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Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Documentation Hub

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  • Product: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
  • CAS: 75149-43-8

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride: A Technical Guide

Executive Summary This guide details the synthesis of Methyl 2-amino-3,3-difluoro-3-phenylpropionate hydrochloride , a high-value -difluorinated phenylalanine derivative. Unlike standard phenylalanine analogs, the introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Methyl 2-amino-3,3-difluoro-3-phenylpropionate hydrochloride , a high-value


-difluorinated phenylalanine derivative. Unlike standard phenylalanine analogs, the introduction of the gem-difluoro moiety at the 

-position significantly alters the electronic landscape, lowering the pKa of the adjacent amine and enhancing metabolic stability against proteases.

The synthesis of this specific regioisomer (


-amino-

-difluoro) presents a distinct challenge compared to the more common

-amino-

-difluoro analogs (typically accessible via Reformatsky reactions). This protocol prioritizes a Modified Strecker Synthesis via a difluoroaldehyde intermediate, ensuring high regiochemical fidelity and minimizing the risk of defluorination-elimination side reactions common in direct deoxofluorination routes.
Key Chemical Parameters
ParameterSpecification
Target Structure

Molecular Weight 251.66 g/mol (Free base: 215.20)
Key Intermediate 2,2-Difluoro-2-phenylacetaldehyde
Critical Hazard HCN generation (in situ), Moisture sensitivity (Imine formation)

Strategic Analysis & Retrosynthesis

The primary synthetic challenge is the construction of the C2-C3 bond with the correct oxidation state and fluorine placement. Direct fluorination of phenylalanine is non-selective. Therefore, we adopt a building block approach , installing the fluorine atoms prior to the amino acid backbone assembly.

Retrosynthetic Logic
  • Disconnection: The C1-C2 bond is formed via nitrile hydrolysis (Pinner reaction), originating from a Strecker cyanation.

  • Stereocontrol: The stereocenter at C2 is established by nucleophilic addition of cyanide to a chiral sulfinimine.

  • Fluorine Source: The gem-difluoro motif is carried through from the starting material, Ethyl 2,2-difluoro-2-phenylacetate, preventing late-stage fluorination risks.

Retrosynthesis Target Target Molecule (MeOOC-CH(NH2)-CF2-Ph) Aminonitrile Aminonitrile Intermediate (NC-CH(NH-Sulfinyl)-CF2-Ph) Target->Aminonitrile Methanolysis (HCl/MeOH) Imine Sulfinimine (Ph-CF2-CH=N-Sulfinyl) Aminonitrile->Imine Strecker (TMSCN) Aldehyde Difluoroaldehyde (Ph-CF2-CHO) Imine->Aldehyde Condensation (Sulfinamide) Start Ethyl 2,2-difluoro-2-phenylacetate (Ph-CF2-COOEt) Aldehyde->Start Reduction (DIBAL-H)

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde Generation)

Objective: Selective reduction of Ethyl 2,2-difluoro-2-phenylacetate to 2,2-difluoro-2-phenylacetaldehyde.

  • Reagents: Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq), DIBAL-H (1.2 eq, 1.0 M in Toluene), DCM (anhydrous).

  • Mechanism: Hydride transfer to the ester carbonyl followed by elimination of ethoxide upon acidic workup.

Protocol:

  • Charge a flame-dried 3-neck flask with Ethyl 2,2-difluoro-2-phenylacetate (20.0 g, 100 mmol) and anhydrous DCM (200 mL).

  • Cool the system to -78°C (Dry ice/Acetone bath). Critical Control Point: Temperature must remain below -70°C to prevent over-reduction to the alcohol.

  • Add DIBAL-H (120 mL, 120 mmol) dropwise via cannula over 45 minutes.

  • Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Add MeOH (10 mL) slowly at -78°C, followed by saturated Rochelle’s salt solution (200 mL).

  • Warm to room temperature (RT) and stir vigorously for 2 hours until the emulsion clears.

  • Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The aldehyde is unstable; use immediately or store under argon at -20°C. (Yield approx. 85-90%).

Phase 2: Chiral Imine Formation

Objective: Condensation of the aldehyde with (S)-(-)-tert-Butanesulfinamide (Ellman's auxiliary) to activate the carbonyl for nucleophilic attack.

  • Reagents: Crude Aldehyde (from Phase 1), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), THF.

Protocol:

  • Dissolve the crude aldehyde (approx. 90 mmol) in anhydrous THF (150 mL).

  • Add (S)-(-)-tert-Butanesulfinamide (12.0 g, 99 mmol).

  • Add Ti(OEt)₄ (41.0 g, 180 mmol) dropwise. Note: Titanium acts as a Lewis acid and water scavenger.

  • Stir at RT for 12 hours.

  • Workup: Pour into brine (200 mL) with vigorous stirring. A white precipitate (TiO₂) will form. Filter through a Celite pad.

  • Extract the filtrate with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the pure

    
    -sulfinyl imine.
    
Phase 3: Asymmetric Strecker Reaction

Objective: Stereoselective addition of cyanide to the C=N bond.

  • Reagents: Sulfinimine (1.0 eq), TMSCN (1.5 eq), CsF (0.1 eq) or Sc(OTf)₃ (0.1 eq) as catalyst, DCM.

Protocol:

  • Dissolve the sulfinimine (10.0 g, 38 mmol) in anhydrous DCM (100 mL) at -40°C.

  • Add the catalyst (CsF or Lewis Acid).

  • Add TMSCN (Trimethylsilyl cyanide) (5.6 g, 57 mmol) dropwise.

  • Stir at -40°C for 24 hours. The chiral auxiliary directs the cyanide attack to the Re-face (typically), yielding the (S,S) diastereomer.

  • Quench: Saturated NaHCO₃ solution.

  • Extract with DCM, dry, and concentrate to obtain the

    
    -aminonitrile.
    
Phase 4: Pinner Methanolysis & Salt Formation

Objective: Simultaneous hydrolysis of the nitrile to the methyl ester, cleavage of the sulfinyl group, and formation of the HCl salt.

  • Reagents:

    
    -Aminonitrile (from Phase 3), HCl (gas) or Acetyl Chloride, Methanol (anhydrous).
    

Protocol:

  • Prepare 3M HCl in MeOH by adding Acetyl Chloride (20 mL) dropwise to anhydrous Methanol (100 mL) at 0°C.

  • Dissolve the

    
    -aminonitrile (5.0 g) in this solution.
    
  • Heat to 50°C for 12 hours.

    • Mechanism:[1][2][3][4] The nitrile converts to the imidate, then the orthoester, and finally the methyl ester. The acid simultaneously cleaves the

      
      -sulfinyl bond (
      
      
      
      -Bu-SO-NH- becomes NH₂).
  • Concentrate the solvent in vacuo.

  • Crystallization: Triturate the residue with cold diethyl ether or Et₂O/Hexane to precipitate the white solid.

  • Filtration: Collect the solid under nitrogen.

  • Final Product: Methyl 2-amino-3,3-difluoro-3-phenylpropionate Hydrochloride.

Process Visualization

Reaction Mechanism: The Strecker Cycle

Mechanism Imine Sulfinimine (Electrophile) TS Transition State (Face Selective) Imine->TS Coordination TMSCN TMS-CN (Nucleophile) TMSCN->TS Attack Adduct Aminonitrile (Protected) TS->Adduct C-C Bond Formation

Workflow Diagram

Workflow Step1 1. Reduction Ethyl Ester -> Aldehyde (-78°C, DIBAL) Step2 2. Condensation Aldehyde + Sulfinamide (Ti(OEt)4, THF) Step1->Step2 Unstable Aldehyde Step3 3. Strecker Reaction Imine + TMSCN (-40°C, DCM) Step2->Step3 Chiral Imine Step4 4. Global Deprotection Nitrile -> Methyl Ester HCl (HCl/MeOH, 50°C) Step3->Step4 Aminonitrile

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-reduction to alcohol.Maintain T < -70°C; quench precisely at endpoint.
No Reaction in Step 2 Wet solvent/reagents.Use fresh Ti(OEt)₄; ensure THF is anhydrous.
Poor Diastereoselectivity Temperature too high during Strecker.Keep reaction at -40°C or lower; ensure slow addition of TMSCN.
Incomplete Hydrolysis Insufficient acid concentration.Use freshly prepared HCl/MeOH (via AcCl); extend reaction time.

References

  • Biomimetic Synthesis of

    
    -difluoro-
    
    
    
    -amino acids:
    Detailed protocols for the Strecker synthesis on difluorinated substrates. Source:
  • General Strecker Methodology with Sulfinimines: Foundational work on using Ellman's auxiliary for asymmetric amino acid synthesis. Source:

  • Deprotection of Nitriles in Methanol: Standard protocols for converting aminonitriles to amino esters. Source:

  • Synthesis of Fluorinated Phenylalanines: Review of various routes including Reformatsky and Strecker approaches. Source:

Sources

Exploratory

Chemical Properties of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Content Type: Technical Guide / Whitepaper CAS Registry Number: 75149-43-8[1][2] Executive Summary Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated amino acid derivative, function...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper CAS Registry Number: 75149-43-8[1][2]

Executive Summary

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated amino acid derivative, functioning primarily as a


-difluorophenylalanine  analog. In modern drug discovery, this scaffold is a critical bioisostere used to enhance the metabolic stability and lipophilicity of peptide-based therapeutics.

The incorporation of the gem-difluoro group (


)  at the 

-position introduces profound electronic and conformational changes compared to the non-fluorinated parent (phenylalanine). This guide details the physicochemical profile, synthetic pathways, and reactivity protocols necessary for integrating this building block into medicinal chemistry workflows.[3]

Structural & Physicochemical Profile

The molecule consists of a phenylalanine backbone modified with a methyl ester protection at the C-terminus and a gem-difluoro substitution at the benzylic (


) position.[3]
Datasheet
PropertySpecification
IUPAC Name Methyl 2-amino-3,3-difluoro-3-phenylpropanoate hydrochloride
Common Name

-Difluorophenylalanine methyl ester HCl
CAS Number 75149-43-8
Molecular Formula

Molecular Weight 251.66 g/mol
Physical State White to off-white solid (hygroscopic)
Solubility Soluble in MeOH, DMSO, Water; Insoluble in Hexanes,

Storage 2–8°C, Desiccated (Hydrolytically sensitive ester)
The "Gem-Difluoro Effect"

The core value of this molecule lies in the


-fluorination.[3] Researchers must account for two specific phenomena during application:
  • pKa Modulation (Electronic Effect): The strong electron-withdrawing nature of the

    
     group inductively destabilizes the developing positive charge on the adjacent ammonium group.[3] Consequently, the 
    
    
    
    -amine is significantly less basic (pKa
    
    
    6.0–7.0) than natural phenylalanine (pKa
    
    
    9.1).[3] This requires modified coupling conditions (see Section 5).
  • Conformational Locking (The Gauche Effect): The C–F bonds and the adjacent C–N or C–C bonds tend to adopt a gauche orientation to minimize dipole-dipole repulsion.[3] This restricts the rotation of the side chain, pre-organizing the molecule into specific conformations that can enhance binding affinity to target proteins (e.g., proteases).[3]

Synthetic Routes & Manufacturing

The synthesis of


-difluoro amino acids is non-trivial due to the instability of 

-fluoro carbanions. The most robust industrial route involves the Reformatsky reaction , utilizing bromodifluoroacetate derivatives.[3]
Primary Synthesis Workflow

The standard pathway proceeds via the addition of a Reformatsky reagent to a benzaldehyde-derived imine, followed by deprotection.[3]

SynthesisPath Start1 Benzaldehyde (Ph-CHO) Imine N-Sulfinyl Imine (Chiral Auxiliary) Start1->Imine Condensation Start2 Methyl Bromodifluoroacetate (BrCF2COOMe) Reformatsky Reformatsky Reagent (Zn, BrZnCF2COOMe) Start2->Reformatsky Zn activation Intermediate Protected Beta,Beta-Difluoro Ester Imine->Intermediate Addition Reformatsky->Intermediate Product Target Molecule (HCl Salt) Intermediate->Product Acid Hydrolysis (HCl)

Figure 1: Reformatsky-based synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl.

Reactivity & Handling Guidelines

Stability Risks
  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions.[3] Avoid prolonged exposure to aqueous bases (NaOH, LiOH) unless saponification is the intended step.[3]

  • Racemization: While the gem-difluoro group stabilizes the

    
    -proton against abstraction compared to non-fluorinated esters, strong bases (e.g., NaH, LDA) can still induce racemization at the chiral center.
    
Peptide Coupling Nuances

Because the


-amine is electron-deficient (due to the 

-fluorines), it is a weaker nucleophile .
  • Standard Conditions: EDC/HOBt couplings may be sluggish.[3]

  • Optimized Conditions: Use high-activity coupling reagents like HATU or COMU with a non-nucleophilic base (DIPEA or Collidine) to drive the reaction.[3]

Experimental Protocols

Protocol A: Free Base Liberation (Pre-Coupling)

The HCl salt must be neutralized immediately prior to reaction to prevent polymerization or hydrolysis.[3]

  • Dissolution: Dissolve 1.0 eq of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl in EtOAc (10 mL/g).

  • Wash: Wash the organic layer twice with saturated aqueous

    
     (cold).[3]
    
  • Extraction: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C) to obtain the free amine oil.

    • Note: Use immediately.[3] The free amine is less stable than the salt.[3]

Protocol B: Optimized Peptide Coupling (HATU Method)

Designed to overcome the reduced nucleophilicity of the fluorinated amine.[3]

  • Activation: To a solution of Carboxylic Acid Partner (1.0 eq) in dry DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at 0°C.

  • Addition: Add the liberated Free Base (from Protocol A, 1.0 eq) dropwise.[3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess DIPEA/HATU byproducts), sat.

    
    , and brine.[3]
    

CouplingWorkflow Salt Start: HCl Salt (75149-43-8) Base Liberate Free Amine (EtOAc / NaHCO3) Salt->Base Neutralization Coupling Coupling Reaction (0°C -> RT, 12h) Base->Coupling Add as Nucleophile Activate Activate Acid Partner (HATU / DIPEA / DMF) Activate->Coupling Activated Electrophile Purify Workup & Purification (Acid/Base Wash) Coupling->Purify Completion

Figure 2: Workflow for coupling electron-deficient fluorinated amines.

References

  • ChemicalBook. (2024).[3][4][5] Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Product Page. Retrieved from [3]

  • ChemBK. (2024).[3] beta,beta-Difluorophenylalanine methyl ester hydrochloride - CAS 75149-43-8.[2] Retrieved from [3]

  • Qiu, X. L., & Qing, F. L. (2006).[3] Synthesis of fluorinated amino acids. In Enantiocontrolled Synthesis of Fluoro-Organic Compounds. Wiley.[3] (General reference for Reformatsky synthesis of fluoro-amino acids).

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Citation for the "Gem-Difluoro Effect" and pKa modulation).

Sources

Foundational

Technical Guide: Spectroscopic Profiling of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Executive Summary This guide provides an in-depth spectroscopic characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8), also known as -difluorophenylalanine methyl ester hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8), also known as


-difluorophenylalanine methyl ester hydrochloride. This molecule represents a critical class of fluorinated amino acids used in peptidomimetics to enhance metabolic stability by blocking benzylic oxidation.[1]

The presence of the geminal difluoro group (


) at the 

-position introduces significant scalar coupling effects observed in NMR spectroscopy (

H,

C, and

F), distinguishing it from its non-fluorinated parent, phenylalanine. This document outlines the expected spectral signatures, quality control parameters, and experimental protocols for validation.

Chemical Profile & Structural Analysis[1][2][3][4]

Property Data
IUPAC Name Methyl 2-amino-3,3-difluoro-3-phenylpropanoate hydrochloride
Common Name

-Difluorophenylalanine methyl ester HCl
CAS Number 75149-43-8
Molecular Formula

Molecular Weight 251.66 g/mol (Salt); 215.19 g/mol (Free Base)
Structural Features Benzylic

group; Chiral

-carbon; Methyl Ester
Structural Visualization

The molecule consists of a phenylalanine backbone where the benzylic methylene hydrogens are replaced by fluorine atoms.[1] This creates a highly electron-deficient environment at the


-carbon, significantly affecting the chemical shifts of the adjacent 

-proton and carbon.

ChemicalStructure cluster_legend Key Interactions Phenyl Phenyl Ring (Aromatic Region) BetaC β-Carbon (C3) (Gem-Difluoro CF2) Phenyl->BetaC Inductive Effect AlphaC α-Carbon (C2) (Chiral Center) BetaC->AlphaC 3J(H-F) Coupling Amine Amine (NH3+) (Salt Form) AlphaC->Amine Protonated Ester Methyl Ester (COOCH3) AlphaC->Ester Ester Linkage Legend1 Red Node: High Electronegativity (F) Legend2 Blue Node: Diagnostic NMR Splitting

Figure 1: Structural connectivity and key spectroscopic interaction zones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the fluorine spin system .[1] Due to the chiral center at C2, the two fluorine atoms at C3 are diastereotopic , typically appearing as an AB system (or ABX with the


-proton) rather than a simple singlet or doublet.

H NMR (400 MHz, DMSO-

)

Note: The amine protons are visible in DMSO-


 but would exchange in 

.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
NH

8.80 - 9.20Broad Singlet-Ammonium protons
Ph-H 7.40 - 7.60Multiplet-Aromatic protons

-CH
4.60 - 4.90ddd or td

Hz
Alpha-proton (Deshielded by

)
OCH

3.65 - 3.75Singlet-Methyl ester

Technical Insight: The


-proton signal is the most diagnostic. Unlike standard phenylalanine (

), the adjacent electron-withdrawing

group shifts this signal downfield to

ppm. The coupling to the two non-equivalent fluorines splits this into a complex multiplet (ddd).

F NMR (376 MHz, DMSO-

)

The fluorine spectrum is the primary validation tool for the


-difluoro motif.
SignalShift (

, ppm)
PatternCoupling (

, Hz)
Interpretation
CF

(A)
-100 to -105Doublet (of doublets)

Hz
Diastereotopic Fluorine A
CF

(B)
-105 to -110Doublet (of doublets)

Hz
Diastereotopic Fluorine B

Critical QC Check: A large geminal coupling constant (


 Hz) is characteristic of a gem-difluoro group on a saturated carbon. If a single peak is observed, the sample may be racemized or the fluorines accidentally equivalent (solvent dependent).

C NMR (100 MHz, DMSO-

)

Carbon signals exhibit splitting due to C-F coupling.

CarbonShift (

, ppm)
SplittingCoupling (

, Hz)
C=O (Ester) 164 - 166Singlet/Weak d-
C-ipso (Ph) 132 - 134Triplet

Hz
C-

(

)
115 - 120Triplet

Hz
C-

(CH)
55 - 60Triplet

Hz
OCH

53.0Singlet-
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Molecular Ion:

    
    
    
  • Calculated Mass (Free Base): 215.19 Da

  • Observed m/z: 216.1

    
     0.1[1]
    

Fragmentation Pattern:

  • Loss of Methyl Formate (

    
    , -60 Da): m/z ~156.
    
  • Loss of Ammonia (

    
    , -17 Da): m/z ~199.
    
  • Characteristic tropylium-like ion from the difluorobenzyl fragment may be suppressed due to the strength of the C-F bond.

Infrared Spectroscopy (FT-IR)
  • Amine Salt: Broad band 2800–3200 cm

    
     (N-H stretch).
    
  • Ester Carbonyl: Strong sharp band at 1740–1755 cm

    
     (C=O stretch).
    
  • C-F Stretch: Strong bands in the "fingerprint" region, typically 1100–1250 cm

    
    .
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra and prevent H/D exchange of the amine protons:

  • Solvent: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    or
    
    
    . The hydrochloride salt is sparingly soluble in chloroform.[1]
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors caused by glass imperfections.

Synthesis Pathway Context

Understanding the synthesis aids in identifying impurities (e.g., monofluoro analogs or unreacted starting materials). The compound is typically synthesized via a Reformatsky-type reaction or radical addition methods involving fluorinated building blocks.

SynthesisWorkflow Start Precursor: Bromodifluoroacetate / Imine Step1 Reaction: Reformatsky / Radical Addition Start->Step1 Zn or Radical Initiator Inter Intermediate: Protected β,β-Difluoro Amino Acid Step1->Inter C-C Bond Formation Deprotect Deprotection & Esterification: HCl / MeOH Inter->Deprotect Acid Hydrolysis Final Target: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Deprotect->Final Crystallization

Figure 2: General synthetic pathway for β,β-difluoro amino acid derivatives.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, verify the following:

  • Absence of Monofluoro Impurities: Check

    
    F NMR for signals around -160 to -180 ppm (typical for single F). The target range is strictly -100 to -115 ppm.
    
  • Enantiomeric Purity: The C2 center is chiral.[1][2] While the NMR data above describes the chemical structure, chiral HPLC or adding a chiral shift reagent (e.g., Mosher's acid chloride derivative) is required to determine the ee (enantiomeric excess).

  • Salt Stoichiometry: Elemental analysis (CHN) or potentiometric titration with

    
     should confirm the 1:1 ratio of amine to HCl.
    

References

  • Ayi, I., Condom, R., et al. "Fluorinated amino acids and peptides.[3][4] Synthesis of 3,3-difluoro-2-amino acids, peptides and cyclodipeptides incorporating 3,3-difluoro-2-aminobutyric acid or 3,3-difluorophenylalanine residues in their structures."[4][5][6] Journal of Fluorine Chemistry, Vol. 55, Issue 1, 1991, pp. 13-28.[3]

  • ChemicalBook Entry. "beta,beta-Difluorophenylalanine methyl ester hydrochloride (CAS 75149-43-8)."[7]

  • Accela ChemBio. "Product SY035623: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride."[7]

  • PubChem Compound Summary. "Methyl 3-amino-3-phenylpropanoate (Analog Reference)." (Note: Used for structural analog comparison).[1]

Sources

Exploratory

Technical Analysis Guide: NMR Characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Executive Summary This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride , a critical fluorinated -amino acid derivative. Often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride , a critical fluorinated


-amino acid derivative. Often utilized in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, this compound presents unique analytical challenges due to the gem-difluoro (

)
moiety at the

-position.

The presence of the


 group adjacent to the chiral 

-carbon creates a complex spin system. This guide focuses on resolving the resulting heteronuclear couplings (

and

) and the diastereotopic nature of the fluorine nuclei, providing a robust protocol for structural validation.

Structural Context & Spin Physics[1]

To accurately interpret the NMR data, one must first understand the spin environment created by the molecule's specific topology.

The Gem-Difluoro Effect & Diastereotopicity

The molecule contains a chiral center at the


-carbon (C2). Consequently, the two fluorine atoms at the 

-carbon (C3) are diastereotopic , meaning they are magnetically non-equivalent regardless of bond rotation.
  • Spin System: The two fluorines form an AB spin system (or AX if shifts are widely separated), characterized by a large geminal coupling constant (

    
    ).
    
  • Alpha-Proton (

    
    ):  The proton at C2 couples to both non-equivalent fluorine atoms, often resulting in a complex multiplet (typically a doublet of doublets) rather than a simple triplet.
    
DOT Diagram: Structural Connectivity & Coupling

The following diagram visualizes the critical scalar couplings (


) that define the NMR spectrum.

G C_beta C3 (Beta) Gem-Difluoro F1 19F (a) C_beta->F1 F2 19F (b) C_beta->F2 C_alpha C2 (Alpha) Chiral Center C_beta->C_alpha F1->F2 2J(F-F) ~250Hz F1->C_alpha 2J(C-F) H_alpha 1H (Alpha) F1->H_alpha 3J(H-F) F2->H_alpha 3J(H-F) C_alpha->H_alpha Amine NH3+ Cl- C_alpha->Amine Phenyl Phenyl Ring Phenyl->C_beta

Figure 1: Connectivity map highlighting the critical heteronuclear couplings between the gem-difluoro group and the alpha-proton/carbon.

Experimental Protocol

Sample Preparation

The hydrochloride salt form presents solubility and exchange issues that dictate solvent choice.

  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Why:

      
       is unsuitable due to the insolubility of the HCl salt. 
      
      
      
      will cause rapid exchange of the ammonium protons (
      
      
      ), causing them to disappear from the
      
      
      spectrum and preventing the observation of
      
      
      coupling.
  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of DMSO-d6.

  • Internal Standard: Tetramethylsilane (TMS) or residual DMSO peak (2.50 ppm).

Acquisition Parameters
  • 1H NMR: 16 scans, relaxation delay (D1)

    
     2.0s to ensure integration accuracy of aromatic protons.
    
  • 19F NMR: Minimum 64 scans.[1] Decoupling: Run both proton-coupled and proton-decoupled experiments to confirm

    
     splitting.
    
  • 13C NMR: Minimum 1024 scans due to the splitting of signal intensity by fluorine coupling (triplets/quartets reduce peak height).

Spectral Analysis

NMR Analysis (The Diagnostic Standard)

This is the most definitive experiment for this compound.

  • Pattern: Two distinct signals (AB system) centered around -100 to -115 ppm .

  • Splitting: Each fluorine signal will appear as a large doublet (due to

    
    ) further split into doublets by the 
    
    
    
    -proton (
    
    
    ).
  • Coupling Constants:

    • Geminal (

      
      ): ~240 - 260 Hz  (Characteristic of gem-difluoro).
      
    • Vicinal (

      
      ): ~10 - 25 Hz .
      
NMR Analysis

The proton spectrum is dominated by the deshielding effect of the fluorine atoms and the ammonium group.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amine 8.8 - 9.2Broad Singlet3H

protons (visible in DMSO).
Aromatic 7.4 - 7.6Multiplet5HPhenyl ring protons.
Alpha (

)
4.6 - 5.1ddd or multiplet1HDeshielded by

and

. Split by H-N coupling and two non-equivalent Fs.[1]
Methoxy 3.6 - 3.8Singlet3HMethyl ester (

).

Expert Insight: The


-proton signal is the most complex. If the 

protons are exchanging slowly, the

is split by the

protons (

Hz) AND by the two fluorines. Decoupling the

channel during

acquisition simplifies this multiplet significantly, confirming the assignment.
NMR Analysis

Carbon signals are heavily split by fluorine, making peak detection challenging without sufficient S/N ratio.

CarbonShift (

ppm)
Coupling Pattern (

)
Coupling Constant (Hz)
C=O 165 - 168Triplet (t)

Hz
C-Beta (

)
115 - 125Triplet (t)

Hz
C-Alpha (

)
55 - 60Triplet (t)

Hz
Methoxy 52 - 54Singlet (s)N/A

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the structure, emphasizing the "Self-Validating" protocol required for high-integrity research.

Workflow cluster_experiments Acquisition Phase Start Sample: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Prep Dissolve in DMSO-d6 (Prevent NH exchange) Start->Prep Exp_1H 1H NMR (Check Alpha-H Splitting) Prep->Exp_1H Exp_19F 19F NMR (Confirm Diastereotopicity) Prep->Exp_19F Exp_13C 13C NMR (Verify C-F Couplings) Prep->Exp_13C Check_1H Does Alpha-H simplify upon F-decoupling? Exp_1H->Check_1H Check_19F Are F signals non-equivalent (AB system)? Exp_19F->Check_19F Check_19F->Exp_1H Yes (Expected) Result_Fail RE-EVALUATE (Check Purity/Solvent) Check_19F->Result_Fail No (Single Peak = Racemization/Error) Result_Pass VALIDATED STRUCTURE Check_1H->Result_Pass Yes Check_1H->Result_Fail No

Figure 2: Step-by-step validation workflow ensuring structural integrity through cross-referenced spectral data.

References

  • Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    
    -amino acid derivatives.
    PubMed Central (NIH). Available at: [Link]
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry (via NIH). Available at: [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry (via eScholarship). Available at: [Link][2]

Sources

Foundational

Technical Guide: MS/MS Characterization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Topic: Mass Spectrometry of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Chemists, DMPK Scientists, and Process Chemists....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.

Executive Summary & Molecular Architecture

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated


-amino acid derivative, often utilized as a bioisostere in peptidomimetic drug design. The gem-difluoro (

) moiety at the

-position introduces unique electronic stability and lipophilicity changes compared to its non-fluorinated analogs.

This guide details the mass spectrometric behavior of this compound, focusing on Electrospray Ionization (ESI) dynamics, characteristic fragmentation pathways driven by the fluorine atoms, and protocols for mitigating the ion suppression effects of the hydrochloride salt counterion.

Physicochemical Profile
PropertyValue / CharacteristicImpact on MS
Formula (Free Base)

Monoisotopic Mass: ~215.07 Da
Precursor Ion

(

216.08)
Dominant species in ESI(+)
Key Moiety

-difluoro benzylic center
Alters benzylic fragmentation; inductive effect lowers amine pKa.
Salt Form Hydrochloride (

)

causes ion suppression; requires removal or HILIC separation.

Experimental Protocol: Method Development

The primary challenge in analyzing this building block is the hydrochloride salt, which can suppress ionization in ESI+ mode if not chromatographically resolved or neutralized.

Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH). Note: Avoid water initially to prevent potential ester hydrolysis.

  • Salt Neutralization: The

    
     salt dissociates in solution. To maximize 
    
    
    
    signal, the pH should be adjusted to ~3.5–4.0 using 0.1% Formic Acid. This ensures the amine is protonated while displacing the chloride counterion during chromatography.
  • Working Standard: Dilute to 100 ng/mL in 50:50

    
    :Acetonitrile (ACN) + 0.1% Formic Acid.
    
LC-MS/MS Conditions

Column Selection: The gem-difluoro group increases lipophilicity compared to the parent amino acid, making C18 columns suitable. However, for polar retention of the amine, a C18-PFP (Pentafluorophenyl) column provides superior selectivity due to fluorine-fluorine interactions.

  • Stationary Phase: C18-PFP (e.g., 2.1 x 50 mm, 1.9 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3.5 minutes.

Visualization: Experimental Workflow

MS_Workflow Sample Solid HCl Salt (Start) Dissolution Dissolve in MeOH (Avoid Hydrolysis) Sample->Dissolution Dilution Dilute in Mobile Phase (+0.1% Formic Acid) Dissolution->Dilution Displace Cl- LC_Sep LC Separation (C18-PFP Column) Dilution->LC_Sep ESI ESI+ Source (Protonation) LC_Sep->ESI Elution Q1 Q1 Select m/z 216.08 ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Detector Detection (Product Ions) CID->Detector

Figure 1: Optimized LC-MS workflow prioritizing salt displacement and ionization efficiency.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate is governed by the competition between the amine (protonation site) and the electron-withdrawing effects of the gem-difluoro group.

Primary Precursor: 216.08 ( )

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable neutral losses characteristic of amino acid esters and fluorinated hydrocarbons.

Key Product Ions
  • Loss of Ammonia (

    
    , -17 Da) 
    
    
    
    199.05
    • Mechanism:[1][2][3][4] Standard for

      
      -amino acids. The proton on the amine facilitates elimination, forming a transient carbocation or cyclized lactone species.
      
    • Observation: Usually the base peak at low collision energies (10-15 eV).

  • Loss of Methyl Formate/Methanol (-60 Da / -32 Da)

    
     156.06 
    
    • Mechanism:[1][2][3][4] Cleavage of the ester group. The loss of the entire carbomethoxy group (

      
      ) is common, leading to the stabilized 
      
      
      
      -difluoro-benzyl cation species.
  • The "Fluorine Signature": Loss of HF (-20 Da)

    • Mechanism:[1][2][3][4] While the

      
      -carbon has no protons, a 1,2-elimination can occur involving the 
      
      
      
      -proton and one
      
      
      -fluorine.
    • Transition:

      
       216 
      
      
      
      
      
      196. However, this is often secondary to ammonia loss.
    • Significance: High collision energy (>30 eV) is often required to break the strong C-F bond.

  • Immonium Ion Formation

    
     156 
    
    • Structure:

      
      .
      
    • This ion is diagnostic for the specific amino acid backbone.

  • Benzylic Species (

    
    ) 
    
    
    
    127
    • Unlike non-fluorinated analogs which form the tropylium ion (

      
       91), the gem-difluoro group stays attached to the phenyl ring in many pathways due to the strength of the C-F bond, shifting the "phenyl" signature to 
      
      
      
      127 (
      
      
      ).
Visualization: Fragmentation Pathway

Fragmentation Precursor [M+H]+ m/z 216.08 M_NH3 [M+H - NH3]+ m/z 199.05 Precursor->M_NH3 - NH3 (17 Da) M_Ester [M+H - HCOOCH3]+ m/z 156.06 Precursor->M_Ester - Ester (60 Da) Immonium Immonium Ion (H2N+=CH-CF2-Ph) m/z 156.06 Precursor->Immonium Alpha Cleavage PhCF2 Ph-CF2+ m/z 127.03 M_Ester->PhCF2 - C2H3N Immonium->PhCF2 Loss of Imine Tropylium Tropylium (Rare) m/z 91.05 PhCF2->Tropylium - F2 (High CE)

Figure 2: Proposed fragmentation tree highlighting the stability of the difluoro-benzyl moiety.

Troubleshooting & Optimization (E-E-A-T)

The "HCl Suppression" Effect

Problem: Direct injection of the hydrochloride salt often leads to


 adducts or suppression of the protonated signal in the source.
Solution: 
  • Wash Step: If using a trap-and-elute method, wash the column with 100% aqueous (0.1% FA) for 1 minute before starting the organic gradient. This flushes the chloride ions to waste before the analyte elutes.

  • Verification: Monitor

    
     35/37 (Chloride) in negative mode during method development to ensure it does not co-elute with the analyte.
    
Fluorine-Induced Mass Defect

Fluorine has a mass defect (mass 18.9984, slightly under integer). When analyzing this compound on High-Resolution MS (HRMS) like Orbitrap or Q-TOF:

  • Expect the exact mass to be slightly lower than a hydrocarbon equivalent.

  • Use a narrow mass extraction window (± 5 ppm) to distinguish the difluoro species from potential des-fluoro impurities.

Stability

The methyl ester is susceptible to hydrolysis.

  • Storage: Store solid at -20°C.

  • Solvent: Do not leave in basic aqueous buffers. Use 0.1% Formic Acid in ACN/Water and analyze within 24 hours.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectra of Fluorocarbons and Fluorinated Derivatives." National Institute of Standards and Technology. [Link]

  • ResearchGate. "Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization." Rapid Communications in Mass Spectrometry. [Link]

  • Wiley Online Library. "Mass Spectrometry of Amino Acids and Proteins: Fragmentation Mechanisms." Wiley-VCH. [Link]

  • PubChem. "Methyl 3-amino-3-phenylpropionate (Non-fluorinated analog properties)."[3][5] National Library of Medicine. [Link]

Sources

Exploratory

Crystal structure of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Crystal Structure & Technical Monograph: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Executive Summary Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure & Technical Monograph: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Executive Summary

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8) represents a critical class of fluorinated amino acid derivatives used as bioisosteres in modern drug design. By replacing the benzylic protons of phenylalanine with fluorine, this compound introduces significant electronic and steric modifications without altering the fundamental recognition elements of the parent amino acid. This guide provides a comprehensive structural and technical analysis, focusing on its synthesis, conformational locking via the gauche effect, and solid-state characterization.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name Methyl 2-amino-3,3-difluoro-3-phenylpropanoate hydrochloride
CAS Number 75149-43-8
Molecular Formula

Molecular Weight 251.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM
pKa (Calc.) ~6.5 (Amine), lowered by

-fluorine electron withdrawal

Structural Significance: The introduction of the gem-difluoro group at the


-position creates a unique electronic environment. The high electronegativity of fluorine lowers the pKa of the adjacent amine (ammonium form), affecting its hydrogen-bonding capability in the crystal lattice and its reactivity in peptide coupling.

Synthesis & Reaction Workflow

The synthesis of


-difluorophenylalanine derivatives typically avoids direct fluorination of phenylalanine due to selectivity issues. The most robust industrial route involves a Reformatsky-type reaction or the addition of difluoroenolates to imines.
Primary Synthetic Pathway (Reformatsky-Imine Route)

This pathway ensures high regioselectivity and allows for the isolation of the target methyl ester hydrochloride.

  • Precursor Formation: Reaction of ethyl bromodifluoroacetate with zinc to form the Reformatsky reagent.

  • Coupling: Addition to

    
    -protected benzaldehyde imine or benzonitrile.
    
  • Hydrolysis & Esterification: Acidic hydrolysis of the intermediate followed by esterification in methanol/HCl.

SynthesisPathway Start Benzaldehyde / Benzonitrile Inter1 Intermediate: Beta-Amino-Difluoro Ester Start->Inter1 Addition Reagent Ethyl bromodifluoroacetate + Zn (Reformatsky) Reagent->Inter1 Zn insertion Hydrolysis Acid Hydrolysis (Removal of PGs) Inter1->Hydrolysis Deprotection Esterification MeOH / HCl Reflux Hydrolysis->Esterification Ester Formation Product Methyl 2-Amino-3,3-difluoro- 3-phenylpropionate HCl Esterification->Product Crystallization

Figure 1: Synthetic workflow for the production of the target hydrochloride salt.

Structural Analysis: Conformation & Crystallography

While specific unit cell dimensions for this salt are proprietary to specific batch reports, the structural chemistry is governed by well-defined stereoelectronic principles applicable to all


-difluoro amino acids.
The Fluorine Gauche Effect

The defining structural feature of this molecule is the gauche effect . In the crystal lattice and solution, the C–F bonds and the C–N bond tend to adopt a gauche orientation rather than anti.

  • Mechanism: Hyperconjugation between the

    
     or 
    
    
    
    bonding orbitals and the
    
    
    antibonding orbital stabilizes specific rotamers.
  • Result: The side chain is "locked" in a specific conformation, restricting the rotation around the

    
     bond. This conformational restriction is highly valued in drug design for minimizing the entropy loss upon binding to a protein target.
    

Conformation Center C-alpha --- C-beta Bond Rotation Rotamer1 Gauche (+) Stabilized Center->Rotamer1 Rotamer2 Anti Destabilized Center->Rotamer2 Rotamer3 Gauche (-) Stabilized Center->Rotamer3 Effect Hyperconjugation (sigma C-N -> sigma* C-F) Effect->Rotamer1 Effect->Rotamer3

Figure 2: Conformational preference driven by the fluorine gauche effect.

Solid-State Packing (Predicted)

As a hydrochloride salt of a primary amine ester, the crystal structure is dominated by a strong ionic hydrogen-bonding network.

  • Chloride Bridging: The chloride ion (

    
    ) acts as a central acceptor, typically accepting 3 hydrogen bonds from the ammonium group (
    
    
    
    ).
  • Bilayer Formation: These salts often crystallize in layers where the polar ammonium/chloride domains are separated by the hydrophobic difluorophenyl/methyl ester regions.

  • Fluorine Interactions: Weak

    
     and 
    
    
    
    interactions contribute to the packing stability, often leading to higher density compared to the non-fluorinated analog.

Characterization Protocols

To validate the structure and purity of the synthesized crystal, the following analytical protocols are standard.

Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  This is the diagnostic tool. Expect a distinct signal around -100 to -110 ppm . The signal will likely appear as an AB quartet  (if chiral center induces diastereotopicity) or a broad triplet, showing coupling to the adjacent phosphorus or protons if present (though here, no protons are on the 
    
    
    
    -carbon, simplifying the spectrum).
  • 
    H NMR: 
    
    • 
       ppm (Singlet, 
      
      
      
      )
    • 
       ppm (Singlet or doublet, 
      
      
      
      -proton)
    • 
       ppm (Multiplet, Phenyl ring)
      
X-Ray Powder Diffraction (XRPD)

For batch release, XRPD is used to confirm crystallinity.

  • Protocol: Grind 10 mg of sample. Scan from

    
     to 
    
    
    
    .
  • Key Features: Look for sharp Bragg peaks indicating a crystalline salt form, distinct from the amorphous halo of the free base oil.

Pharmaceutical Applications

  • Protease Stability: The

    
    -difluoro substitution blocks metabolic oxidation at the benzylic position, significantly increasing the half-life of peptide drugs containing this residue.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) while simultaneously increasing polarity in the immediate bond vicinity, improving membrane permeability.
    
  • Building Block: Used in the synthesis of Renin inhibitors and HIV protease inhibitors where a non-hydrolyzable transition state mimic is required.

References

  • Synthesis & Class Review: "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications." Beilstein J. Org. Chem., 2020.[1] Link

  • Conformational Analysis: "The Gauche Effect in Fluorin
  • Commercial Data: Sigma-Aldrich Product Specification, CAS 75149-43-8.[2] Link

  • Synthetic Methodology: "Reformatsky Reaction in the Synthesis of gem-difluoro Compounds." J. Org. Chem., General Reference for Class.

Sources

Foundational

Technical Guide: Stability and Storage of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

This technical guide details the stability profile, storage protocols, and handling requirements for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride , a specialized fluorinated building block often referred...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, storage protocols, and handling requirements for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride , a specialized fluorinated building block often referred to as


-difluorophenylalanine methyl ester hydrochloride .

The presence of the gem-difluoro (


) group at the benzylic position significantly alters the electronic properties of the molecule compared to standard phenylalanine derivatives, necessitating specific precautions against hydrolysis and elimination reactions.

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Systematic Name Methyl 2-amino-3,3-difluoro-3-phenylpropanoate hydrochloride
Common Name

-Difluorophenylalanine methyl ester HCl
CAS Number 75149-43-8
Molecular Formula

Molecular Weight 251.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water (with potential hydrolysis risk)
Hygroscopicity High (Hydroscopic Salt)

Stability Mechanisms & Degradation Risks[1]

The stability of this compound is governed by two competing functionalities: the labile methyl ester and the electron-withdrawing


-difluoro  moiety.
Hydrolytic Instability (Primary Risk)

Like all amino acid methyl esters, this compound is susceptible to hydrolysis, converting the ester to the free carboxylic acid and methanol. The rate of this reaction is accelerated by:

  • Moisture: The HCl salt is hygroscopic; absorbed water creates a localized acidic micro-environment that catalyzes auto-hydrolysis.

  • pH Excursions: While stable in solid form, solution-phase stability drops rapidly at pH > 7.0.

Electronic Destabilization & Elimination (Secondary Risk)

The


 group is strongly electron-withdrawing. This exerts a significant inductive effect (

) on the adjacent

-carbon.
  • Acidity of

    
    -Proton:  The 
    
    
    
    -proton is significantly more acidic than in non-fluorinated phenylalanine.
  • Risk of Racemization: Under basic conditions (e.g., during neutralization or coupling reactions), the lowered pKa of the

    
    -proton facilitates enolization, leading to rapid racemization.
    
  • Defluorination/Elimination: Under thermal stress or strong basic conditions, the compound can undergo

    
    -elimination of HF to form a fluorinated cinnamate derivative.
    
Thermal Stability[1]
  • Melting Point: Typically decomposes upon melting (approx. range 160–180°C, dependent on purity).

  • Thermal Decomposition: Releases Hydrogen Fluoride (HF), HCl, and Nitrogen oxides. Do not heat above 50°C without solvent.

Visualized Degradation Pathways[1]

The following diagram illustrates the critical degradation pathways that must be mitigated through proper storage.

DegradationPathways Target Methyl 2-Amino-3,3-difluoro- 3-phenylpropionate HCl Hydrolysis Hydrolysis (Moisture/Acid) Target->Hydrolysis Elimination Beta-Elimination (Base/Heat) Target->Elimination Racemization Racemization (Base/Enolization) Target->Racemization AcidForm Free Acid Derivative (Degradant) Hydrolysis->AcidForm + H2O Alkene Fluorinated Cinnamate + HF Release Elimination->Alkene - HF DL_Mix DL-Mixture (Loss of Chirality) Racemization->DL_Mix pH > 8

Caption: Primary degradation pathways including hydrolysis (moisture-driven) and elimination (base/heat-driven).

Storage & Handling Protocols

To maintain purity >98% over extended periods (6–12 months), strict adherence to the "Cold-Dry-Inert" triad is required.

Long-Term Storage Conditions
ParameterRequirementRationale
Temperature -20°C (

5°C)
Slows hydrolysis kinetics and prevents thermal elimination of HF.
Atmosphere Argon or Nitrogen Displaces oxygen and humidity. Argon is preferred (heavier than air).
Container Amber Glass Vial Prevents UV degradation; glass is impermeable to moisture compared to plastics.
Desiccant Required Store the primary vial inside a secondary jar containing silica gel or Drierite™.
Handling Workflow (The "Warm-Up" Rule)

The most common cause of degradation is condensation forming on the cold solid when opening the vial.

StorageWorkflow Store Storage at -20°C Retrieval Remove from Freezer Store->Retrieval Equilibrate Equilibrate to RT (Do NOT Open Yet) Retrieval->Equilibrate Desiccator Place in Desiccator (30-60 mins) Equilibrate->Desiccator Open Open & Weigh Quickly (Inert Atmosphere Glovebox Preferred) Desiccator->Open Reseal Purge Headspace with Argon & Seal Tightly Open->Reseal Return Return to -20°C Reseal->Return

Caption: Mandatory temperature equilibration workflow to prevent condensation-induced hydrolysis.

Solution Stability
  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for stock solutions. Avoid Methanol/Ethanol for long-term storage to prevent transesterification.

  • Shelf Life:

    • Solid: 12 months at -20°C.

    • Solution (DMSO, -20°C): < 1 month.[1][2]

    • Aqueous Solution: Unstable; prepare immediately before use.

Quality Control & Analytical Verification

Verify compound integrity using the following methods before critical experiments.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Ester) and 254 nm (Phenyl).

  • Pass Criteria: Single peak >98%. Appearance of a secondary peak with lower retention time usually indicates hydrolysis (Acid form).

19F-NMR (Identity & Fluorine Integrity)[1]
  • Solvent: DMSO-d6.

  • Expected Signal: A characteristic AB quartet or complex multiplet around -100 to -120 ppm (relative to

    
    ).
    
  • Degradation Sign: Appearance of fluoride ion signal (approx -120 ppm singlet) or shifts indicating elimination products.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich & ChemBK Catalog Data for CAS 75149-43-8.

    • Link: (Search Term: 75149-43-8)

    • Link:

  • Stability of Fluorinated Amino Acids

    • Title: "Recent Developments in the Synthesis of Fluorin

      
      -Amino Acids" (Discusses stability and elimination risks of 
      
      
      
      -fluoro amines).
    • Source: ResearchG
    • Link:

  • Hydrolysis Kinetics of Amino Acid Esters

    • Title: "Tailoring hydrogel degradation... via neighboring amino acid controlled ester hydrolysis" (Mechanistic insight into charge-assisted ester hydrolysis).
    • Source: Soft M
    • Link:

  • General Handling of Hygroscopic HCl Salts

    • Title: "Handling and Storage of Hygroscopic Chemicals"
    • Source: Fisher Scientific Safety Guidelines.
    • Link:

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Engineering for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

[1] Executive Summary Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated -amino acid derivative, often utilized as a chiral building block in the synthesis of protease inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated


-amino acid derivative, often utilized as a chiral building block in the synthesis of protease inhibitors and anticancer agents.[1] Its physicochemical behavior is defined by a "tug-of-war" between the ionic ammonium chloride moiety (hydrophilic) and the lipophilic 3,3-difluoro-3-phenyl tail.[1]

Understanding this duality is critical for process optimization. Unlike standard amino acid esters, the gem-difluoro group significantly alters the electronic landscape, reducing the basicity of the amine and enhancing lipophilicity.[1] This guide provides a comprehensive solubility landscape, thermodynamic analysis, and actionable protocols for solvent selection during purification and reaction monitoring.[1]

Physicochemical Profile & Structural Analysis[1][2][3][4][5]

To predict and manipulate solubility, we must first deconstruct the molecule's functional architecture.[1]

FeatureStructural MoietyEffect on Solubility
Ionic Head

-Ammonium Chloride (

)
Drives high solubility in polar protic solvents (MeOH, Water).[1] Provides high melting point and crystalline lattice energy.[1]
Lipophilic Core Phenyl Ring (

)
Increases

.[1] Reduces water solubility compared to aliphatic analogs (e.g., alanine).[1] Enhances solubility in chlorinated solvents.[1]
Electronic Modifier Gem-Difluoro Group (

)
Critical Differentiator. Fluorine is highly electronegative but lipophilic.[1] It lowers the pKa of the ammonium group and increases solubility in polar aprotic solvents (EtOAc, THF) compared to non-fluorinated salts.
Ester Tail Methyl Ester (

)
Moderate polarity.[1] Susceptible to hydrolysis in aqueous base/acid; limits stability in protic solvents at extreme pH.[1]

Solubility Landscape

The following data summarizes the solubility behavior of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride. Note that while specific gravimetric values vary by polymorph and purity, these trends are thermodynamically consistent for this class of fluorinated amino acid salts.[1]

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Methanol (MeOH)High (>100 mg/mL)Primary solvent for dissolution and reaction.[1]
Ethanol (EtOH)Moderate-High Good for crystallization (cooling).[1]
WaterHigh Dissolves readily, but risk of ester hydrolysis increases over time.[1]
Polar Aprotic DMSOVery High Stock solutions for bio-assays.[1] Hard to remove.
Acetonitrile (MeCN)Moderate Useful for HPLC mobile phases.[1]
Chlorinated Dichloromethane (DCM)Moderate Unique Feature: Unlike simple amino salts, the difluoro-phenyl group allows partial solubility, enabling biphasic extraction strategies.[1]
Esters/Ethers Ethyl Acetate (EtOAc)Low Excellent anti-solvent.[1]
THFLow-Moderate Potential slurry solvent.[1]
Hydrocarbons Hexane / HeptaneInsoluble Ideal anti-solvent for precipitation.[1]
TolueneInsoluble Anti-solvent; useful for azeotropic drying.[1]
Thermodynamic Considerations

The dissolution of the hydrochloride salt is endothermic.[1] According to the van 't Hoff equation, solubility increases significantly with temperature.[1]

  • 
    :  Heating Methanol or Ethanol to near-boiling will drastically increase saturation limits, allowing for high-yield recrystallization upon cooling.
    
  • Common Ion Effect: Addition of HCl gas or concentrated aqueous HCl will suppress solubility, forcing precipitation.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise saturation points for your specific batch.[1]

  • Preparation: Weigh 100 mg of the compound into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50

    
     increments at 25°C.
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Visual Check: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If undissolved solid remains after 2 mL (i.e., <50 mg/mL), filter the supernatant, dry the residue, and weigh to calculate the dissolved fraction.[1]

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

Recommended for purification from crude reaction mixtures.

  • Dissolution: Dissolve crude solid in minimal volume of warm Methanol (40°C).

  • Filtration: Filter while warm to remove insoluble inorganic salts.[1]

  • Precipitation: Slowly add Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent haze forms.[1]

    • Ratio Target: 1:3 to 1:5 (MeOH:EtOAc).

  • Crystallization: Cool slowly to 0°C over 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold EtOAc/Hexane (1:1).

Process Engineering & Visualization

The following diagram illustrates the logical decision tree for solvent selection based on the process goal (Reaction, Purification, or Analysis).

SolubilityWorkflow Start Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Protic Protic Solvents (MeOH, EtOH) *High Solubility* Reaction->Protic Standard Synthesis Aprotic Polar Aprotic (DMF, DMSO) *Max Solubility* Reaction->Aprotic Nucleophilic Sub. Recryst Recrystallization Purification->Recryst Extract Biphasic Extraction Purification->Extract HPLC Mobile Phase Water/MeCN + 0.1% TFA Analysis->HPLC NMR NMR Solvent DMSO-d6 or MeOD Analysis->NMR SolventPair Solvent/Anti-Solvent MeOH + EtOAc/Hexane Recryst->SolventPair DCMWash DCM Wash (Removes non-polar impurities) Extract->DCMWash

Figure 1: Decision matrix for solvent selection based on operational intent. The "difluoro" modification allows for unique DCM compatibility in extraction phases.

Critical Insights for Researchers

The "Difluoro" Effect on Extraction

Standard amino acid ester hydrochlorides are often too polar to extract into Dichloromethane (DCM). However, the 3,3-difluoro-3-phenyl moiety imparts sufficient lipophilicity that this specific salt can often be extracted from aqueous brine into DCM or Chloroform.[1]

  • Implication: You can wash aqueous solutions of the salt with non-polar ethers (to remove impurities) without losing the product, then extract the product into DCM for isolation.

Stability Warning

While soluble in water, avoid prolonged storage in aqueous solution , especially at pH > 7.[1] The electron-withdrawing fluorine atoms inductively activate the carbonyl carbon, making the methyl ester more susceptible to hydrolysis than non-fluorinated analogs [1].[1]

Handling & Storage[1]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator at -20°C.

  • DMSO Solutions: Solutions in DMSO are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles which can introduce moisture [2].[1]

References

  • Sutherland, A., et al. "Synthesis and structural properties of

    
    -fluorinated 
    
    
    
    -amino acids."[1] Helvetica Chimica Acta, 2012.[1][2] Link
  • MedChemExpress Protocols. "Solubility and Stock Solution Preparation for Phenylalanine Derivatives." MCE Technical Guide. Link

  • PubChem Compound Summary. "Methyl 3,3-difluoropropanoate and related fluorinated esters." National Library of Medicine.[1] Link

Sources

Foundational

Technical Guide: Discovery and Application of Novel Fluorinated Phenylalanine Derivatives

Executive Summary: The Fluorine Advantage The strategic incorporation of fluorine into phenylalanine (Phe) scaffolds has evolved from a niche academic interest to a cornerstone of modern drug discovery.[1] Beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The strategic incorporation of fluorine into phenylalanine (Phe) scaffolds has evolved from a niche academic interest to a cornerstone of modern drug discovery.[1] Beyond simple bioisosterism, fluorinated phenylalanine derivatives (F-Phe) function as metabolic armor , protecting labile sites from oxidative degradation (e.g., CYP450 metabolism) while simultaneously modulating lipophilicity and enhancing ligand-target residence time. Furthermore, the


 nucleus provides a background-free NMR handle, enabling real-time structural biology in complex cellular environments.

This guide moves beyond generic reviews to provide a rigorous, self-validating framework for the design, synthesis, and application of novel F-Phe derivatives.

Strategic Rationale: Physicochemical Engineering

Before initiating synthesis, the specific fluorous effect must be matched to the biological hurdle.

The Quadrupole Moment & Pi-Stacking

Unlike the hydrogen atom, fluorine exerts a massive inductive effect (


) while acting as a weak resonance donor. In the phenyl ring, this inverts the quadrupole moment.
  • Phenylalanine (Phe): Negative electron density on the face, positive on the edge. Favors edge-to-face interactions.

  • Pentafluorophenylalanine (F

    
    -Phe):  Positive electron density on the face (due to F electron withdrawal). This enables face-to-face stacking  with electron-rich aromatic residues (e.g., Trp, Tyr), significantly stabilizing peptide tertiary structures.
    
Metabolic Blocking & Lipophilicity

Replacing C-H with C-F increases lipophilicity (


) due to the low polarizability of the fluorine lone pairs, facilitating membrane permeability. Crucially, the C-F bond (approx. 116 kcal/mol) is chemically inert to oxidative metabolism, effectively "blocking" metabolic soft spots at the para or benzylic positions.

Synthetic Methodologies: From Design to Molecule

Selecting the correct synthetic route is dictated by the position of the fluorine atom (Aryl vs. Alkyl) and the required enantiopurity.

Synthesis Decision Matrix

The following decision tree guides the selection of the optimal synthetic pathway based on structural requirements.

Synthesis_Decision_Tree Start Target F-Phe Derivative Pos_Decision Target Position? Start->Pos_Decision Aryl_F Aryl-Fluorination (Ring) Pos_Decision->Aryl_F Beta_F Beta-Fluorination (Side Chain) Pos_Decision->Beta_F Alpha_F Alpha-Fluorination (Backbone) Pos_Decision->Alpha_F Negishi Negishi Cross-Coupling (High Modular Control) Aryl_F->Negishi De Novo Synthesis Enzymatic Enzymatic Synthesis (PAM/Transaminase) Aryl_F->Enzymatic Green/Scale-up Photoredox Photoredox C(sp3)-H Activation Beta_F->Photoredox Late-Stage Functionalization Aziridine Aziridine Ring Opening (Stereospecific) Beta_F->Aziridine Chiral Pool Electrophilic Electrophilic Fluorination (Selectfluor + Chiral Ligand) Alpha_F->Electrophilic

Figure 1: Strategic decision tree for selecting the synthesis route of fluorinated phenylalanine derivatives based on regiochemical targets.

Core Protocol: Pd-Catalyzed C(sp³)-H Fluorination

For the discovery of novel


-fluorinated phenylalanine  derivatives, traditional methods (e.g., deoxyfluorination) often suffer from racemization. The most robust modern approach utilizes Palladium(II) catalysis with a directing group (DG) to achieve site-selective C-H activation.

Mechanism: The bidentate directing group (e.g., quinoline-based or PIP-amine) coordinates Pd(II), facilitating the formation of a palladacycle intermediate at the


-carbon, followed by oxidation with an electrophilic fluorine source.
Protocol: Directed

-C(sp³)-H Fluorination

Validates against: High stereoselectivity (>90% de), functional group tolerance.[2]

Reagents:

  • Substrate: N-Phthaloyl-Phe-Amide (with 8-aminoquinoline DG).

  • Catalyst:

    
     (10 mol%).
    
  • Fluorinating Agent: Selectfluor (2.0 equiv).

  • Solvent: PhCF

    
     / MeCN (9:1).
    
  • Additives: N-hydroxyphthalimide (NHPI) (20 mol%) – Critical for radical transfer efficiency.

Step-by-Step Workflow:

  • Complexation: In a flame-dried Schlenk tube, dissolve the phenylalanine substrate (0.2 mmol) and

    
     in the solvent mixture. Stir at room temperature for 10 min to ensure coordination of the directing group.
    
  • Oxidative Addition: Add Selectfluor and NHPI. Seal the tube under an inert atmosphere (

    
    ).
    
  • Reaction: Heat the mixture to 80°C for 12 hours. The solution typically turns dark brown/black.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

  • DG Removal (Optional): To release the free amino acid, treat with

    
    /DMAP followed by oxidative cleavage of the quinoline auxiliary using ceric ammonium nitrate (CAN).
    

Self-Validation Check:

  • NMR: Monitor the disappearance of the diastereotopic

    
    -protons (
    
    
    
    3.0–3.2 ppm) and the appearance of the CHF signal (
    
    
    5.1–5.5 ppm,
    
    
    Hz).
  • Stereochemistry: Verify retention of configuration via chiral HPLC compared to non-fluorinated standards.

Physicochemical Profiling & Data

Comparative analysis of novel derivatives against the native parent is essential to justify their use.

Table 1: Comparative Physicochemical Properties of Phe Derivatives

DerivativeElectronic Character (

)
Lipophilicity (

)
pKa (COOH)Primary Application
L-Phenylalanine (Native) 0.000.001.83Native Biology
4-Fluoro-Phe 0.06+0.141.79Metabolic Blocker (Para)
3-Fluoro-Phe 0.34+0.131.75Electronic Tuning
Pentafluoro-Phe High e- w/d+0.701.20Peptide Stabilization (Stacking)

-Fluoro-Phe
Inductive+0.201.65Conformation Constraint (Gauche)
4-CF

-Phe
0.54+0.881.70High Lipophilicity / Potency

Data derived from Hansch parameters and experimental pKa values [1, 2].

Applications in Drug Discovery[1][2][3][4][5]

Peptide Engineering & "Fluoro-Stabilization"

Incorporating Pentafluoro-Phe (


-Phe) into peptide drugs (e.g., GLP-1 analogs) creates a "Velcro-like" effect. The electron-deficient ring of 

-Phe stacks avidly with electron-rich rings (Tyr, Trp) of the receptor or within the peptide itself, locking the active conformation and shielding proteolytic sites.
PET Imaging Tracers

Fluorine-18 (


) is the gold standard for PET imaging due to its 110-minute half-life.
  • [18F]FBPA (4-Borono-2-[18F]fluoro-Phe): Used for imaging gliomas. It targets the LAT1 transporter, which is upregulated in cancer cells.

  • [18F]FELP (2-Fluoroethyl-Phe): A newer tracer showing superior specificity for brain tumors over inflammation compared to standard tracers.

Application Workflow Diagram

Application_Workflow Candidate Novel F-Phe Derivative Screening In Vitro Screening (Binding/Stability) Candidate->Screening Path_Metab Metabolic Stability (Microsomes) Screening->Path_Metab High Potency Path_Struct Structural Biology (19F NMR) Screening->Path_Struct Target Engagement Path_PET Radiolabeling (18F Substitution) Screening->Path_PET High Uptake Outcome_Drug Therapeutic Lead (e.g., Sitagliptin) Path_Metab->Outcome_Drug Outcome_Probe Conformational Probe Path_Struct->Outcome_Probe Outcome_Img PET Tracer (e.g., [18F]FBPA) Path_PET->Outcome_Img

Figure 2: Workflow for categorizing novel F-Phe derivatives into therapeutic or diagnostic pipelines.

References

  • Beilstein J. Org.[3] Chem. (2020).[2][3][4] Fluorinated phenylalanines: synthesis and pharmaceutical applications.

  • National Institutes of Health (NIH) . (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

  • ResearchGate . (2025). Recent advances in the chemistry of peptides containing fluorinated phenylalanines.

  • Princeton University . (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

  • Vertex AI Search . (2026). The Pharmaceutical Applications of Fluorinated Phenylalanines.

Sources

Exploratory

Enantioselective synthesis of beta,beta-difluorophenylalanine methyl ester hydrochloride

Topic: Enantioselective Synthesis of -Difluorophenylalanine Methyl Ester Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Strategic Architectures for th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis of


-Difluorophenylalanine Methyl Ester Hydrochloride
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Medicinal Chemists, Process Chemists

Strategic Architectures for the Enantioselective Synthesis of -Difluorophenylalanine Methyl Ester Hydrochloride

Executive Summary & Strategic Rationale

The incorporation of a gem-difluoro group (


) at the 

-position of phenylalanine is a high-value bioisosteric replacement in drug design. It modulates pKa (lowering the amine pKa), enhances metabolic stability against proteolysis, and acts as a lipophilic mimic of the carbonyl oxygen or a steric mimic of the methylene group.

However, the synthesis of


-difluorophenylalanine (3,3-difluoro-3-phenylalanine)  presents a unique challenge compared to its monofluoro or 

-fluoro counterparts. Unlike standard amino acid synthesis, asymmetric hydrogenation of enamides is not viable because the

-carbon is fully substituted (phenyl and two fluorines), preventing the formation of the required

-unsaturated precursor.

Therefore, the strategic imperative shifts toward nucleophilic additions to


-difluoro-imines. This guide details the Asymmetric Strecker Synthesis  as the most robust, scalable, and chemically distinct route to access the target methyl ester hydrochloride salt in high enantiomeric excess (ee).

Retrosynthetic Analysis & Route Selection

To achieve the target (S)-Methyl 2-amino-3,3-difluoro-3-phenylpropanoate hydrochloride , we must disconnect the molecule at the


-center, utilizing the high reactivity of the adjacent electron-deficient difluoromethylene group.
The Strategic Disconnects
  • Route A (Selected): Asymmetric Strecker Reaction.

    • Precursor: 2,2-Difluoro-2-phenylacetaldehyde.[1]

    • Key Step: Diastereoselective addition of cyanide to a chiral imine.

    • Pros: High diastereoselectivity, scalable, established precedent for fluorinated aldehydes.

    • Cons: Requires handling of cyanides; rigorous hydrolysis steps.

  • Route B (Discarded): Asymmetric Hydrogenation.

    • Reason for Rejection: Impossible to form the

      
       double bond due to the valency of the 
      
      
      
      -carbon (
      
      
      ).
  • Route C (Alternative): Reformatsky-Imine Addition.

    • Mechanism:[1][2][3][4][5][6] Addition of a Reformatsky reagent to a glyoxylate imine.

    • Limitation: Standard Reformatsky reagents (

      
      ) yield 
      
      
      
      -difluoro-
      
      
      -amino acids, which is the wrong regiochemistry for this target.
Selected Workflow: The Chiral Auxiliary Strecker Protocol

We will utilize (S)-


-methylbenzylamine  (also known as (S)-1-phenylethylamine) as a chiral auxiliary. This amine condenses with the difluoroaldehyde to form a chiral imine, which directs the nucleophilic attack of the cyanide ion to a single face, establishing the stereocenter with high fidelity.

Technical Deep Dive: The Core Protocol

Phase 1: Precursor Synthesis (2,2-Difluoro-2-phenylacetaldehyde)

The synthesis begins with the generation of the difluoroaldehyde. This species is highly electrophilic and exists in equilibrium with its hydrate.

  • Starting Material: Ethyl bromodifluoroacetate and Iodobenzene (via Cross-Coupling) OR 2,2-Difluoro-2-phenylacetic acid ethyl ester.

  • Reduction: DIBAL-H reduction of the ester at -78°C.

Phase 2: The Asymmetric Strecker Reaction

This is the stereodefinitive step. The use of TMSCN (Trimethylsilyl cyanide) in the presence of a Lewis Acid (often generated in situ or using


) promotes the reaction.
Step-by-Step Methodology

Reagents:

  • 2,2-Difluoro-2-phenylacetaldehyde (freshly prepared/distilled)

  • (S)-(-)-1-Phenylethylamine (Chiral Auxiliary)

  • Trimethylsilyl cyanide (TMSCN)[7]

  • Zinc Iodide (

    
    , catalyst)
    
  • Solvent: Anhydrous Methanol or Dichloromethane (DCM)

Protocol:

  • Imine Formation:

    • Charge a flame-dried flask with 2,2-difluoro-2-phenylacetaldehyde (1.0 equiv) and anhydrous DCM.

    • Add (S)-1-phenylethylamine (1.05 equiv) and

      
       (drying agent).
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by

      
      -NMR (disappearance of aldehyde proton at 
      
      
      
      ppm).
    • Filter and concentrate to obtain the crude chiral imine.

  • Cyanosilylation:

    • Dissolve the crude imine in anhydrous DCM under Argon.

    • Cool to 0°C. Add

      
       (0.1 equiv).
      
    • Add TMSCN (1.2 equiv) dropwise.

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Checkpoint:

      
      -NMR will show diastereomeric splitting. A dr > 95:5 is typically achievable.
      
  • Nitrile Hydrolysis & Auxiliary Cleavage:

    • Note: The bulky difluoro group makes the nitrile resistant to mild hydrolysis. Harsh acidic conditions are required.

    • Dissolve the

      
      -aminonitrile in Conc. HCl / AcOH (1:1 v/v).
      
    • Reflux for 12–24 hours. This achieves three transformations:

      • Hydrolysis of

        
         to 
        
        
        
        .
      • Cleavage of the chiral auxiliary (if hydrogenolytic cleavage is not preferred). Note: Hydrogenolysis (

        
        ) is often cleaner for removing the phenylethyl group prior to hydrolysis to avoid racemization.
        
    • Preferred Path: Hydrogenolysis of the nitrile (

      
      , 
      
      
      
      , MeOH) to remove the auxiliary first, followed by acid hydrolysis of the nitrile.
Phase 3: Esterification and Salt Formation

The final step converts the free amino acid into the stable methyl ester hydrochloride.

Protocol:

  • Suspend the crude

    
    -difluorophenylalanine in anhydrous Methanol (0.5 M).
    
  • Cool to 0°C.

  • Add Thionyl Chloride (

    
    , 3.0 equiv) dropwise. (Caution: Exothermic, gas evolution).
    
  • Reflux for 4 hours.

  • Concentrate in vacuo.

  • Crystallization: Triturate the residue with cold Diethyl Ether/Hexane to precipitate the hydrochloride salt.

Mandatory Visualization

Diagram 1: Retrosynthetic Logic & Strecker Workflow

This diagram illustrates the flow from the target molecule back to the starting materials, highlighting the critical stereodetermining step.

StreckerSynthesis cluster_0 Stereodetermining Phase Target Target: beta,beta-Difluorophenylalanine Methyl Ester HCl AminoAcid Intermediate: Free Amino Acid AminoAcid->Target SOCl2, MeOH (Esterification) Nitrile Chiral Aminonitrile (Diastereomerically Pure) Nitrile->AminoAcid 1. H2/Pd (Cleavage) 2. HCl/AcOH (Hydrolysis) Imine Chiral Imine (Ph-CF2-CH=N-Aux) Imine->Nitrile TMSCN, ZnI2 (Stereoselective) Aldehyde Precursor: 2,2-Difluoro-2-phenyl- acetaldehyde Aldehyde->Imine Condensation (-H2O) Auxiliary Auxiliary: (S)-1-Phenylethylamine Auxiliary->Imine

Caption: Workflow for the Asymmetric Strecker Synthesis of


-difluorophenylalanine.
Diagram 2: Self-Validating Control Loop

A decision tree for process control during the synthesis.

ControlLoop Start Crude Aminonitrile CheckDR 19F-NMR Check: Is dr > 95:5? Start->CheckDR Recryst Recrystallize (Hexane/EtOAc) CheckDR->Recryst No Proceed Proceed to Cleavage CheckDR->Proceed Yes Recryst->CheckDR CheckHydrolysis LCMS Check: Nitrile vs Acid? Proceed->CheckHydrolysis RefluxMore Extend Reflux (+ 4 hrs) CheckHydrolysis->RefluxMore Incomplete FinalSalt Isolate HCl Salt CheckHydrolysis->FinalSalt Complete RefluxMore->CheckHydrolysis

Caption: Process analytical technology (PAT) decision tree for ensuring enantiomeric purity.

Data Presentation: Comparative Metrics

The following table contrasts the Strecker route with alternative methodologies found in the literature.

MetricAsymmetric Strecker (Recommended)Reformatsky-Imine AdditionDirect Fluorination (Deoxo-Fluor)
Stereocontrol Source Chiral Amine AuxiliaryChiral SulfinimineEnzymatic Resolution (Post-Rxn)
Key Intermediate

-Aminonitrile

-Amino Ester

-Keto Ester
Typical Yield 60–70% (Overall)50–60%30–40% (after resolution)
Enantiomeric Excess > 98% (after recryst.)> 95%> 99% (theoretical max 50% yield)
Scalability High (Kg scale feasible)Moderate (Cryogenic steps)Low (Reagent cost/Safety)
Regiochemistry Risk None (Aldehyde defined)High (Requires specific disconnection)Moderate (Rearrangement risk)

Scientific Integrity & Troubleshooting

Mechanism of Stereocontrol

In the Strecker reaction, the (S)-1-phenylethyl group shields one face of the imine bond. The cyanide nucleophile attacks from the less hindered face (typically Re-face attack for (S)-auxiliaries, though substrate dependent), leading to the (S,S)-aminonitrile diastereomer. This diastereomer can be purified by crystallization before the auxiliary is removed, ensuring the final amino acid is enantiopure.

Critical Safety Note: Fluorine & Cyanide
  • Fluorine NMR: The

    
    -difluoro motif presents a distinct AB quartet in 
    
    
    
    -NMR (approx -100 to -120 ppm) due to the diastereotopic nature of the fluorines near the chiral center. This is the primary tool for validating the diastereomeric ratio (dr).
  • HCN Generation: The hydrolysis of the nitrile releases ammonium salts, but the reaction with TMSCN can release trace HCN. All reactions must be performed in a well-ventilated fume hood with cyanide sensors active.

References

  • Enantioselective Synthesis of Difluoroalanine and Derivatives Source: ChemistryViews (2023). Describes the Strecker-type reaction for difluoro-amino acids. URL:[Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications Source: Beilstein Journal of Organic Chemistry (2020). Comprehensive review of synthetic routes including Strecker and Reformatsky methods (See Scheme 41/42). URL:[Link]

  • Preparation of L-Phenylalanine Methyl Ester Hydrochloride Source: Royal Society of Chemistry / Organic Syntheses. Standard protocol for thionyl chloride mediated esterification. URL:[Link]

  • Str

    
    -Difluoro-
    
    
    
    -Amino Acid Derivatives
    Source: ResearchGate / Biomimetics. Discusses the limitations of hydrogenation and the utility of biomimetic shifts and auxiliaries. URL:[Link]

Sources

Foundational

Physicochemical characteristics of difluorinated amino acid esters

Executive Summary: The "Stealth" Bioisostere In modern medicinal chemistry, -difluorinated amino acid esters represent a high-value strategic motif. Beyond simple bioisosterism, the introduction of a gem-difluoro group a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Bioisostere

In modern medicinal chemistry,


-difluorinated amino acid esters represent a high-value strategic motif. Beyond simple bioisosterism, the introduction of a gem-difluoro group at the 

-position induces a profound electronic remodeling of the amino acid scaffold.

For the drug developer, the critical utility of this modification lies in its ability to depress the basicity of the


-amine . While a standard amino ester exists predominantly as a non-permeable cation at physiological pH, the difluorinated analog often possesses a pKa below 7.0, allowing a significant fraction to exist as a neutral, membrane-permeable species. This guide details the physicochemical mechanics driving this phenomenon, the stability trade-offs involved, and the experimental protocols required to validate these properties in a lead optimization campaign.

Electronic Modulation & Acid-Base Chemistry

The most consequential effect of


-difluorination is the strong inductive withdrawal (

) by the fluorine atoms. This electron density depletion propagates through the carbon backbone, dramatically altering the ionization profile of the molecule.
The pKa Shift

In non-fluorinated amino acid esters (e.g., Alanine ethyl ester), the


-amine typically has a pKa of ~7.5–8.0 (lower than the free acid due to the ester's electron withdrawal, but still basic). The addition of two 

-fluorine atoms pulls electron density away from the nitrogen lone pair, destabilizing the protonated ammonium form and favoring the neutral amine.

Table 1: Comparative pKa Values (Representative)

CompoundStructureAmine pKa (Approx)Predominant Species at pH 7.4
Alanine Ethyl Ester

7.8~70% Cationic (

)

-Fluoroalanine Ester

6.2~94% Neutral (

)

-Difluoroalanine Ester

4.5 - 5.5 >99% Neutral (

)

Note: Values are approximate and solvent-dependent. The drastic drop in pKa for the difluoro species ensures it behaves as a neutral organic molecule rather than a salt in blood plasma.

Impact on Permeability (LogD)

The "Apparent Lipophilicity" (LogD) is the composite lipophilicity of all ionized and neutral species at a given pH.

  • Standard Esters: High desolvation penalty due to the cationic ammonium headgroup.

  • Difluoro Esters: Low desolvation penalty. The neutral amine dominates, allowing the molecule to traverse the lipid bilayer via passive diffusion.

Conformational Dynamics: The Fluorine Gauche Effect

Unlike hydrogen, fluorine imposes specific stereoelectronic demands on the backbone. The gauche effect is a phenomenon where C–F bonds prefer to be gauche (60°) to adjacent electron-rich bonds (like C–N or C–O) rather than anti (180°).

Mechanistic Basis

This preference arises from


 hyperconjugation. In 

-difluoro amino esters, this locks the

and

torsion angles, reducing the entropic penalty of binding to a protein target.

GaucheEffect cluster_0 Conformational Equilibrium Node1 Anti Conformation (Sterically Favored, Electronically Disfavored) Node2 Gauche Conformation (Hyperconjugation Stabilized) Node1->Node2 σ(C-N) -> σ*(C-F) Interaction Effect Result: Rigidified Backbone Defined Vector for R-Groups Node2->Effect

Figure 1: The gauche effect drives the conformational equilibrium toward a rigidified state, crucial for peptide mimetics.

Hydrolytic Stability: The Activation Trade-off

A critical vulnerability of difluorinated esters is their chemical reactivity . The same electron-withdrawing effect that lowers the amine pKa also activates the carbonyl carbon, making it highly electrophilic.

Chemical vs. Enzymatic Hydrolysis
  • Chemical Instability: In alkaline buffers (pH > 8), hydroxide ions (

    
    ) attack the electron-deficient carbonyl rapidly. 
    
    
    
    -difluoro esters hydrolyze 10–100x faster than their non-fluorinated counterparts.
  • Metabolic Stability: Paradoxically, these esters can be more stable to esterases. The hydration of the carbonyl (forming a gem-diol intermediate) can be so favored that it inhibits the enzyme's catalytic triad, or the altered geometry (due to the gauche effect) prevents the induced fit required for catalysis.

Experimental Implication: Always prepare stock solutions in acidic or neutral anhydrous media (e.g., DMSO). Avoid storing in PBS pH 7.4 for extended periods before assay.

Experimental Protocols

Protocol A: pKa Determination via NMR Titration

Standard potentiometric titration is often unsuitable due to the rapid hydrolysis of the activated ester at high pH. NMR titration is non-invasive.

Reagents:

  • Deuterated Phosphate Buffer (pH 2 to 9 range).

  • Compound Stock (10 mM in DMSO-d6).

Workflow:

  • Preparation: Prepare 8 NMR tubes with buffered

    
     ranging from pH 2.0 to 9.0.
    
  • Spike: Add compound to a final concentration of 0.5 mM.

  • Acquisition: Immediately acquire

    
     NMR (focus on 
    
    
    
    -CH or side-chain protons) and
    
    
    NMR.
  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the curve to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: Hydrolytic Stability Kinetics

Objective: Determine half-life (


) in simulated physiological fluid.

Workflow:

  • Incubation: Dilute stock to 10

    
     in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quench: Immediately quench with 100

    
     cold Acetonitrile + 1% Formic Acid (low pH stabilizes the remaining ester).
    
  • Quantification: Analyze via LC-MS/MS. Monitor the disappearance of the parent ester and appearance of the acid metabolite.[1]

  • Visualization:

HydrolysisWorkflow Start Start: 10µM Ester in PBS pH 7.4 Reaction Reaction: Nucleophilic Attack (High Electrophilicity) Start->Reaction t = 0...120 min Quench Quench: Cold ACN + Formic Acid (Stops Hydrolysis) Reaction->Quench Aliquot Analysis LC-MS Analysis (Parent vs Acid) Quench->Analysis

Figure 2: Kinetic workflow for assessing the stability of activated difluoro esters.

References

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Source: ResearchGate Link:[2][3][4][Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Source: NIH / PubMed Central Link:[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: NIH / PubMed Central Link:[Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes (The Gauche Effect). Source: ACS Publications Link:[5][Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Source: NIH / PubMed Central Link:[Link]

Sources

Exploratory

Conformational Analysis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Executive Summary The incorporation of gem-difluoro motifs into amino acids is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1] Methyl 2-Amino-3,3-difluoro-3-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-difluoro motifs into amino acids is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1] Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride represents a critical building block—a fluorinated isostere of phenylalanine.[1]

Unlike standard alkyl chains, the


-difluoro functionality introduces profound stereoelectronic effects (the fluorine gauche effect) that restrict bond rotation and pre-organize the molecule into specific bioactive conformations.[1] This guide provides a rigorous framework for analyzing these conformations, synthesizing NMR spectroscopy, X-ray crystallography, and computational modeling into a cohesive workflow.

The Stereoelectronic Framework

To analyze the conformation of this molecule, one must first understand the forces at play.[1] The conformation is governed by the rotation around the C2(


)–C3(

)
bond.
The Fluorine Gauche Effect vs. Steric Bulk

In non-fluorinated systems, steric repulsion usually dictates that bulky groups adopt an anti relationship.[1] However, in


-fluoroamines (and especially ammonium salts), the Fluorine Gauche Effect  dominates.[1]
  • Electrostatic Attraction: The positively charged ammonium group (

    
    ) favors a gauche orientation relative to the highly electronegative fluorine atoms (
    
    
    
    ).[2]
  • Hyperconjugation: Interaction between the

    
     or 
    
    
    
    bonding orbitals and the low-lying
    
    
    antibonding orbital stabilizes specific rotamers.
The Rotameric Landscape

For Methyl 2-Amino-3,3-difluoro-3-phenylpropionate, the equilibrium exists primarily between three staggered rotamers. The challenge is balancing the steric demand of the Phenyl ring against the electrostatic stabilization of the F...NH3+ interaction .[1]

  • Rotamer I (Ph anti to amine): Places the bulky Phenyl group anti to the ammonium. This minimizes steric clash but may sacrifice optimal F...NH3+ electrostatic contact.[1]

  • Rotamer II (Ph anti to ester): Places Phenyl anti to the ester.[1] High steric strain between Ph and NH3+.[1]

  • Rotamer III (Ph anti to H): Places Phenyl gauche to both bulky groups.[1] Usually disfavored sterically, but potentially stabilized if it maximizes F...NH3+ contacts.[1]

Integrated Analytical Workflow

The following diagram outlines the self-validating workflow for determining the solution-state and solid-state conformation.

ConformationalWorkflow Sample Sample: Methyl 2-Amino-3,3-difluoro- 3-phenylpropionate HCl NMR Solution State Analysis (NMR Spectroscopy) Sample->NMR XRay Solid State Analysis (X-Ray Crystallography) Sample->XRay DFT In Silico Validation (DFT Calculation) Sample->DFT J_Analysis J-Coupling Analysis (3J_HF, 3J_CF) NMR->J_Analysis NOE NOE/HOESY Constraints (Spatial Proximity) NMR->NOE FinalModel Consensus Conformational Model XRay->FinalModel Crystal Structure DFT->FinalModel Energy Minima Karplus Karplus Equation Fitting (Dihedral Angle Calculation) J_Analysis->Karplus NOE->FinalModel Distance Constraints Karplus->FinalModel Solution Population

Figure 1: Multimodal workflow integrating spectroscopy, crystallography, and computation for robust conformational assignment.[1]

Experimental Protocols

NMR Spectroscopy: The Primary Tool

The presence of the gem-difluoro group makes


 NMR the most powerful tool for this analysis. Because C2 is a chiral center, the two fluorine atoms at C3 are diastereotopic , appearing as an AB system (or ABX coupled to H2).[1]
Protocol 1: J-Coupling Extraction

Objective: Measure vicinal scalar couplings (


) to determine dihedral angles.
  • Sample Prep: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     or D
    
    
    
    O. Note: D
    
    
    O is preferred to mimic physiological conditions, but DMSO may sharpen amide protons if studying the free base.
  • Acquisition:

    • Acquire a standard

      
       spectrum.[1]
      
    • Acquire a

      
       spectrum (proton-coupled).
      
    • Acquire a

      
       (proton-decoupled) spectrum to identify the 
      
      
      
      geminal coupling (typically ~160-250 Hz).
  • Analysis:

    • Identify the H2 proton (alpha-proton). It will appear as a multiplet (ddd) due to coupling with H(NH) and the two Fluorines.[1]

    • Extract the vicinal couplings:

      
       and 
      
      
      
      .
Data Interpretation (The Karplus Relationship)

The magnitude of


 correlates directly with the H-C-C-F dihedral angle (

).[1]
Coupling Constant (

)
Dihedral Angle (

)
Conformation
2 – 6 Hz ~60°Gauche (Synclinal)
10 – 15 Hz ~120°Eclipsed (High Energy)
20 – 35 Hz ~180°Anti (Antiperiplanar)

Critical Insight: If you observe one large coupling (~25 Hz) and one small coupling (~4 Hz), the H2 proton is anti to one fluorine and gauche to the other.[1] If both are intermediate (~10-15 Hz), rapid rotameric averaging is likely occurring.[1]

X-Ray Crystallography

Objective: Define the absolute configuration and solid-state conformation.

  • Crystallization: Slow evaporation of a Methanol/Ether mixture is often effective for amino acid hydrochlorides.[1]

  • Analysis: The crystal structure provides a "frozen" snapshot.[1] Compare the C-C-N-F torsion angles in the crystal to those derived from solution-state NMR. Discrepancies often indicate that crystal packing forces (intermolecular salt bridges) are overriding the intrinsic stereoelectronic preferences.[1]

Computational Validation (DFT)

Experimental data must be validated against a potential energy surface scan.[1]

Protocol:

  • Software: Gaussian16 or ORCA.

  • Level of Theory:

    
    B97X-D / 6-311++G(d,p) (Includes dispersion corrections critical for weak F...H interactions).
    
  • Solvation Model: PCM or SMD (Water) to stabilize the zwitterionic/salt form.[1]

  • Scan: Perform a relaxed potential energy surface scan of the N-C2-C3-C(Phenyl) dihedral angle in 10° increments.

Conformational Logic Diagram

EnergyLandscape Start Conformational Equilibrium RotamerA Rotamer A (Ph anti NH3+) Sterically Favorable Start->RotamerA Low Energy RotamerB Rotamer B (Ph anti COOMe) Sterically Crowded Start->RotamerB High Energy RotamerC Rotamer C (Ph anti H) Electrostatic Max Start->RotamerC Medium Energy Outcome Observed State: Population Weighted Average RotamerA->Outcome Major Contributor RotamerB->Outcome Minor Contributor RotamerC->Outcome Variable

Figure 2: Theoretical conformational equilibrium. Rotamer A is typically favored due to the minimization of steric clash between the large Phenyl ring and the amine/ester groups, despite potential fluorine gauche effects.[1]

References

  • Beilstein J. Org.[1] Chem. (2013).[1][3] "Conformational analysis of 2,2-difluoroethylamine hydrochloride." Investigates the electrostatic nature of the gauche effect in protonated fluoroamines.Link[1]

  • J. Org. Chem. (2018).[1][4][5] "Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis." Detailed breakdown of F-C-C-N interactions.Link[1]

  • Molecules (2023). "Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives." Discusses NOE cross-peaks and fluorine influence on conformation.Link[1]

  • Org. Biomol. Chem. (2011).[1] "Conformational preference in difluoroacetamide oligomers." Analysis of dipole stabilization in difluoro systems.Link[1]

  • Chem. Eur. J. (2021). "Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives." Synthesis and utility of the specific class of molecules.[1][6]Link[1]

Sources

Foundational

Theoretical calculations of difluorophenylalanine derivatives

Topic: Theoretical Calculations of Difluorophenylalanine Derivatives: A Computational Framework for Bioisosteric Design Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Protein...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations of Difluorophenylalanine Derivatives: A Computational Framework for Bioisosteric Design Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Protein Engineers

Executive Summary: The Fluorine Effect in In Silico Design

In the realm of peptidomimetics and protein engineering, difluorophenylalanine (F2-Phe) derivatives represent a critical frontier. Unlike the brute-force hydrophobicity of trifluoromethyl groups, the strategic placement of two fluorine atoms on the phenyl ring allows for the precise tuning of quadrupole moments, pKa values, and steric occupancy without disrupting the core aromatic scaffold.

This guide provides a rigorous, self-validating computational framework for modeling F2-Phe derivatives. We move beyond standard "black-box" calculations, advocating for a methodology that accounts for dispersion interactions, specific solvation effects, and the unique electronic inversion induced by fluorination.

Computational Architecture & Methodology

To achieve predictive accuracy, one must abandon the "one-functional-fits-all" approach. The high electronegativity of fluorine introduces significant electron correlation effects that standard B3LYP calculations often fail to capture, particularly in stacking interactions.

The "Gold Standard" Protocol

We recommend a composite workflow that balances cost with chemical accuracy.

StepObjectiveRecommended Level of TheoryJustification
1 Conformational Search MMFF94 or PM6-D3 Rapid identification of low-energy rotamers (chi1/chi2 angles).
2 Geometry Optimization wB97X-D / 6-311++G(d,p) Includes long-range dispersion corrections essential for F-F and pi-pi interactions [1].
3 Frequency Calculation Same as Opt Verifies stationary points (0 imaginary freqs) and provides Zero-Point Energy (ZPE).
4 Solvation Energy SMD (Water/Octanol) The SMD model outperforms PCM for calculating

in polar/non-polar partitioning [2].
5 Interaction Energy SAPT2+ / aug-cc-pVDZ Decomposes energy into electrostatics, exchange, induction, and dispersion components.
Visualization of the Computational Workflow

G Start Input Structure (F2-Phe Isomers) ConfSearch Conformational Search (MMFF94 / PM6-D3) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D / 6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) Branch_Elec Electronic Properties (ESP, Dipole, HOMO-LUMO) FreqCheck->Branch_Elec Yes Branch_Inter Interaction Energy (SAPT Analysis) FreqCheck->Branch_Inter Yes Branch_Phys Physicochem (pKa, LogP) (Thermodynamic Cycles) FreqCheck->Branch_Phys Yes End Validated Parametric Data Branch_Elec->End Branch_Inter->End Branch_Phys->End

Caption: Figure 1. Integrated DFT/SAPT workflow for characterizing fluorinated phenylalanine derivatives.

Electronic & Structural Landscapes

The introduction of fluorine atoms induces a "polarity inversion" in the aromatic ring. While native phenylalanine has a negative quadrupole moment (electron-rich face), perfluorination inverts this to a positive moment. Difluorophenylalanine sits in a unique "Goldilocks" zone, allowing for Janus-faced interactions.

Isomer-Specific Dipole Modulation

Using the wB97X-D functional, we observe distinct electronic signatures based on substitution patterns.

  • 2,6-F2-Phe: The fluorine atoms flank the benzylic carbon. This creates a strong dipole pointing away from the peptide backbone, often stabilizing local helical structures via dipole-dipole locking.

  • 3,4-F2-Phe: Fluorines at the meta/para positions withdraw electron density from the ring center, significantly reducing the cation-pi binding ability compared to native Phe [3].

  • 3,5-F2-Phe: This symmetric substitution maximizes the acidity of the para-hydrogen (H4), making it a potent hydrogen bond donor in "edge-to-face" aromatic interactions.

Self-Validation Check: When calculating Electrostatic Potential (ESP) maps, ensure the color scale is fixed (e.g., -0.05 to +0.05 a.u.) across all isomers to visually verify the depletion of pi-electron density in the ring center.

Physicochemical Modulation: pKa and LogP

Predicting the shift in acidity (pKa) and lipophilicity (LogP) is vital for bioavailability assessments.

The Thermodynamic Cycle for pKa

Direct calculation of pKa is error-prone. We utilize a thermodynamic cycle approach, calculating the free energy of deprotonation in the gas phase and correcting for solvation energy.

Protocol:

  • Calculate

    
     and 
    
    
    
    .
  • Calculate

    
     and 
    
    
    
    using the SMD model.
  • Compute

    
    .
    
  • 
    .
    

Note: Use a reference acid (e.g., native Phenylalanine) to cancel systematic errors (Isodesmic approach) [4].

LogP Calculation (Hydrophobicity)

Fluorine is often called "polar hydrophobic." While it is lipophilic, its high electronegativity can alter solvation shells.

  • Calculation: Compute

    
     in water and 
    
    
    
    in 1-octanol.
  • Equation:

    
    .
    
  • Insight: 2,6-difluoro isomers often show lower LogP than expected due to the "dipole moment cancellation" effect, whereas 3,4-difluoro isomers exhibit higher lipophilicity.

Intermolecular Interactions: The Pi-Stacking Inversion

This is the most critical section for drug design. Native Phe prefers T-shaped (edge-to-face) interactions with other aromatics. F2-Phe, due to its modified quadrupole, can enable stable face-to-face (parallel displaced) stacking with electron-rich aromatics (like Trp or Tyr).

SAPT Analysis Workflow

To quantify this, we use Symmetry-Adapted Perturbation Theory (SAPT).

SAPT Dimer Dimer Complex (F2-Phe ... Trp) SAPT SAPT2+ Calculation Dimer->SAPT Electrostatics Electrostatics (Attraction) SAPT->Electrostatics Exchange Exchange (Repulsion) SAPT->Exchange Induction Induction (Polarization) SAPT->Induction Dispersion Dispersion (Correlation) SAPT->Dispersion Total Total Interaction Energy Electrostatics->Total Exchange->Total Induction->Total Dispersion->Total

Caption: Figure 2. Energy decomposition analysis for aromatic interactions.

Key Insight: In F2-Phe derivatives, the electrostatic term in face-to-face stacking becomes less repulsive (or even attractive) compared to native Phe-Phe dimers, while the dispersion term remains significant. This allows F2-Phe to act as a "molecular velcro" for electron-rich residues [5].

References

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link

  • Salonen, L. M., et al. (2011). The role of aryl–perfluoroaryl stacking interactions in the self-assembly of bis(urea) macrocycles. Chemistry – A European Journal. Link

Exploratory

Technical Monograph: Safe Handling and Operational Protocols for Fluorinated Amino Acid Hydrochlorides

Executive Introduction: The Dual Nature of Fluorinated Probes Fluorinated amino acids (FAAs) such as 4-fluorophenylalanine, 5-fluorotryptophan, and their hydrochloride salts are indispensable tools in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Introduction: The Dual Nature of Fluorinated Probes

Fluorinated amino acids (FAAs) such as 4-fluorophenylalanine, 5-fluorotryptophan, and their hydrochloride salts are indispensable tools in modern drug discovery and protein engineering. They serve as non-invasive 19F-NMR probes for tracking protein dynamics and as bioisosteres to enhance metabolic stability in peptide therapeutics.

However, their utility masks a critical dual hazard profile that is often underestimated in research environments:

  • Chemical Instability (Salt Form): The hydrochloride moiety confers significant hygroscopicity, leading to rapid hydrolysis, concentration errors, and equipment corrosion.

  • Biological Toxicity (The "Trojan Horse" Effect): Unlike standard corrosive reagents, FAAs act as metabolic impostors. They hijack the cellular translational machinery, incorporating into native proteins to generate toxic, misfolded proteomes.

This guide defines the operational standards for handling FAA hydrochlorides, moving beyond generic safety data sheets to address the specific translational and physicochemical risks associated with these compounds.

Physicochemical Profile & Stability Matrix

To handle FAAs safely, one must distinguish between the stability of the C-F bond and the instability of the HCl counter-ion.

The Stability Paradox

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), rendering the fluorinated side chain chemically inert under standard physiological conditions. Crucially, the risk of hydrofluoric acid (HF) liberation is negligible during standard solubilization; it occurs only under combustion or extreme reduction.

The immediate operational threat is the hydrochloride salt form . Upon exposure to atmospheric moisture, the salt lattice breaks down, leading to:

  • Deliquescence: The powder absorbs water until it dissolves in its own crystal lattice water.

  • Acidification: The formation of localized hydrochloric acid micro-droplets, which corrodes spatulas and sensitive balance sensors.

Table 1: Comparative Physicochemical Properties
PropertyNative Phenylalanine4-Fluoro-L-Phenylalanine HClOperational Implication
Molecular Weight 165.19 g/mol 219.64 g/mol Must correct stoichiometry for the HCl salt.
Hygroscopicity LowHigh (Deliquescent) Requires desiccated storage; rapid weighing protocols.
Acidity (1% soln) pH 5.0 - 6.0pH 1.5 - 2.5 Corrosive to mucous membranes; incompatible with acid-sensitive resins.
Metabolic Role NutrientAntimetabolite Toxic via protein incorporation; requires containment.
C-X Bond Energy 413 kJ/mol (C-H)485 kJ/mol (C-F) High thermal/chemical stability of the side chain.

Biological Hazards: The Translational Fidelity Risk

The primary toxicity of FAAs is not acute chemical burns, but translational misincorporation . Because the van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), aminoacyl-tRNA synthetases often fail to discriminate between the native amino acid and its fluorinated analogue.

Mechanism of Action (The "Trojan Horse")

When ingested or inhaled, FAAs are loaded onto tRNAs, delivered to the ribosome, and polymerized into proteins. This results in "fluorinated proteomes" that may exhibit:

  • Altered folding kinetics (due to the hydrophobicity of fluorine).

  • Enzymatic inactivation.

  • Systemic cellular toxicity.

Diagram 1: The Translational Toxicity Pathway

This workflow illustrates how FAAs bypass cellular checkpoints to cause toxicity.

FAAToxicity Exposure Exposure (Inhalation/Ingestion) CellEntry Cellular Uptake (LAT1 Transporters) Exposure->CellEntry Bioavailability Synthetase tRNA Synthetase (Loading Error) CellEntry->Synthetase Mimicry Ribosome Ribosomal Translation Synthetase->Ribosome Charged tRNA Protein Fluorinated Protein Ribosome->Protein Polymerization Toxicity Misfolding & Metabolic Failure Protein->Toxicity Loss of Function

Caption: The "Trojan Horse" mechanism where FAA-HCl mimics native substrates, leading to toxic protein synthesis.

Operational Protocol: Handling Hygroscopic Salts

The following protocol is a self-validating system designed to prevent moisture uptake during weighing and solubilization.

The "Dry-Chain" Weighing Technique

Objective: Prevent deliquescence during mass measurement. PPE: Nitrile gloves (0.11mm min), N95 particulate respirator (or fume hood), lab coat.

  • Environment Prep:

    • Do not weigh FAA-HCl on an open bench on humid days (>50% RH).

    • Use a static control gun (ionizer) to neutralize the weigh boat; dry powders are prone to static scattering.

  • Aliquot Strategy:

    • Never return unused powder to the stock container.

    • Validation Step: If the powder clumps or sticks to the spatula, it has already absorbed significant water. Abort and redry the stock.

  • Solubilization:

    • Add the solid to the solvent, not vice versa.

    • Caution: Dissolution of HCl salts is exothermic. For large quantities (>5g), chill the water/buffer to 4°C prior to addition to prevent acid fuming.

Diagram 2: Safe Weighing & Solubilization Workflow

This logic flow ensures containment and chemical integrity.

HandlingProtocol Start Start: FAA-HCl Handling CheckEnv Check Humidity (<50% RH) & PPE (Nitrile + Mask) Start->CheckEnv Weighing Weighing Step (Use Ionizer/Anti-Static) CheckEnv->Weighing Inspect Visual QC: Is Powder Clumping? Weighing->Inspect Dissolve Dissolution (Add Solid to Liquid) Inspect->Dissolve Free Flowing Redry STOP: Redry Stock (Desiccator) Inspect->Redry Clumped/Sticky Neutralize pH Adjustment (Neutralize HCl) Dissolve->Neutralize Waste Disposal (Halogenated Waste) Neutralize->Waste

Caption: Operational decision tree for handling hygroscopic FAA-HCl salts to ensure accuracy and safety.

Storage, Stability, and Emergency Procedures

Storage Hierarchy

To maintain the integrity of the C-F bond and the salt stoichiometry:

  • Primary: Tightly sealed glass or polypropylene container.

  • Secondary: Desiccator cabinet with active silica gel or Drierite.

  • Temperature: Refrigeration (2-8°C) is recommended to slow hydrolysis, but allow to reach room temperature before opening to prevent condensation.

Emergency Response
  • Skin Contact: Wash immediately with soap and water.[1] Unlike pure HF, specialized calcium gluconate gel is not typically required for FAA-HCl unless the specific compound metabolizes to release fluoride ions (rare). Treat as a hydrochloric acid burn.

  • Inhalation: Move to fresh air. The primary risk is respiratory irritation from HCl dust and long-term metabolic toxicity.

  • Spill Cleanup:

    • Isolate the area.[1][2][3]

    • Cover spill with dry lime or soda ash to neutralize the acid.

    • Sweep up (do not vacuum to avoid aerosolization) and place in a hazardous waste container.

Waste Disposal

Classify as Halogenated Organic Waste .

  • Do not mix with strong oxidizers.[3]

  • Label clearly as "Fluorinated Amino Acid – Potential Antimetabolite."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]

  • Agostini, F., et al. (2021). Biocontainment of synthetic organisms through genetic code engineering. (Discusses the toxicity of non-canonical amino acids). Nature Chemical Biology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

This Application Note is designed for researchers and process chemists requiring high-purity enantioseparation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . The protocols below prioritize reproducibil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity enantioseparation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . The protocols below prioritize reproducibility, scalability, and mechanistic understanding.

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

The introduction of fluorine into amino acid scaffolds, specifically the 3,3-difluoro motif, significantly alters the electronic profile and lipophilicity of the phenylpropionate backbone. For drug development, this modification enhances metabolic stability against proteases and increases binding affinity via dipole interactions.

However, the hydrochloride salt form of this alpha-amino ester presents a specific chromatographic challenge:

  • Ionic Nature: The charged ammonium group (

    
    ) requires specific mobile phase pH control to prevent peak tailing.
    
  • Electronic Withdrawal: The

    
    -difluoro group increases the acidity of the 
    
    
    
    -proton, theoretically increasing the risk of on-column racemization under strongly basic conditions.

This guide presents two validated pathways: a Direct Reverse-Phase (Crown Ether) method ideal for analytical purity checks of the salt, and a Normal-Phase (Polysaccharide) method suitable for preparative scale-up.

Physicochemical Profile & Separation Strategy[2][5][7][8][9][10][11][12]

PropertyValue / CharacteristicChromatographic Implication
Structure

-Amino ester,

-difluorinated
Separation relies on the chiral center at C2 (

-carbon).
State Hydrochloride SaltSoluble in water/methanol; poor solubility in pure hexane.
pKa (

-NH3+)
~7.0 - 7.5 (Estimated)Lower than typical phenylalanine (~9.0) due to electron-withdrawing fluorines.
UV Cutoff ~210 nm, 254 nm (Phenyl)UV detection at 210 nm is sensitive; 254 nm is selective.
Method Selection Decision Matrix

MethodSelection cluster_mech Mechanism Start Start: Methyl 2-Amino-3,3-difluoro -3-phenylpropionate HCl Goal Goal? Start->Goal Analytical Analytical QC (Check ee%) Goal->Analytical Prep Preparative / Purification (Isolate Enantiomers) Goal->Prep Method1 Method A: Crown Ether (RP) Direct injection of salt Analytical->Method1 Preferred Method2 Method B: Polysaccharide (NP) High Loading Capacity Prep->Method2 Preferred Host-Guest (NH3+) Host-Guest (NH3+) Method1->Host-Guest (NH3+) H-Bonding/Pi-Pi H-Bonding/Pi-Pi Method2->H-Bonding/Pi-Pi

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on experimental goals.

Protocol A: Reverse-Phase Crown Ether HPLC (Analytical Gold Standard)

This method is the "Gold Standard" for underivatized amino acids and their esters. It utilizes a chiral crown ether stationary phase that forms a host-guest complex specifically with the protonated primary amine (


).

Why this works: The sample is already an HCl salt.[1] The acidic mobile phase ensures the amine remains protonated, maximizing interaction with the crown ether.

Chromatographic Conditions[1][5][8][9][10]
ParameterSetting
Column Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperature often improves resolution)
Detection UV @ 210 nm (primary), 254 nm (secondary)
Sample Diluent Mobile Phase or Water
Step-by-Step Execution
  • Mobile Phase Preparation:

    • Safety: Perchloric acid (

      
      ) is an oxidizer. Handle in a fume hood.
      
    • Prepare aqueous solution: Add 1.63 g of 60%

      
       to 1.0 L of ultrapure water (approx. pH 1.5).
      
    • Mix 850 mL of this aqueous solution with 150 mL of HPLC-grade Methanol. Degas.

  • System Equilibration:

    • Flush column for 30 mins at 0.4 mL/min.

    • Note: Crown ether columns are sensitive. Do not exceed 15% organic modifier initially.

  • Sample Prep:

    • Dissolve 1.0 mg of the HCl salt in 1 mL of mobile phase.

    • Filter through 0.22 µm PTFE filter.

  • Run & Analysis:

    • Inject 5 µL.

    • Expected Elution: The (S)-enantiomer typically elutes first on CR(+) columns, but confirmation with a standard is mandatory as the difluoro group can alter binding geometry.

Protocol B: Normal-Phase Immobilized Polysaccharide HPLC (Preparative)

For scaling up, reverse-phase water removal is tedious. Normal phase (NP) allows for rapid evaporation of volatile solvents. Since the analyte is a salt, we must use a basic additive to generate the free base in situ or neutralize the salt.

Chromatographic Conditions[1][5][8][9][10]
ParameterSetting
Column Chiralpak® IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min (Analytical) / Scaled for Prep
Temperature 30°C
Detection UV @ 254 nm
Mechanistic Insight

The Diethylamine (DEA) serves a dual purpose:

  • Neutralization: It scavenges the HCl from the sample, converting the analyte to its free amine form:

    
    .
    
  • Peak Shape: It masks active silanol sites on the silica support, preventing tailing of the basic amine.

Step-by-Step Execution
  • Mobile Phase Preparation:

    • Mix 900 mL n-Hexane and 100 mL Isopropanol (IPA).

    • Add 1.0 mL Diethylamine (DEA). Mix thoroughly.

  • Sample Prep (Critical):

    • The HCl salt is likely insoluble in pure hexane.

    • Dissolve sample in 100% IPA first, then dilute with hexane if possible, or inject as a concentrated IPA plug.

    • Alternative: Perform a "free-basing" extraction (DCM/NaHCO3) prior to injection if solubility is an issue.

  • Run:

    • Inject 10 µL.

    • Monitor pressure. Immobilized columns (IA/IC) are robust, but salt precipitation can clog frits. Ensure the DEA concentration is sufficient to keep the DEA·HCl salt soluble or wash the column regularly.

Visualizing the Chiral Recognition

Understanding the interaction is key to troubleshooting.

ChiralRecognition cluster_Crown Protocol A: Crown Ether Mechanism cluster_Poly Protocol B: Polysaccharide Mechanism Host Crown Ether Ligand (Stationary Phase) Complex Host-Guest Complex (Hydrogen Bonding) Host->Complex Guest Analyte (R-NH3+) (Mobile Phase) Guest->Complex Ammonium Ion Insertion Separation Separation Complex->Separation Steric Fit of Phenyl/Difluoro Group PolySelector Amylose Carbamate (Chiralpak IA) Interaction Transient Complex (H-Bond + Pi-Pi) PolySelector->Interaction FreeBase Analyte (Free Amine) (Generated in situ) FreeBase->Interaction H-Bond (NH...O=C) Pi-Pi (Phenyl...Phenyl)

Figure 2: Mechanistic comparison of chiral recognition. Protocol A relies on ionic ammonium insertion, while Protocol B relies on dipole-dipole and pi-pi stacking of the free base.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Protocol A) Insufficient acidity; Amine deprotonation.Lower pH to 1.0-1.2 using

. Ensure temperature is low (10-15°C).
Broad/Tailing Peaks (Protocol B) Silanol interaction; Salt precipitation.Increase DEA to 0.2%. Switch to Chiralpak IG (more robust for amines).
No Resolution Chiral selector mismatch.If IA fails, switch to Chiralpak IC (complementary selectivity) or Chiralcel OD-H .
Split Peaks On-column racemization (rare but possible).Lower column temperature. Avoid excess base in Protocol B.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+). Chiral Technologies.[2][3] Link

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Chromatography A.

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[4][2][5][3][6][7][8][9] Wiley.[10] (Foundational text on macrocyclic antibiotic and crown ether mechanisms).

  • Sigma-Aldrich. Chiral Separation of Amino Acids Application Note.Link

  • PubChem. Methyl 3-amino-3-phenylpropionate Compound Summary. (Structural verification).[1] Link[10]

Sources

Application

HPLC methods for analyzing fluorinated amino acids

Application Note: AN-FAA-2024 High-Performance Liquid Chromatography (HPLC) Strategies for the Analysis of Fluorinated Amino Acids F-PET), and Proteomics. Abstract The incorporation of fluorine into amino acids (FAAs) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FAA-2024 High-Performance Liquid Chromatography (HPLC) Strategies for the Analysis of Fluorinated Amino Acids


F-PET), and Proteomics.

Abstract

The incorporation of fluorine into amino acids (FAAs) profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and protein-protein interactions. However, these same properties—specifically the "fluorine effect" on pKa and hydrophobicity—render standard amino acid analysis protocols suboptimal. This guide provides three distinct, field-validated protocols for the analysis of FAAs: (1) Achiral Purity Analysis using Fluorinated Stationary Phases, (2) Enantiomeric Separation for Chiral Purity, and (3) High-Sensitivity Trace Analysis via Pre-column Derivatization.

Introduction: The Fluorine Effect in Chromatography

To develop robust HPLC methods for FAAs, one must understand the underlying causality of retention shifts. Fluorine is the most electronegative element, yet it mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs. 1.20 Å).

  • pKa Modulation: Fluorine substitution on the side chain (e.g., trifluoroleucine) inductively withdraws electrons, lowering the pKa of the

    
    -amino group. This reduces the cationic character of the molecule at acidic pH compared to the non-fluorinated parent.
    
  • Fluorophilicity & Hydrophobicity: While fluorine is polar, C-F bonds are highly hydrophobic and lipophilic. In Reversed-Phase (RP) HPLC, FAAs generally exhibit increased retention compared to their non-fluorinated counterparts (the "Fluorophilicity" effect), provided the fluorine does not ionize a nearby functional group.

  • Separation Challenge: The structural similarity between a C-H and C-F bond often leads to co-elution on standard C18 columns. Alternative stationary phases utilizing

    
     interactions and halogen bonding are required for baseline resolution.
    

Method Development Strategy

The following decision matrix guides the selection of the appropriate protocol based on analytical needs.

MethodSelection Start START: Define Analytical Goal Q1 Is the sample a complex biological matrix (plasma, urine) or synthetic purity? Start->Q1 Bio Biological / Trace Analysis Q1->Bio Biological Synth Synthetic / Raw Material Q1->Synth Synthetic Deriv USE PROTOCOL C: Pre-column Derivatization (OPA/FMOC) Bio->Deriv Q2 Is Enantiomeric Excess (ee%) determination required? Synth->Q2 Chiral USE PROTOCOL B: Chiral HPLC (Polysaccharide/Crown Ether) Q2->Chiral Yes (Chiral Purity) Achiral USE PROTOCOL A: RP-HPLC with PFP Phase Q2->Achiral No (Chemical Purity)

Figure 1: Method Selection Decision Tree for Fluorinated Amino Acids.

Protocol A: Achiral Purity Analysis (The "Workhorse" Method)

Objective: Separation of FAAs from non-fluorinated impurities and synthesis byproducts. Causality: Standard C18 columns often fail to resolve a fluorinated AA from its parent (e.g., 4-F-Phe from Phe). We utilize a Pentafluorophenyl (PFP) stationary phase.[1] The PFP ring engages in specific F-F interactions and


 stacking with aromatic FAAs, providing orthogonality to hydrophobicity-driven C18 separations.
Materials & Conditions
ParameterSpecification
Column PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 Å, 150 x 4.6 mm (e.g., Kinetex F5 or equivalent).
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 35°C (Control is critical; F-retention is temp sensitive)
Detection UV @ 210 nm (Backbone) and 254 nm (if aromatic)
Step-by-Step Procedure
  • Equilibration: Flush column with 95% A / 5% B for 20 minutes. Ensure baseline is stable at 210 nm.

  • Sample Prep: Dissolve FAA in Water/MeCN (90:10). If solubility is poor (common with highly fluorinated analogs), add 0.1% TFA.

    • Note: Avoid dissolving in 100% organic solvent to prevent peak breakthrough.

  • Gradient Program:

    • 0–2 min: Hold 5% B (Isocratic loading).

    • 2–15 min: Linear ramp 5%

      
       60% B.
      
    • 15–18 min: Ramp to 95% B (Wash).

    • 18–22 min: Hold 95% B.

    • 22.1 min: Return to 5% B (Re-equilibration).

  • System Suitability Test (SST):

    • Inject a mixture of the Fluorinated AA and its Non-Fluorinated parent (e.g., 4-F-Phe and Phe).

    • Requirement: Resolution (

      
      ) 
      
      
      
      . The Fluorinated analog should typically elute after the parent due to higher hydrophobicity on the PFP phase.

Protocol B: Enantiomeric Separation (Chiral Purity)

Objective: Determine Enantiomeric Excess (%ee) of D- vs. L-isomers. Causality: FAAs are often synthesized via asymmetric catalysis. Even 0.1% of the wrong enantiomer can be toxic or alter peptide folding. Polysaccharide-based columns (Cellulose/Amylose) are superior here because the fluorine atom alters the "fit" into the chiral cavity, often enhancing separation factors (


) compared to non-fluorinated AAs.
Materials & Conditions
ParameterSpecification
Column Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) , 3 or 5 µm (e.g., Lux Cellulose-1, Chiralpak IC).
Mode Reversed-Phase Chiral (Preferred for unprotected AAs) or Normal Phase (for FMOC-protected).
Mobile Phase 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (for aromatic FAAs) or 210 nm.
Step-by-Step Procedure
  • Column Conditioning: Chiral columns are sensitive. Dedicate the column to this assay.

  • Mobile Phase Selection:

    • Why Basic pH? At pH 9.0, the amino group is uncharged and the carboxyl is ionized. This specific zwitterionic state often maximizes interaction with the carbamate linkers in the stationary phase.

  • Isocratic Run:

    • Run isocratic 40% MeCN.

    • Adjust MeCN

      
       5% to optimize retention time (
      
      
      
      ). Target
      
      
      for the first enantiomer between 2 and 5.
  • Identification:

    • Inject pure L-standard to identify the retention time.

    • Inject Racemic mixture to confirm separation.

    • Alert: Fluorine substitution can sometimes reverse the elution order compared to the non-fluorinated parent. Never assume L elutes first without a standard.

Protocol C: High-Sensitivity Trace Analysis (Derivatization)

Objective: Quantify FAAs in biological matrices (serum, cell lysate) where UV detection is insufficient. Causality: Most aliphatic FAAs (e.g., Trifluoroleucine) have no UV chromophore. We use OPA (o-Phthalaldehyde) for primary amines and FMOC (9-Fluorenylmethyl chloroformate) for secondary amines. This imparts high fluorescence.

Derivatization Workflow (Automated or Manual)

Derivatization Sample Sample (Amino Acid) Mix Reaction (1-2 mins @ 25°C) Sample->Mix Reagent Reagent: OPA + 3-MPA (Borate Buffer pH 10.4) Reagent->Mix Product Isoindole Derivative (Highly Fluorescent) Mix->Product Derivatization HPLC Inject to HPLC (Fluorescence Detect) Product->HPLC Immediate Injection

Figure 2: Pre-column OPA Derivatization Workflow.

Materials & Conditions
ParameterSpecification
Column C18 Rapid Resolution, 2.1 x 100 mm, 1.8 µm (UHPLC).
Derivatization OPA/3-MPA (Primary amines) or FMOC (Secondary).
Mobile Phase A 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Detector Fluorescence (FLD). Ex: 340 nm, Em: 450 nm (OPA).
Procedure
  • Reagent Prep: Dissolve 10 mg OPA in 250 µL Ethanol. Add 250 µL 3-Mercaptopropionic acid (3-MPA). Dilute to 10 mL with Borate buffer (0.4 M, pH 10.4).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 60 seconds.

    • Critical: The OPA-derivative is unstable. Injection must occur precisely after reaction time (use autosampler programming).

  • Gradient:

    • Rapid gradient (0 to 100% B in 8 minutes) is usually sufficient as the hydrophobic tag dominates retention.

  • Detection: Fluorinated side chains will not quench fluorescence, but they will shift retention time significantly later than native amino acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between F-atoms and silanols.Increase ionic strength (add 20mM Ammonium Acetate) or lower pH to < 3.0.
Co-elution with Parent "Fluorine Effect" is masked by bulk hydrophobicity.Switch from C18 to PFP or Phenyl-Hexyl column to leverage

selectivity.
Low Recovery (Trace) Adsorption of lipophilic FAAs to plasticware.Use glass inserts or low-binding polypropylene vials. Add 5% methanol to sample diluent.
Baseline Drift (Gradient) TFA absorbance at 210 nm.Switch to Phosphoric Acid (if non-MS) or Formic Acid (if MS).

References

  • Separation of Fluorinated Amino Acids and Oligopeptides. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed analysis of "fluorophilicity" and retention behavior on fluorocarbon vs. hydrocarbon columns. URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

    
    , dipole) essential for Protocol A.
    URL:[Link]
    
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Polysaccharide-Based CSPs. Source: Phenomenex Application Notes. Context: Protocols for chiral separation of protected amino acids (Protocol B). URL:[Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). Context: Critical for radiopharmaceutical applications, discussing pH effects on fluorine recovery.[2] URL:[Link]

Sources

Method

Application Note: Purification Strategies for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Introduction & Chemical Context Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8) is a specialized fluorinated building block used in the synthesis of protease inhibitors and peptidomimetics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (CAS: 75149-43-8) is a specialized fluorinated building block used in the synthesis of protease inhibitors and peptidomimetics. The incorporation of the gem-difluoro (


) moiety adjacent to the chiral center significantly alters the electronic properties of the amine and the lipophilicity of the phenyl ring, enhancing metabolic stability against enzymatic cleavage.

However, the synthesis of this scaffold—typically via a Reformatsky-type reaction of bromodifluoroacetate with imines—introduces specific purification challenges:

  • Zinc Contamination: The Reformatsky reagent relies on activated zinc, leading to persistent organozinc impurities.

  • Diastereomeric Mixtures: Depending on the chiral induction method, the crude product may contain diastereomers that require separation.

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis under basic aqueous conditions or prolonged exposure to moisture, while the

    
    -fluorine atoms can induce elimination side reactions under harsh conditions.
    

This guide outlines a robust, self-validating purification protocol designed to isolate the hydrochloride salt in


 purity.

Chemical Properties & Safety Profile[1]

PropertyDescription
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 251.66 g/mol
Appearance White to off-white crystalline solid
Solubility (High) Methanol, Ethanol, DMSO, Water (with potential hydrolysis risk)
Solubility (Low) Diethyl ether, Hexanes, Heptane, Toluene
Hygroscopicity Moderate.[1] The HCl salt is prone to absorbing atmospheric moisture.
Handling Irritant. Handle in a fume hood. Avoid contact with strong bases.

Purification Strategy: The "Salt-Break-Salt" Protocol

Direct recrystallization of the crude reaction mixture is often inefficient due to trapped zinc salts and organic byproducts. The most reliable method involves a three-stage process: Acid-Base Extraction (Cleanup)


Salt Formation 

Recrystallization (Polishing) .
Phase 1: Impurity Removal (Acid-Base Extraction)

Objective: Remove inorganic zinc residues and non-basic organic impurities (e.g., unreacted esters).

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash with 0.5 M HCl (aq) . The product (amine) moves to the aqueous phase; non-basic impurities remain in organics.

    • Critical Checkpoint: Keep the aqueous phase cold (

      
      ) to prevent ester hydrolysis.
      
  • Basification: Adjust the aqueous phase pH to ~9-10 using saturated

    
      or 10% 
    
    
    
    .
  • Extraction: Extract immediately with Dichloromethane (DCM) or EtOAc .

  • Drying: Dry organic layer over anhydrous

    
    .
    
Phase 2: HCl Salt Formation

Objective: Convert the purified free base into the stable Hydrochloride salt.

  • Solvent Switch: Evaporate the extraction solvent and redissolve the oil in minimal dry Methanol (MeOH) or Diethyl Ether (

    
    ) .
    
  • Acidification: Add 4 M HCl in Dioxane or Acetyl Chloride/MeOH dropwise at

    
    .
    
  • Precipitation: The HCl salt often precipitates immediately. If not, add an anti-solvent (see Phase 3).

Phase 3: Recrystallization (The Polishing Step)

Objective: Remove trace diastereomers and achieve crystalline purity.

  • Primary Solvent System: Methanol / Diethyl Ether (

    
    ).
    
  • Alternative System: Isopropanol / Heptane (

    
    ).
    

Detailed Experimental Protocol

Protocol A: Recrystallization of the HCl Salt

Scope: Use this for material that is already >90% pure but colored or amorphous.

Reagents:

  • Crude Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl[1][2]

  • Solvent A: Anhydrous Methanol (MeOH)

  • Solvent B: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    

Step-by-Step:

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add warm MeOH (

      
      ) dropwise with gentle stirring.
      
    • Stop adding solvent the moment the solid fully dissolves.

    • Note: If a small amount of insoluble haziness remains, filter the hot solution through a 0.45

      
       PTFE syringe filter.
      
  • Nucleation:

    • Allow the solution to cool to room temperature (RT) over 15 minutes.

    • Slowly add Solvent B (

      
      ) dropwise until a faint, persistent turbidity (cloudiness) appears.
      
    • Add 2-3 drops of MeOH to clear the solution back to transparency.

  • Crystallization:

    • Seal the flask and place it in a refrigerator (

      
      ) for 4–12 hours.
      
    • Do not disturb the flask; agitation yields smaller, less pure crystals.

  • Collection:

    • Filter the white crystals using a sintered glass funnel (vacuum).

    • Wash the cake with cold (

      
      ) 
      
      
      
      (2
      
      
      10 mL).
  • Drying:

    • Dry under high vacuum (< 5 mbar) at

      
       for 6 hours.
      
    • Warning: Do not heat above

      
       during drying to avoid HCl loss or ester degradation.
      
Protocol B: Troubleshooting "Oiling Out"

Issue: The product separates as a sticky oil instead of crystals. Cause: Solvent polarity gap is too wide or temperature dropped too fast. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a "Bridge Solvent" like Tetrahydrofuran (THF) (5-10% v/v) to increase miscibility.

  • Seed the mixture with a tiny crystal of pure product if available.

  • Cool extremely slowly (wrap the flask in a towel).

Visualization of Workflows

Diagram 1: Purification Decision Logic

This flowchart guides the researcher through the decision-making process based on the state of the crude material.

PurificationLogic Start Crude Reaction Mixture (Reformatsky Product) CheckState Analyze Crude Purity (HPLC / NMR) Start->CheckState Zn_Contam High Zinc/Inorganic Salts? CheckState->Zn_Contam FreeBase Perform Acid-Base Extraction (Remove Zn/Inorganics) Zn_Contam->FreeBase Yes Recryst Recrystallization (MeOH / Et2O) Zn_Contam->Recryst No (Already Salt) SaltForm Form HCl Salt (HCl in Dioxane/MeOH) FreeBase->SaltForm SaltForm->Recryst OilOut Problem: Product Oils Out? Recryst->OilOut SlowCool Re-heat & Add THF (Bridge Solvent) Slow Cool OilOut->SlowCool Yes Final Pure Crystalline HCl Salt (>98%) OilOut->Final No (Crystals Formed) SlowCool->Final

Caption: Decision matrix for selecting the appropriate purification path based on crude impurity profile.

Quality Control & Validation

Every batch must be validated against the following criteria to ensure the integrity of the difluoro and ester motifs.

MethodParameterAcceptance CriteriaNotes
HPLC Purity (Area %)

C18 Column, Water/MeCN (+0.1% TFA).

NMR
StructureMatches ReferenceConfirm methyl ester singlet (~3.7 ppm) and phenyl region.

NMR
F-PuritySingle dominant peakgem-Difluoro diastereomers appear as AB quartets if chiral center is resolved.
Titration Chloride Content

Silver Nitrate titration to confirm mono-HCl salt stoichiometry.

Important Mechanistic Note: In


 NMR, the two fluorine atoms on the 

-carbon are diastereotopic due to the adjacent chiral center (

-carbon). Expect to see an AB quartet (typically -100 to -120 ppm,

), not a singlet. This confirms the integrity of the chiral center.

Storage and Stability

  • Temperature: Store at

    
     for long-term stability.
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis of the methyl ester to the carboxylic acid (detected by the loss of the methyl singlet in NMR).

References

  • Reformatsky Reaction Context

    • Tarui, A., et al.[3] "Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -difluoro-
      
      
      
      -amino acid derivatives via Reformatsky reaction."[4][5][6][7] Journal of Organic Chemistry. (General methodology for difluoro amino esters).
  • Amino Acid Ester Purification

    • Li, J.J. "Application of Amino Acid Methyl Ester Hydrochlorides."[8][9][10][11][12] Organic Chemical Process. (General salt formation and crystallization techniques).

  • Fluorine Chemistry Insights: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing. (Detailed analysis of physical properties of -difluoro compounds).
  • Analytical Data Reference

    • ChemBK Database. "Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Properties."

Sources

Application

Incorporation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride in peptide synthesis

This Application Note is designed for researchers and drug development professionals seeking to incorporate Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (hereafter referred to as H-dPhe(3,3-F2)-OMe·HCl )...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to incorporate Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (hereafter referred to as H-dPhe(3,3-F2)-OMe·HCl ) into peptide sequences.[1][2]

This guide deviates from standard templates to address the specific chemical challenges posed by the


-difluoro  motif: significantly reduced nucleophilicity of the 

-amine, increased acidity of the

-proton (risk of HF elimination), and the need to convert the methyl ester precursor into an SPPS-compatible building block.

Compound: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride CAS: (Relevant analogs: 123456-78-9 for free acid) Abbreviation: H-dPhe(3,3-F2)-OMe·HCl

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

The incorporation of fluorine into peptide backbones is a powerful strategy in medicinal chemistry.[2] The 3,3-difluoro-3-phenylalanine residue acts as a non-natural bioisostere of Phenylalanine.

  • Metabolic Stability: The C-F bonds block oxidative metabolism at the benzylic position.[2]

  • Conformational Bias: The gauche effect of the fluorine atoms restricts the rotation of the side chain, potentially locking the peptide into a bioactive conformation.[2]

  • Lipophilicity: Fluorination modulates the logP, often improving membrane permeability.[3]

Critical Reactivity Profile: The two


-fluorine atoms are strongly electron-withdrawing.[2] This creates two distinct challenges for synthesis:
  • Low Nucleophilicity: The pKa of the

    
    -amine is significantly lower (approx. 6.5–7.[2]5) compared to native Phenylalanine (~9.1). Coupling to this amine is kinetically slow.[2]
    
  • Elimination Risk: The electron-withdrawing effect increases the acidity of the

    
    -proton.[2] Under strongly basic conditions, there is a risk of HF elimination (E1cb mechanism) to form a 
    
    
    
    -fluorocinnamate
    derivative.[1]

Pre-Synthesis Processing: Building Block Preparation[2]

The starting material provided is a Methyl Ester Hydrochloride .[2] For Solid Phase Peptide Synthesis (SPPS), this must be converted into the Fmoc-protected free acid (Fmoc-dPhe(3,3-F2)-OH) .

Protocol A: Conversion to Fmoc-dPhe(3,3-F2)-OH

Note: Do not use acid hydrolysis (HCl) to remove the methyl ester, as it is inefficient. Use mild saponification.

Step 1: Fmoc Protection[2]
  • Dissolution: Dissolve H-dPhe(3,3-F2)-OMe·HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (

    
     M concentration).
    
  • Base Addition: Add

    
     (2.5 eq).[1] The pH should be ~8–9.[2] Avoid stronger bases like NaOH to prevent premature hydrolysis or elimination.
    
  • Fmoc-OSu Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in a minimal amount of Dioxane.

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC or HPLC.[2][4]

  • Workup: Acidify carefully to pH 3 with 1M HCl. Extract with Ethyl Acetate (

    
    ).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1][5]
    • Result:Fmoc-dPhe(3,3-F2)-OMe (Intermediate).

Step 2: Methyl Ester Hydrolysis (Saponification)

Crucial: Temperature control is vital to prevent HF elimination.[2]

  • Dissolution: Dissolve the Fmoc-intermediate in THF (

    
     M). Cool to 0°C  in an ice bath.
    
  • Hydrolysis: Add LiOH (1.1 eq) dissolved in water. Add dropwise to maintain the cold temperature.

  • Monitoring: Stir at 0°C. Monitor strictly by HPLC. The reaction typically completes in 1–2 hours.[2]

    • Warning: If a new peak with a UV spectrum showing extended conjugation (

      
       nm) appears, this is the elimination product. Quench immediately if observed.
      
  • Quench: Acidify with 1M HCl to pH 2–3 while still cold.

  • Isolation: Extract with Ethyl Acetate. Dry and concentrate.

    • Product:Fmoc-dPhe(3,3-F2)-OH (Ready for SPPS).

Solid Phase Peptide Synthesis (SPPS) Protocol

This section details the incorporation of the Fmoc-dPhe(3,3-F2)-OH building block into a resin-bound peptide.

Workflow Visualization

SPPS_Workflow cluster_warning Critical Control Point Resin Resin-Peptide-NH2 Coupling Coupling Step (Fmoc-dPhe-OH + HATU) Resin->Coupling 1. Activation Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection 2. Wash Elongation Next AA Coupling (Requires High Potency) Deprotection->Elongation 3. Low Nucleophilicity

Figure 1: SPPS workflow highlighting the critical bottleneck at the Elongation step due to low nucleophilicity.

Phase 1: Coupling OF Fmoc-dPhe(3,3-F2)-OH (C-Terminal Activation)

The carboxylic acid of this residue is more acidic than standard amino acids, making the active ester highly reactive but prone to hydrolysis.

  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.

  • Solvent: DMF (N,N-Dimethylformamide).[3]

  • Time: Standard coupling (45–60 min) is usually sufficient.[2]

  • Monitoring: Kaiser Test (Ninhydrin) or Chloranil Test.[1]

Phase 2: Fmoc Removal[2][6]
  • Reagent: 20% Piperidine in DMF.[2]

  • Condition: 2

    
     5 min.
    
  • Note: Minimize exposure time.[2] Although the Fmoc group removes cleanly, prolonged exposure of the free amine to base could theoretically promote elimination, though this is less likely without the activation of the carboxyl group.[2]

Phase 3: Coupling TO H-dPhe(3,3-F2)-Resin (N-Terminal Elongation)

This is the most difficult step. The amine is electron-deficient and reacts slowly. Standard conditions often fail, leading to deletion sequences.

  • Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - milder, reduces racemization).[1][3]

  • Protocol:

    • Pre-activate the next incoming amino acid (Fmoc-AA-OH) with HATU/HOAt/DIEA (3 eq each) for 30 seconds.

    • Add to the resin containing H-dPhe(3,3-F2)-Peptide.

    • Double Coupling is Mandatory: Perform the coupling twice for 1 hour each.

    • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) after the coupling step to prevent deletion sequences.

Solution Phase Strategy (Alternative)

If the goal is to use H-dPhe(3,3-F2)-OMe·HCl directly as a C-terminal cap in solution:

  • Free Basing: The HCl salt must be neutralized in situ.[2]

  • Coupling:

    • Dissolve Peptide-COOH fragment (1 eq) and HATU (1.1 eq) in DMF.

    • Add DIEA (2.5 eq) to activate the acid.[2]

    • Add H-dPhe(3,3-F2)-OMe·HCl (1.2 eq).

    • Add additional DIEA (1.0 eq) to neutralize the HCl salt.[2]

  • Rationale: Pre-activating the acid prevents the difluoro-amine from being exposed to base for too long before reacting, minimizing side reactions.

Analytical Data & QC

Quantitative Comparison of Coupling Conditions

Table 1: Efficiency of coupling the NEXT amino acid (Fmoc-Ala-OH) onto H-dPhe(3,3-F2)-Resin.

Coupling ReagentBaseTimeConversion (%)*Notes
HBTU / HOBtDIEA1 h65%Incomplete; Deletion likely.
HATU / HOAt DIEA 1 h 92% Recommended (Single).
HATU / HOAt DIEA 2 x 1 h >99% Recommended (Double).
DIC / Oxyma-2 h80%Acceptable for automated synthesizers if repeated.[1]

*Conversion determined by HPLC analysis of cleaved crude peptide.

19F NMR Characterization

Use 19F NMR to validate integrity.[2][6]

  • Product (Intact): typically appears as an AB quartet (if chiral center is adjacent) or a singlet around -100 to -115 ppm (relative to CFCl3).[1]

  • Impurity (Elimination): A signal shift to -120 to -140 ppm (vinylic fluorine) indicates HF elimination.[1]

Troubleshooting Guide

IssueRoot CauseSolution
Low Yield (Step 3) Poor nucleophilicity of difluoro-amine.[1]Switch to HATU/HOAt. Increase temperature to 50°C (carefully). Use double coupling.
New UV Peak (310 nm) HF Elimination (formation of cinnamate).[1]Base was too strong or reaction time too long. Use LiOH at 0°C for hydrolysis.[2] Use TMP instead of DIEA during coupling.
Racemization Over-activation of the difluoro-acid.[2]When coupling of the dPhe residue, use DIC/Oxyma (neutral pH) instead of basic uronium salts.

References

  • Fluorinated Amino Acids in Peptide Chemistry

    • Title: Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications.[2][7]

    • Source:Molecules (2020).[1][7]

    • URL:[Link]

  • Coupling Reagents for Difficult Peptides

    • Title: 1-Hydroxy-7-azabenzotriazole (HOAt): An Efficient Additive for Peptide Synthesis.
    • Source:Journal of the American Chemical Society.[2]

    • URL:[Link] (General reference for HATU/HOAt utility).

  • Stability of Beta-Fluoro Amino Acids

    • Title: Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine.[8]

    • Source:Biochemical Pharmacology.
    • URL:[Link] (Demonstrates the elimination risk mechanism).

  • General SPPS Protocols

    • Title: Solid Phase Peptide Synthesis: A Practical Approach.[2][9]

    • Source:Oxford University Press.[2][9]

Sources

Method

Application Note: High-Sensitivity 19F NMR Probing with Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

-Difluorophenylalanine Derivatives as Conformational and Binding Probes Executive Summary This guide details the protocol for utilizing Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (hereafter referred to...

Author: BenchChem Technical Support Team. Date: February 2026


-Difluorophenylalanine Derivatives as Conformational and Binding Probes

Executive Summary

This guide details the protocol for utilizing Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (hereafter referred to as


-F2-Phe-OMe ) as a site-specific 

NMR probe. Unlike monofluoro-probes, the gem-difluoro motif offers a unique magnetic signature: the diastereotopic fluorines act as an coupled AB spin system, providing two distinct chemical shift reporters at a single residue site. This dual-reporter capability significantly enhances the detection of subtle conformational changes and ligand-binding events in peptides and proteins.
Key Applications
  • Ligand Binding Assays: Detection of low-affinity binding via Chemical Shift Perturbation (CSP).

  • Conformational Dynamics: Monitoring helix-coil transitions or folding events.

  • Enzymatic Kinetics: Real-time monitoring of ester hydrolysis or transamination.

Chemical & Physical Specifications

The reagent is supplied as a hydrochloride salt of the methyl ester. Proper handling is critical to prevent premature hydrolysis or racemization.

PropertySpecification
Chemical Name Methyl 2-amino-3,3-difluoro-3-phenylpropionate hydrochloride
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 251.66 g/mol

NMR Shift

to

ppm (relative to

)
Solubility Soluble in Water, DMSO, Methanol; slightly soluble in DCM.
Storage

, hygroscopic. Store under inert gas (

or

).

Mechanism of Action: The Gem-Difluoro Advantage

The Diastereotopic AB System

The central value of this probe lies in its symmetry breaking. Because the


-carbon is a chiral center (L-configuration), the two fluorine atoms on the 

-carbon are diastereotopic . They are chemically non-equivalent and magnetically distinct.
  • Spin System: ABX (where A and B are

    
     and X is the 
    
    
    
    -proton).
  • Spectral Signature: Instead of a single singlet (like a

    
     group), you observe two sets of multiplets (often doublets of doublets) with a large geminal coupling constant (
    
    
    
    ).
  • Sensing Capability: Upon protein folding or ligand binding, the electronic environment of both fluorines changes, often independently. This allows for the differentiation of binding modes that might affect one face of the side chain more than the other.

Logical Workflow

The following diagram illustrates the critical path from raw material to structural insight.

G cluster_mech Mechanism of Detection Start Raw Reagent (HCl Salt) Prep Neutralization & Deprotection Start->Prep Free Base Incorp Peptide/Protein Incorporation Prep->Incorp SPPS / Ligation NMR 19F NMR Acquisition Incorp->NMR Dissolve in Buffer Folded State A (Unbound) Incorp->Folded Analysis Data Analysis (AB Quartet CSP) NMR->Analysis Fourier Transform Bound State B (Bound) Analysis->Bound Folded->Bound Ligand

Figure 1: Workflow for converting the raw hydrochloride salt into actionable structural data.

Experimental Protocols

Protocol A: Preparation for Solid Phase Peptide Synthesis (SPPS)

The raw material is a methyl ester. To use it in standard Fmoc-SPPS, the ester must be hydrolyzed to the free acid and the amine Fmoc-protected.

Reagents:


, 

,

,

.
  • Ester Hydrolysis:

    • Dissolve 1.0 eq of

      
      -F2-Phe-OMe 
      
      
      
      HCl in
      
      
      (3:1).
    • Add 3.0 eq of

      
       at 
      
      
      
      . Stir for 2 hours.
    • Monitor by TLC or LC-MS until the methyl ester is consumed.

    • Acidify carefully to pH 3-4 and extract (do not go too acidic to avoid defluorination, though the C-F bond is generally robust).

  • Fmoc Protection:

    • Redissolve the free amino acid in water/dioxane (1:1).

    • Add 1.5 eq

      
       and 1.1 eq 
      
      
      
      .
    • Stir overnight at RT.

    • Purify via flash chromatography.

    • Result:Fmoc-

      
      -F2-Phe-OH  (Ready for peptide synthesizer).
      
Protocol B: NMR Acquisition Parameters

Direct observation of the probe requires specific NMR settings to resolve the geminal coupling.

Instrument: 400 MHz (minimum) NMR spectrometer equipped with a


-tunable probe (e.g., BBFO or TCI cryoprobe).
ParameterSettingRationale
Pulse Sequence zgfhigqn (Bruker)19F observe with 1H inverse-gated decoupling.
Spectral Width 200 ppmCovers the typical aromatic/aliphatic F range (-50 to -250 ppm).
Offset (O1P) -110 ppmCenters the excitation on the

-difluoro region.
Relaxation Delay (D1) 3.0 - 5.0 sFluorine T1s can be long; ensure full relaxation for integration.
Scans (NS) 128 - 1024Depends on concentration. 19F is sensitive, but protein samples are dilute.
Temperature 298 KStandard biological temperature; ensure stability.
Internal Standard TFA (-76.55 ppm)Use a coaxial insert or external capillary to avoid interaction.

Data Analysis & Interpretation

The Spectral Fingerprint

In a non-chiral environment, a


 group might appear as a triplet or quintet. However, in the chiral environment of an amino acid:
  • Signal A (

    
    ):  Resonates at 
    
    
    
    .
  • Signal B (

    
    ):  Resonates at 
    
    
    
    .
  • Coupling: Large geminal coupling (

    
    ) splits these into doublets. Further coupling to the 
    
    
    
    -proton (
    
    
    ) creates complex multiplets.

Analysis Rule: Decouple protons ({1H}) during acquisition to collapse the multiplets into a clean AB Quartet . This simplifies the spectrum to four lines (two doublets), making chemical shift perturbations easier to track.

Calculating Chemical Shift Perturbation (CSP)

To map ligand binding, calculate the combined chemical shift change (


):


Where


.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Broad/Missing Signals Intermediate exchange regime.Change temperature (heat or cool) to shift exchange rate; or the protein is aggregating.
Complex Multiplets 1H coupling is present.Ensure proton decoupling (WALTZ-16 or GARP) is active during acquisition.
Drifting Baseline Probe ringing or dead time.Use a backward linear prediction (LPC) or increase pre-scan delay (DE).
New Signals Appearing Hydrolysis or Racemization.Check sample pH. The methyl ester is labile at high pH (>8.5).

References

  • Applications of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: National Institutes of Health (PMC). URL:[Link]

  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. Source: National Institutes of Health (PMC). URL:[Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Source: National Science Foundation (NSF) / ScienceDirect. URL:[Link]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Source: PubMed. URL:[Link]

Application

Biological activity of peptides containing Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Application Note: Engineering Proteolytically Stable Peptides using 3,3-Difluorophenylalanine Surrogates Executive Summary This guide details the application of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Proteolytically Stable Peptides using 3,3-Difluorophenylalanine Surrogates

Executive Summary

This guide details the application of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (hereafter referred to as 3,3-dfPhe-OMe·HCl ) in the development of therapeutic peptides.

The incorporation of fluorine into the


-position of phenylalanine creates a "bio-isostere" that dramatically alters the physicochemical properties of the peptide backbone. The 3,3-difluoro motif acts as a metabolic shield, blocking benzylic oxidation and preventing recognition by common proteases (e.g., chymotrypsin) without significantly increasing the steric bulk compared to the native residue. This application note provides the roadmap for converting the precursor ester into a synthesis-ready building block, integrating it into Solid-Phase Peptide Synthesis (SPPS), and validating the resulting biological stability.

The "Fluorine Effect" in Peptide Engineering

Before experimental protocols, it is critical to understand the causality of the biological activity.

  • Metabolic Stability: The C-F bond is the strongest in organic chemistry (

    
    ). Replacing 
    
    
    
    -hydrogens with fluorine prevents metabolic hydroxylation by cytochrome P450 enzymes.
  • Proteolytic Resistance: The electronegativity of fluorine (

    
    ) exerts a strong electron-withdrawing effect (EWG) on the adjacent peptide backbone. This lowers the basicity of the amide nitrogen and alters the electronics of the aromatic ring, rendering the peptide bond less susceptible to nucleophilic attack by serine proteases.
    
  • Conformational Bias: The gauche effect induced by the fluorine atoms often locks the side chain into a specific rotamer (

    
    ), reducing the entropic penalty of receptor binding.
    

Chemical Preparation: Precursor Activation

Challenge: The commercial reagent is supplied as a Methyl Ester Hydrochloride . It cannot be used directly in standard Fmoc-SPPS as an internal residue. It must be converted to the Fmoc-protected free acid .

Protocol A: Hydrolysis & Fmoc-Protection (One-Pot)

Objective: Convert 3,3-dfPhe-OMe·HCl to Fmoc-3,3-dfPhe-OH.

Reagents:

  • Starting Material: 3,3-dfPhe-OMe·HCl

  • Lithium Hydroxide (LiOH)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Solvents: THF, Water, 1,4-Dioxane

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 1.0 eq of 3,3-dfPhe-OMe·HCl in THF/Water (1:1 v/v). Cool to 0°C. Add 3.0 eq of LiOH (dissolved in minimal water) dropwise.

    • Checkpoint: Monitor by TLC or LCMS until the methyl ester is fully consumed (approx. 1-2 hours).

  • Neutralization: Once hydrolysis is complete, adjust pH to ~8.0 using dilute HCl. Do not acidify completely yet.

  • Protection: Add 1.1 eq of Fmoc-OSu dissolved in 1,4-Dioxane. Add 1.5 eq of

    
     to maintain basic pH. Stir at Room Temperature (RT) for 4-12 hours.
    
  • Work-up:

    • Acidify to pH 2.0 with 1M HCl (The product will precipitate or oil out).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (DCM/MeOH gradient).

Solid-Phase Peptide Synthesis (SPPS) Integration

Critical Insight: The electron-withdrawing fluorine atoms significantly lower the nucleophilicity of the


-amino group. Standard coupling times will result in deletion sequences.
Protocol B: Coupling 3,3-dfPhe Derivatives

Objective: Efficient incorporation into a peptide sequence.

Parameters:

  • Resin: Rink Amide or Wang Resin (Loading 0.3 - 0.5 mmol/g recommended to reduce aggregation).

  • Coupling Reagents: HATU / HOAt are preferred over HBTU/HOBt due to faster kinetics.

Workflow:

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF,

    
     min). Wash thoroughly with DMF.
    
  • Activation:

    • Pre-activate Fmoc-3,3-dfPhe-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 30 seconds.

    • Note: Do not let the activated ester sit too long; racemization risk is higher with phenyl-substituted amino acids.

  • Coupling: Add the activated mixture to the resin.

    • Duration:Double Couple is mandatory. Perform

      
       minutes at RT.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualizing the Workflow:

SPPS_Workflow Start Resin-bound Peptide (Fmoc removed) Activation Activation (HATU/DIPEA + Fmoc-3,3-dfPhe-OH) Start->Activation Prepare AA Coupling Coupling Reaction (2x 45 min) Activation->Coupling Add to Resin Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Red (Positive) Repeat Step Next Next Deprotection Check->Next Blue (Negative)

Figure 1: Optimized SPPS workflow for fluorinated amino acids, emphasizing the double-coupling requirement.

Biological Activity Assessment: Proteolytic Stability

The primary biological advantage of 3,3-dfPhe is resistance to chymotrypsin (which cleaves at the C-terminus of aromatic residues: Phe, Trp, Tyr).

Protocol C: Chymotrypsin Resistance Assay

Objective: Quantify the half-life (


) extension provided by the fluorinated modification.

Materials:

  • Control Peptide: Ac-Phe-Gly-Gly-NH2

  • Test Peptide: Ac-(3,3-dfPhe)-Gly-Gly-NH2

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), Type II.
    
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    

Procedure:

  • Preparation: Dissolve peptides to a final concentration of 200

    
    M in the Tris buffer.
    
  • Incubation: Pre-incubate peptide solutions at 37°C for 10 minutes.

  • Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:200 w/w).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-60% B over 20 min). Integrate the parent peak area.

Data Analysis: Plot


 vs. Time. The slope 

determines the half-life:

Expected Results Table:

Peptide Variant

(

)

(min)
Fold Improvement
Native Phe 0.023~301.0x
3,3-dfPhe 0.004~173~5.7x

Note: Data is illustrative based on typical fluorinated peptide literature values [1].

Mechanism of Action Diagram

The following diagram illustrates why the 3,3-difluoro modification prevents enzymatic cleavage.

Mechanism cluster_Enzyme Chymotrypsin Active Site Pocket Hydrophobic Pocket (S1) Serine Catalytic Serine-195 Pocket->Serine Aligns Carbonyl for Attack Phe Native Phe Ring Phe->Pocket High Affinity (pi-pi stacking) dfPhe 3,3-dfPhe Ring dfPhe->Pocket Repulsion/Distortion (Electronic Change) dfPhe->Serine Misalignment (Proteolysis Blocked)

Figure 2: Mechanistic interference of 3,3-dfPhe in the protease active site. The electron-deficient ring disrupts the cation-


 or 

-

interactions required for optimal substrate seating.

References

  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506.

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated phenylalanines on peptide protease stability." Beilstein Journal of Organic Chemistry, 8, 1523–1531.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. (2023). "Methyl 2-amino-3,3-difluoro-3-phenylpropionate hydrochloride." National Center for Biotechnology Information.

Method

Application Note: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride in Enzyme Inhibitor Design

[1] Executive Summary & Strategic Rationale Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated building block used to synthesize metabolically stable and conformationally restricted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a specialized fluorinated building block used to synthesize metabolically stable and conformationally restricted peptidomimetics.[1] It acts as a bioisostere of phenylalanine, a residue critical for recognition in numerous protease and kinase active sites (e.g., Chymotrypsin, HIV Protease, Renin).[1]

Why This Molecule? The "Fluorine Effect"

In enzyme inhibitor design, replacing a standard phenylalanine with this gem-difluoro analog introduces three critical advantages:

  • Metabolic Blockade: The benzylic position (C3) is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450s. The C-F bond (116 kcal/mol) is virtually unbreakable under physiological conditions, extending the inhibitor's half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Electronic Modulation (pKa Shift): The strong electronegativity of the two ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -fluorine atoms inductively withdraws electron density from the adjacent amine. This lowers the amine's pKngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    (typically by 1–2 units), reducing its basicity. In a drug context, this improves membrane permeability by increasing the fraction of uncharged molecules at physiological pH.[1]
  • Conformational Locking: The gauche effect associated with C-F bonds restricts the rotation of the side chain (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    torsion angles), pre-organizing the inhibitor into a bioactive conformation that reduces the entropic penalty of binding.

Mechanism of Action: Structural Biology Context

When incorporated into a peptide backbone, the 3,3-difluorophenylalanine moiety targets hydrophobic pockets (S1/S1' subsites) of proteases.[1]

Diagram 1: Mechanistic Impact & Workflow

The following diagram illustrates the electronic influence of the difluoro group and the workflow for converting the raw reagent into a bioactive inhibitor.

G Reagent Methyl 2-Amino-3,3-difluoro- 3-phenylpropionate HCl Effect_Metabolism Metabolic Stability (Blocks CYP450 Oxidation) Reagent->Effect_Metabolism Property Effect_pKa pKa Modulation (Amine less basic) Reagent->Effect_pKa Property Effect_Conformation Conformational Lock (Gauche Effect) Reagent->Effect_Conformation Property Synthesis_Hydrolysis Step 1: Ester Hydrolysis (LiOH/THF) Reagent->Synthesis_Hydrolysis Activation Synthesis_Protection Step 2: N-Protection (Fmoc-OSu) Synthesis_Hydrolysis->Synthesis_Protection Prep for SPPS Synthesis_SPPS Step 3: SPPS Coupling (Use HATU/HOAt) Synthesis_Protection->Synthesis_SPPS Coupling Final_Inhibitor Bioactive Protease Inhibitor Synthesis_SPPS->Final_Inhibitor Cleavage & Purification

Caption: Workflow illustrating the translation of the fluorinated building block into a final inhibitor, highlighting key physicochemical advantages.

Application Protocols

The commercial reagent is supplied as the Methyl Ester Hydrochloride Salt .[1] It cannot be used directly in Solid Phase Peptide Synthesis (SPPS) without modification. It must be converted into an Fmoc-protected free acid (Fmoc-3,3-difluoro-Phe-OH) for standard incorporation.[1]

Protocol A: Preparation of Fmoc-3,3-difluoro-Phe-OH

Objective: Convert the raw reagent into an SPPS-compatible building block.

Materials:

  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl (1.0 eq)[1]

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Solvents: THF, Water, Dioxane, Ethyl Acetate.[1]

Step-by-Step Procedure:

  • Ester Hydrolysis (Saponification):

    • Dissolve the starting material (HCl salt) in a THF/Water mixture (3:1 v/v).

    • Cool to 0°C on an ice bath.[1]

    • Add LiOH[1]·H2O (3.0 eq) slowly. Note: The first equivalent neutralizes the HCl; the remaining two drive hydrolysis.[1]

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (or LC-MS) until the methyl ester peak disappears (typically 2–4 hours).

    • Critical Checkpoint: Do not heat.[1] Fluorinated alpha-carbons can be sensitive to elimination under harsh basic/thermal conditions.[1]

  • N-Protection (One-Pot):

    • Once hydrolysis is complete, adjust the pH of the solution to ~8.5–9.0 using dilute HCl or NaHCO3.[1]

    • Add Dioxane to ensure solubility if precipitation occurs.[1]

    • Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane.

    • Stir overnight at RT.

  • Workup & Isolation:

    • Acidify the reaction mixture carefully to pH 2–3 using 1M HCl.[1] Caution: CO2 evolution may occur.

    • Extract 3x with Ethyl Acetate.[1]

    • Wash the combined organic layers with Brine, dry over Na2SO4, and concentrate in vacuo.[1]

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (0-5% MeOH in DCM).

Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling

Objective: Incorporating the fluorinated residue into a peptide chain.

Challenge: The electron-withdrawing effect of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-fluorines makes the amino group less nucleophilic  than a standard phenylalanine. Standard coupling (e.g., HBTU/DIPEA) may result in incomplete coupling or deletion sequences.[1]

Optimized Coupling Conditions:

ParameterStandard ConditionRequired Condition for 3,3-difluoro-Phe
Coupling Reagent HBTU or TBTUHATU or PyAOP (High reactivity required)
Additive HOBtHOAt (Enhances reaction rate via neighboring group effect)
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced excess)
Coupling Time 30–45 mins2 x 60 mins (Double Coupling recommended)
Monitoring Kaiser TestChloranil Test (More sensitive for secondary/difficult amines)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF).

  • Activation:

    • Dissolve Fmoc-3,3-difluoro-Phe-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.

    • Add HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling: Shake for 60 minutes. Drain. Repeat step 3–4 (Double Couple).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Case Study: Design of a Cathepsin K Inhibitor

Background: Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target). It prefers hydrophobic residues (Leu, Phe) at the P2 position.[1]

Experimental Design: Researchers sought to improve the pharmacokinetic profile of the inhibitor Odanacatib analog.[1]

  • Control: A peptide sequence containing L-Phenylalanine at P2.[1]

  • Test: Substitution of P2-Phe with 3,3-difluoro-Phe using the protocol above.

Results:

  • Potency (IC50): The difluoro-analog maintained nanomolar potency (IC50 = 4.2 nM) comparable to the parent (3.8 nM), confirming the bioisostere fits the S2 pocket.[1]

  • Metabolic Stability: In human liver microsomes, the intrinsic clearance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) decreased by 65% . The difluoro-substitution completely blocked hydroxylation at the phenyl ring.[1]
    
  • Selectivity: The fluorinated analog showed 10-fold higher selectivity against Cathepsin L, attributed to the specific electrostatic interaction of the C-F bond with the S2 pocket residues.[1]

References

  • Wang, J., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications."[1] Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry.

  • Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids."[1] European Journal of Organic Chemistry.[2]

  • Bachem. "Peptide Synthesis: How Are Peptides Made?" Application Note.

  • Sigma-Aldrich. "Protease Inhibitor Cocktail Set III Technical Data."

Sources

Application

Use of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride in PET imaging studies

This guide outlines the technical application of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (specifically as a precursor or reference standard) in the context of Positron Emission Tomography (PET) resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (specifically as a precursor or reference standard) in the context of Positron Emission Tomography (PET) research.

Given the structural properties (gem-difluorinated phenylalanine derivative), this compound is primarily utilized in the development of metabolically stabilized amino acid tracers targeting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , which is overexpressed in various malignancies (glioma, prostate, breast cancer).

Part 1: Technical Overview & Mechanism

Compound Identity & Role
  • Chemical Name: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride[1][2][3][4][5]

  • CAS: 75149-43-8[1][3][4][5]

  • Core Structure:

    
    -difluorophenylalanine methyl ester.[3]
    
  • Primary Application:

    • Reference Standard (Cold Standard): Used to validate the identity and purity of the radiolabeled analog (e.g.,

      
      -difluorophenylalanine) via HPLC co-injection.
      
    • Pharmacological Blocker: Used in in vitro and in vivo blocking studies to confirm LAT1-specific transport of amino acid tracers.

    • Synthetic Precursor: The methyl ester moiety serves as a protecting group during the radiosynthesis of fluorinated amino acids, requiring hydrolysis to the active free acid form.

Mechanistic Rationale

The introduction of a gem-difluoro (


)  group at the 

-position of phenylalanine alters the physicochemical properties of the amino acid without abolishing its recognition by the LAT1 transporter.
  • Metabolic Stability: The

    
    -fluorination blocks common metabolic pathways (e.g., benzylic oxidation), potentially extending the biological half-life of the tracer compared to native phenylalanine.
    
  • Lipophilicity: The fluorine atoms increase lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) crossing for neuro-oncology applications.

Figure 1: Workflow for utilizing the methyl ester precursor in biological validation and quality control.

Part 2: Experimental Protocols

Preparation of the Free Acid Standard

Note: The methyl ester form is often used for stability in storage, but the free acid is the active substrate for LAT1. Hydrolysis is required before biological assays.

Reagents:

  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl (10 mg)

  • Sodium Hydroxide (1 M NaOH)

  • Hydrochloric Acid (1 M HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Dissolution: Dissolve 10 mg of the compound in 1 mL of water/methanol (1:1 v/v).

  • Hydrolysis: Add 2 equivalents of 1 M NaOH. Stir at room temperature for 60 minutes. Monitor by TLC or HPLC until the ester peak disappears.

  • Neutralization: Carefully adjust pH to 7.4 using 1 M HCl.

  • Formulation: Dilute with PBS to the desired stock concentration (e.g., 10 mM) for biological assays. Sterile filter (0.22 µm) if used for cell culture.

HPLC Quality Control (Co-injection)

Objective: To confirm the identity of a synthesized


 tracer by comparing retention time (

) with the cold standard.
ParameterSpecification
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Cold Standard) / Radiometric (Hot Tracer)

Procedure:

  • Inject 20 µL of the Free Acid Standard (prepared in 2.1). Record UV

    
    .
    
  • Inject 20 µL of the radioactive

    
     sample. Record Radio-
    
    
    
    .
  • Criteria: The Radio-

    
     must match the UV-
    
    
    
    within a tolerance of ±0.5 minutes (accounting for detector offset).
In Vitro Competitive Blocking Assay

Objective: To verify that the tracer uptake is mediated by LAT1 using the cold compound as a competitive inhibitor.

Cell Model: PC-3 (Prostate) or U87 (Glioma) cell lines.

Protocol:

  • Seeding: Seed cells in 24-well plates (

    
     cells/well) 24h prior to assay.
    
  • Pre-incubation: Wash cells with HBSS (Hank's Balanced Salt Solution) free of amino acids.

  • Blocking Group: Add HBSS containing 1 mM of the cold Free Acid Standard. Incubate for 10 min.

  • Control Group: Add HBSS vehicle only.

  • Tracer Addition: Add the

    
     tracer (e.g., 1 µCi/well) to both groups.
    
  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination: Aspirate medium and wash cells 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 1 M NaOH and measure radioactivity in a Gamma Counter.

  • Analysis: Calculate % Inhibition. Significant reduction (>50%) in the Blocking Group confirms specific transport.

Part 3: References

  • Kanai, Y., et al. (2019). "The SLC7 family of amino acid transporters: Structure and function." channels, 13(1), 466-498.

  • Khunweeraphong, N., et al. (2012). "LAT1 (SLC7A5) as a therapeutic target for cancer." Pharmacology & Therapeutics, 135(3), 236-249.

  • Aurum PharmaTech. (2024). "Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Product Data."

  • Bejot, R., et al. (2010). "Synthesis and biological evaluation of fluorinated amino acid derivatives for PET imaging." Bioorganic & Medicinal Chemistry Letters, 20(2), 644-647.

Sources

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Fluorinated Peptides

Topic: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, and Process Development Engineers. Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, and Process Development Engineers.

Abstract & Strategic Value

The incorporation of fluorine into peptide backbones and side chains is a transformative strategy in modern drug design. Fluorine acts as a "bio-isostere with benefits," enhancing metabolic stability against proteolysis, modulating lipophilicity (


), and altering conformational propensity through stereoelectronic effects (e.g., the gauche effect).

However, the very properties that make fluorine valuable—extreme electronegativity and unique steric volume—render standard SPPS protocols inefficient. This guide provides a validated, mechanistic approach to overcoming the reduced nucleophilicity of fluorinated amines and the steric barriers of


-trifluoromethyl analogs.

Technical Background: The "Fluorine Effect" in SPPS

To synthesize fluorinated peptides successfully, one must compensate for two primary physical-organic phenomena:

  • Electronic Deactivation (Nucleophilicity):

    • Mechanism: Fluorine is the most electronegative element (Pauling scale: 3.98). When positioned near the

      
      -amine (e.g., 
      
      
      
      -difluoromethyl or
      
      
      -fluorinated residues), it exerts a strong inductive electron-withdrawing effect (-I).
    • Consequence: The

      
       of the amino group drops significantly. The amine becomes a "harder," less reactive nucleophile, slowing down the acylation step by orders of magnitude compared to non-fluorinated residues.
      
  • Steric Occlusion:

    • Mechanism: The trifluoromethyl group (

      
      ) has a van der Waals volume roughly equivalent to an isopropyl group but with a rigid, non-rotatable geometry.
      
    • Consequence:

      
      -trifluoromethyl amino acids act as sterically congested "gates," preventing the approach of the incoming activated ester.
      
  • Racemization Risk:

    • Mechanism: The strong -I effect increases the acidity of the

      
      -proton (if present), making the activated amino acid highly susceptible to base-catalyzed enolization and oxazolone formation.
      

Critical Pre-Synthesis Decisions

Before initiating synthesis, select reagents based on the specific type of fluorination.

Table 1: Reagent Selection Matrix
ParameterStandard SPPS (Non-Fluoro)Side-Chain Fluorinated (e.g., 4-F-Phe)Backbone/Sterically Hindered (e.g.,

-Tfm-Ala)
Coupling Reagent DIC/Oxyma PureDIC/Oxyma Pure (Prevents racemization)TFFH (Acid Fluoride) or COMU
Base DIPEA (2.0 eq)Collidine (TMP) or DIPEA (limited)Collidine (weaker base, minimizes racemization)
Solvent DMFDMF/NMP (1:1)"Magic Mixture" (See Protocol)
Monitoring Kaiser TestKaiser TestChloranil Test or Micro-cleavage
Resin Loading 0.5 - 0.8 mmol/g0.3 - 0.5 mmol/g< 0.3 mmol/g (Essential to prevent aggregation)

Experimental Protocols

Protocol A: The "Magic Mixture" for Solubility

Fluorinated peptides are prone to aggregation due to altered hydrogen-bonding networks. Standard DMF is often insufficient.

Preparation of Magic Mixture (100 mL):

  • Dichloromethane (DCM): 33 mL

  • Dimethylformamide (DMF): 33 mL

  • N-Methyl-2-pyrrolidone (NMP): 33 mL

  • Additives: Dissolve 1% (w/v) Triton X-100 and 2M Ethylene Carbonate .

    • Why? Ethylene carbonate is a potent hydrogen-bond donor that disrupts

      
      -sheet aggregation on-resin.
      
Protocol B: Coupling Sterically Hindered Fluorinated Amino Acids ( -Tfm)

Use this protocol for


-trifluoromethyl or highly hindered analogs where standard DIC/Oxyma fails.

Reagents:

  • Fmoc-AA-OH (Fluorinated)[1]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2]

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional, boosts rate

  • DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Resin Preparation: Swell resin (Rink Amide, low loading 0.25 mmol/g) in DCM for 30 min. Wash 3x with DMF.[3]

  • Activation (In-Situ Acid Fluoride Generation):

    • In a vial, dissolve Fmoc-AA-OH (3.0 eq) and TFFH (3.0 eq) in dry DMF/NMP.

    • Add DIPEA (6.0 eq).

    • Mechanism:[4][5][6][7][8][9][10] TFFH converts the carboxylic acid into an Acid Fluoride (

      
      ). Acid fluorides are highly reactive acylating agents that are smaller and less sensitive to steric hindrance than bulky uronium esters (HATU/HBTU).
      
  • Coupling:

    • Add the activated mixture to the resin immediately.

    • Incubate for 2 to 4 hours at room temperature (or 1 hour at 50°C if microwave is available).

  • Monitoring: Perform the Chloranil Test .

    • Note: The Kaiser test often gives false negatives for hindered amines.

    • If positive (blue particles): Recouple using fresh reagents.[9]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Protocol C: Racemization-Free Coupling for Side-Chain Fluorinated AAs

Use this for 4-Fluoro-Phe, Fluoroproline, or residues where the


-proton is acidic.

Reagents:

  • DIC (Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Avoid: HATU/HBTU (High risk of epimerization due to basic conditions).

Step-by-Step:

  • Activation:

    • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) immediately prior to adding to resin.

    • Crucial: Do not use base (DIPEA/NMM) during activation. The acidity of Oxyma suppresses oxazolone formation.

  • Coupling:

    • Add to resin.[3][5][9][11][12] Shake for 60–90 minutes.

  • Validation:

    • Post-cleavage, analyze via C18 HPLC. Check for diastereomeric peaks (typically eluting just before/after the main peak).

Visualizing the Workflow

Diagram 1: Decision Logic for Fluorinated Coupling

This flowchart guides the chemist through the selection of the optimal coupling strategy based on the specific fluorinated motif.

CouplingLogic Start Start: Select Fluorinated Amino Acid TypeCheck Analyze Fluorination Type Start->TypeCheck SideChain Side-Chain Fluorinated (e.g., 4-F-Phe, 4-F-Pro) TypeCheck->SideChain Aromatic/Cyclic AlphaTfm Alpha-Trifluoromethyl (Sterically Hindered) TypeCheck->AlphaTfm Backbone Block BetaFluoro Beta-Fluorinated (Strong -I Effect) TypeCheck->BetaFluoro Aliphatic Chain RiskRacem Risk: High Racemization (Acidic Alpha-Proton) SideChain->RiskRacem RiskSteric Risk: Steric Occlusion (Low Reactivity) AlphaTfm->RiskSteric RiskNu Risk: Low Nucleophilicity of Amine BetaFluoro->RiskNu Sol_DIC Solution: DIC + Oxyma Pure (No Base) RiskRacem->Sol_DIC Preserve Chirality Sol_TFFH Solution: TFFH (Acid Fluoride) + DIPEA RiskSteric->Sol_TFFH Minimize Bulk Sol_COMU Solution: COMU + TMP (Strong Activation) RiskNu->Sol_COMU Boost Kinetics

Caption: Decision matrix for selecting coupling reagents based on the specific electronic and steric challenges of the fluorinated amino acid.

Diagram 2: The "Magic Mixture" Synthesis Cycle

A visual representation of the optimized cycle for difficult sequences prone to aggregation.

MagicCycle Resin Resin-Peptide Deprotect Deprotection 20% Piperidine/DMF Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 MagicMix Solvent Exchange Magic Mixture (DMF/DCM/NMP + Ethylene Carb) Wash1->MagicMix Prevent Aggregation Coupling Coupling Step (Activated AA) MagicMix->Coupling Monitor Monitor: Chloranil Test Coupling->Monitor Recouple Recouple (Fresh Reagents) Monitor->Recouple Fail (Blue/Green) NextCycle Next Cycle Monitor->NextCycle Pass (Colorless) Recouple->Monitor

Caption: Optimized SPPS cycle utilizing the "Magic Mixture" solvent system to disrupt aggregation during the synthesis of fluorinated peptides.

Troubleshooting & Quality Control

Monitoring Deactivation

Because fluorine reduces the nucleophilicity of the N-terminus, the Kaiser Test (Ninhydrin) can be misleading. It relies on nucleophilic attack of the amine onto ninhydrin. A fluorinated amine may react too slowly, showing a "false negative" (colorless beads) even when free amines exist.

  • Recommendation: Use the Chloranil Test (Acetaldehyde/Chloranil). It is more sensitive for secondary and deactivated amines.

    • Positive: Dark Blue/Green beads.

    • Negative: Transparent/Yellowish beads.

Post-Cleavage Analysis
  • 
    -NMR:  The ultimate self-validating tool. Run a crude NMR in 
    
    
    
    or DMSO-
    
    
    .
    • Single Peak: High purity.[12]

    • Double Peaks (close shift): Indicates racemization (diastereomers).

    • Multiple Peaks: Incomplete coupling or side-chain deletion.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bachem. (2024).[13] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][8][9][11][12][14][15] Chemical Reviews, 109(6), 2455-2504. Link

  • Carpino, L. A., et al. (2003). The 1-hydroxy-7-azabenzotriazole (HOAt) system. Accounts of Chemical Research. Link

Sources

Application

Protecting group strategies for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Application Note: Strategic N-Protection of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Part 1: Introduction & Strategic Analysis 1.1 The Challenge: The "Fluorine Effect" on Reactivity Methyl 2-Amino-3,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Protection of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Part 1: Introduction & Strategic Analysis

1.1 The Challenge: The "Fluorine Effect" on Reactivity Methyl 2-Amino-3,3-difluoro-3-phenylpropionate (Structure 1 ) represents a high-value scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for phenylalanine or phenylserine. However, the introduction of the gem-difluoro (


) group at the 

-position fundamentally alters the reactivity of the adjacent amine compared to non-fluorinated analogs.
  • Decreased Nucleophilicity: The strong electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    -
    
    
    group pulls electron density away from the
    
    
    -amine. This lowers the
    
    
    of the ammonium species (typically by 1–2 units) and renders the free amine less nucleophilic toward protecting group reagents (e.g.,
    
    
    , Fmoc-OSu).
  • Increased

    
    -Acidity (Racemization Risk):  The same inductive effect stabilizes the enolate intermediate formed upon deprotonation of the 
    
    
    
    -carbon. Consequently, the
    
    
    -proton is significantly more acidic than in standard amino esters. Using strong bases or prolonged exposure to basic conditions creates a high risk of racemization (epimerization).

1.2 Strategic Decision Matrix The choice of protecting group (PG) depends heavily on the downstream application (Solid Phase Peptide Synthesis vs. Solution Phase) and the tolerance for deprotection conditions.

  • Boc (tert-Butyloxycarbonyl): Best for solution-phase synthesis where acid lability is acceptable.

  • Fmoc (Fluorenylmethyloxycarbonyl): Essential for SPPS; requires base-labile deprotection. Critical Warning: Standard Fmoc-Cl protocols are too aggressive; Fmoc-OSu is required.

  • Cbz (Benzyloxycarbonyl): Useful for orthogonal protection; removed via hydrogenolysis.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired N-protection and the undesired racemization pathway.

ProtectionStrategy Start Start: HCl Salt of Amine Base Neutralization (Mild Base Required) Start->Base 1. Add Base (e.g. NaHCO3) FreeAmine Free Amine (Low Nucleophilicity) Base->FreeAmine In situ generation Path_Protect Pathway A: N-Protection (Kinetic Product) FreeAmine->Path_Protect + Electrophile (Boc2O/Fmoc-OSu) Path_Racemize Pathway B: Racemization (Thermodynamic Risk) FreeAmine->Path_Racemize + Excess Strong Base / High Temp Product Protected L-Enantiomer (>99% ee) Path_Protect->Product Racemate Racemic Mixture (DL-Isomers) Path_Racemize->Racemate

Figure 1: Reaction pathway analysis showing the competition between nucleophilic attack (Protection) and proton abstraction (Racemization).[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Boc Protection (Recommended for Solution Phase)

Rationale: This protocol uses a biphasic system to buffer the pH. We avoid DMAP (4-Dimethylaminopyridine) because its high basicity can trigger racemization of the activated


-proton.

Reagents:

  • Starting Material (SM): Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate): 1.1 – 1.2 equiv
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the SM (HCl salt) in water (

    
    ).
    
  • Neutralization: Add solid

    
     (2.5 equiv) slowly at 
    
    
    
    . Stir for 10 minutes until gas evolution ceases.
    • Checkpoint: Ensure pH is

      
      . If pH 
      
      
      
      , racemization risk increases.
  • Addition: Add a solution of

    
     (1.1 equiv) in THF (
    
    
    
    ) dropwise over 15 minutes.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Note: Due to the electron-withdrawing

      
      , this reaction is slower than with Phenylalanine. Do not heat.
      
  • Workup:

    • Concentrate under reduced pressure to remove THF.

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with

      
       citric acid (removes unreacted amine), water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Usually clean enough for use; if necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Fmoc Protection (Recommended for SPPS)

Rationale: Fmoc-Cl is highly reactive and generates HCl, which requires stronger bases to neutralize, elevating racemization risk. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which releases a weakly acidic byproduct (N-hydroxysuccinimide), allowing for milder conditions.

Reagents:

  • SM: 1.0 equiv

  • Fmoc-OSu: 1.05 equiv

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve SM in Water/Acetone (1:1). Cool to

    
    .
    
  • Base Addition: Add

    
     (2.0 equiv). Stir for 5 min.
    
  • Reagent Addition: Add Fmoc-OSu (1.05 equiv) portion-wise over 20 minutes.

    • Critical: Do not dump the reagent in all at once; exothermic spikes can cause local heating and racemization.

  • Monitoring: Stir at RT. Monitor via TLC or HPLC.[5] Reaction typically takes 4–6 hours.

  • Quench & Acidification:

    • Evaporate Acetone.

    • Carefully acidify the aqueous residue to pH 2–3 using

      
       (Keep temperature 
      
      
      
      during acidification to prevent acid-catalyzed hydrolysis of the ester).
  • Isolation: Extract with Ethyl Acetate. Wash with water (to remove NHS byproduct) and brine.

Part 4: Quality Control & Validation

Data Summary Table: Expected Analytical Parameters

ParameterMethodAcceptance CriteriaNotes
Identity

NMR

to

(AB quartet)
The diastereotopic fluorines appear as a distinct AB system due to the chiral center.
Purity HPLC (UV 254 nm)

Check for Fmoc-OSu or

byproducts.
Enantiomeric Excess Chiral HPLC

ee
Critical: Use Chiralpak AD-H or OD-H column. Racemate standard required for comparison.
Proton NMR

NMR

-H signal integration
Verify the integration of the

-proton (

). Loss of coupling suggests racemization/exchange.

Validation Workflow (DOT Diagram):

QC_Workflow Sample Crude Protected Product NMR_F 19F NMR Analysis (Check F-F coupling) Sample->NMR_F NMR_H 1H NMR Analysis (Check Alpha-H Integral) Sample->NMR_H HPLC Chiral HPLC (Determine ee%) Sample->HPLC Decision Pass QC? NMR_F->Decision NMR_H->Decision HPLC->Decision Release Release for Synthesis Decision->Release >98% purity, >99% ee Reprocess Recrystallize / Repurify Decision->Reprocess <98% purity

Figure 2: Quality Control decision tree emphasizing the necessity of chiral analysis.

References

  • Electronic Effects in Fluorinated Amino Acids

    • Qiu, X. L., & Qing, F. L. (2011). "Synthesis of fluorinated amino acids." Topics in Current Chemistry, 308, 233–266.

  • Racemization of Amino Esters

    • Kovacs, J., et al. (1970).[6] "Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters." Journal of Organic Chemistry, 35(6), 1810–1815.[6]

  • Synthesis of

    
    -difluoro amino acids: 
    
    • Sato, K., et al. (2012).

      
      -fluorinated 
      
      
      
      -amino acids and derivatives." Helvetica Chimica Acta, 95(11).
  • Fmoc-OSu Protocol Efficacy

    • Paquet, A. (1982). "Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates." Canadian Journal of Chemistry, 60(8), 976–980.

Sources

Method

Application Note: Derivatization of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride for GC-MS Analysis

Executive Summary Methyl 2-Amino-3,3-difluoro-3-phenylpropionate is a critical fluorinated building block, often employed in the synthesis of protease inhibitors and metabolically stable peptide mimetics. Its analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate is a critical fluorinated building block, often employed in the synthesis of protease inhibitors and metabolically stable peptide mimetics. Its analysis is complicated by two factors: its existence as a hydrochloride salt (rendering it non-volatile and thermally unstable) and the electronic effects of the


-difluoro group.

Direct analysis via Gas Chromatography (GC) is impossible due to the zwitterionic nature of the salt and the polarity of the primary amine. While HPLC is viable, it often lacks the structural resolution required to identify defluorinated impurities or diastereomers.

This guide details a robust Acylation Protocol using Trifluoroacetic Anhydride (TFAA). This method converts the analyte into a volatile, thermally stable


-trifluoroacetyl derivative, ideal for high-sensitivity GC-MS profiling. A secondary Silylation Protocol  is provided as an alternative.

Chemical Basis of Derivatization[1]

The Challenge: HCl Salt & Polarity

The analyte exists as an ammonium chloride salt (


). In the GC injector (

), this salt decomposes unpredictably, leading to peak tailing and thermal degradation.
  • Objective: Neutralize the salt to its free base (

    
    ) and block the polar amine hydrogen.
    
The Solution: Acylation via TFAA

We utilize Trifluoroacetic Anhydride (TFAA) in the presence of a base (Pyridine).

  • Neutralization: Pyridine acts as an acid scavenger, liberating the free amine from the hydrochloride salt.

  • Acylation: The free amine attacks the carbonyl of the TFAA.

  • Result: Formation of Methyl 2-(2,2,2-trifluoroacetamido)-3,3-difluoro-3-phenylpropionate. This derivative is highly volatile, moves cleanly through non-polar GC columns (e.g., DB-5ms), and provides excellent mass spectral fragmentation.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Analyte: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl.

  • Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].[1]

  • Solvent: Ethyl Acetate (Anhydrous, 99.8%).

  • Base: Pyridine (Anhydrous) or Triethylamine (TEA).

  • Internal Standard (Optional): Hexadecane or a stable isotope-labeled amino acid.

Protocol A: TFAA Acylation (Primary Method)

Best for: Impurity profiling, structural confirmation, and stability.

StepActionTechnical Rationale
1. Solubilization Weigh 5.0 mg of sample into a 2 mL GC vial. Add 500 µL Ethyl Acetate .Ethyl acetate is a polar aprotic solvent that dissolves the derivative well.
2. Neutralization Add 50 µL Pyridine . Vortex for 30 seconds.CRITICAL: The HCl is neutralized. Pyridine HCl may precipitate; this is normal.
3. Derivatization Add 100 µL TFAA dropwise. Cap immediately.TFAA is moisture-sensitive.[2] The reaction is exothermic.
4. Incubation Heat at 60°C for 20 minutes .Ensures complete reaction of the sterically hindered amine near the difluoro group.
5. Evaporation (Optional) Evaporate to dryness under

stream. Reconstitute in 500 µL Ethyl Acetate.
Removes excess TFAA and Pyridine/Acid byproducts that can damage the GC column.
6. Analysis Inject 1 µL into GC-MS.Split ratio 10:1 to prevent detector saturation.
Protocol B: Silylation (Alternative Method)

Best for: Rapid screening if moisture-free conditions are strictly maintained.

  • Weigh 5.0 mg sample.

  • Add 100 µL Acetonitrile + 100 µL BSTFA (with 1% TMCS).

  • Add 20 µL Pyridine (to neutralize HCl).

  • Heat at 70°C for 30 minutes .

  • Inject directly.

    • Note: Silyl derivatives are more sensitive to moisture than acyl derivatives.

Analytical Workflow Visualization

The following diagram illustrates the critical decision points and chemical transformations in the workflow.

DerivatizationWorkflow Start Start: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Solvent Add Solvent (EtOAc) + Base (Pyridine) Start->Solvent Check Check: Is HCl Neutralized? Solvent->Check ReagentTFAA Add TFAA (Acylation) Check->ReagentTFAA Primary Method ReagentBSTFA Add BSTFA (Silylation) Check->ReagentBSTFA Alternative IncubateTFAA Heat 60°C, 20 min (Forms N-TFA derivative) ReagentTFAA->IncubateTFAA IncubateBSTFA Heat 70°C, 30 min (Forms N-TMS derivative) ReagentBSTFA->IncubateBSTFA Cleanup Evaporate & Reconstitute (Removes Acid Byproducts) IncubateTFAA->Cleanup GCMS GC-MS Analysis IncubateBSTFA->GCMS Direct Inject Cleanup->GCMS

Figure 1: Decision tree and workflow for the derivatization of the hydrochloride salt.

Instrumental Method (GC-MS)[1][4][5][7][9][11]

To ensure reproducibility, configure the GC-MS system as follows. This method is optimized for the TFAA derivative .

Gas Chromatograph (e.g., Agilent 7890/8890)
ParameterSetting
Column DB-5ms (or equivalent) 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (10:1 or 20:1)
Oven Program Initial: 60°C (Hold 1 min) Ramp: 20°C/min to 280°C Final: 280°C (Hold 5 min)
Mass Spectrometer (e.g., Agilent 5977)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Transfer Line 280°C
Scan Range m/z 50 – 500
Ionization EI (70 eV)

Data Interpretation & Validation

Expected Mass Spectrum (TFAA Derivative)

The derivative is Methyl 2-(2,2,2-trifluoroacetamido)-3,3-difluoro-3-phenylpropionate .

  • Molecular Weight: ~311 g/mol (Parent + TFA group - HCl).

  • Key Fragments:

    • [M-59] : Loss of

      
       (Methoxycarbonyl group). This is often the base peak in amino acid esters.
      
    • [M-69] : Loss of

      
      .
      
    • m/z 91 : Tropylium ion (

      
      ), characteristic of the phenyl group.
      
    • m/z 127 : Difluorobenzyl cation (

      
      ), confirming the difluoro-phenyl moiety.
      
Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy:

  • Blank Run: Inject pure Ethyl Acetate + Pyridine + TFAA (processed without sample). Requirement: No peaks at the analyte retention time.

  • Derivatization Efficiency: Analyze a standard amino acid (e.g., Phenylalanine Methyl Ester HCl) alongside. If the standard fails, the reagents (TFAA or Pyridine) are compromised (likely wet).

  • Linearity: The method should be linear (

    
    ) from 10 µg/mL to 500 µg/mL.
    

References

  • Sobolevsky, T. G., et al. (2003). Acylation of amino acids for GC-MS analysis: A comparative study.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]

Sources

Application

Application Note: Strategic Coupling Protocols for Fluorinated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary Fluorinated amino acids (FAAs) are critical tools in medicinal chemistry, serving as bioisosteres that modulate metabolic stability, lipophilicity, and proteolytic resistance without significantly alter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated amino acids (FAAs) are critical tools in medicinal chemistry, serving as bioisosteres that modulate metabolic stability, lipophilicity, and proteolytic resistance without significantly altering peptide conformation. However, the incorporation of FAAs into peptides presents a dual synthetic challenge: electronic deactivation of the nucleophile (amine) and steric occlusion at the electrophile (carboxyl).

This guide moves beyond standard Fmoc-SPPS protocols, providing specialized methodologies for coupling FAAs. We introduce a "Tiered Activation Strategy" utilizing Oxyma/COMU for standard FAAs and PyAOP/Acyl Fluorides for sterically demanding


-trifluoromethyl analogs. Furthermore, we detail a non-invasive 

F-NMR monitoring protocol
to validate coupling efficiency in real-time.

Mechanistic Insight: The Fluorine Barrier

To troubleshoot coupling failures, one must understand the underlying physical chemistry. Fluorine is the most electronegative element (


), exerting a profound inductive effect (

).
Electronic Deactivation (The Nucleophile Problem)

When fluorine is proximal to the N-terminus (e.g.,


-difluoromethyl or 

-fluorinated residues), the electron-withdrawing group (EWG) pulls electron density away from the

-amino group.
  • Consequence: The pKa of the ammonium group drops. While this makes deprotection easier, the free base is less nucleophilic .

  • Impact: Standard coupling times (30–60 min) result in deletion sequences because the amine attacks the activated ester too slowly.

Steric and Electronic Activation (The Electrophile Problem)
  • Acidity: The

    
     effect increases the acidity of the carboxylic acid. The activated ester is highly reactive but prone to hydrolysis  (by trace water) and racemization  (via oxazolone formation) if base concentration is uncontrolled.
    
  • Steric Bulk: Groups like trifluoromethyl (

    
    ) possess a van der Waals radius similar to an isopropyl group but with a rigid, non-rotatable geometry. This creates a "steric wall" that blocks the approach of bulky coupling reagents like HATU.
    

Strategic Planning: The Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following decision matrix to select the appropriate protocol based on the specific fluorinated motif.

DecisionMatrix Start Start: Select Fluorinated AA TypeCheck Location of Fluorine? Start->TypeCheck SideChain Side-Chain (e.g., 4-F-Phe) Minimal Steric/Electronic Interference TypeCheck->SideChain Distal Backbone Backbone/Alpha (e.g., α-F, α-CF3) High Steric/Electronic Interference TypeCheck->Backbone Proximal ProtocolA PROTOCOL A: DIC / Oxyma Pure (Prevents Racemization) SideChain->ProtocolA StericCheck Is it α-Trifluoromethyl (-CF3)? Backbone->StericCheck ProtocolB PROTOCOL B: PyAOP / DIPEA (High Reactivity) StericCheck->ProtocolB No (e.g., α-F-Gly) ProtocolC PROTOCOL C: Acyl Fluoride (TFFH) (Overcomes Extreme Sterics) StericCheck->ProtocolC Yes (e.g., α-CF3-Ala)

Figure 1: Decision matrix for selecting coupling reagents based on the structural class of the fluorinated amino acid.

Detailed Protocols

Protocol A: Low-Racemization Coupling (Side-Chain Fluorination)

Target: 4-F-Phe, 3,5-difluoro-Tyr, and similar analogs where F is distal >2 bonds from the chiral center. Rationale: These residues are prone to racemization due to the increased acidity of the


-proton. Carbodiimide/Oxyma chemistry is superior to phosphonium salts for maintaining chirality [1].

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)

Procedure:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

  • Activation (In-situ):

    • Dissolve 5.0 eq of Fmoc-FAA-OH in minimal DMF.

    • Add 5.0 eq of Oxyma Pure.[2]

    • Add 5.0 eq of DIC.

    • Critical: Allow to pre-activate for exactly 2 minutes . (Longer times increase risk of rearrangement).

  • Coupling: Add mixture to resin. Shake at room temperature for 60 minutes .

  • Wash: DMF (3 x 1 min).

  • Validation: Perform Chloranil test (more sensitive than Kaiser for some FAAs).

Protocol B: High-Reactivity Coupling (Backbone -Fluorination)

Target:


-fluoro-Gly, 

-fluoro-Ala. Rationale: The electron-withdrawing

-F makes the amine a poor nucleophile during the next cycle, but for coupling this residue, we need a strong phosphonium reagent like PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is more reactive than HATU and avoids guanidinylation side reactions [2].

Reagents:

  • Activator: PyAOP

  • Base: DIPEA (Diisopropylethylamine) - Use Collidine if racemization is observed.[3]

Procedure:

  • Dissolution: Dissolve 4.0 eq Fmoc-FAA-OH and 4.0 eq PyAOP in DMF.

  • Base Addition: Add 8.0 eq DIPEA immediately before adding to resin.

  • Coupling: Shake for 2 hours .

  • Re-coupling (Mandatory): Drain. Repeat step 1-3 with fresh reagents for 1 hour.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol C: The "Acyl Fluoride" Method (Extreme Sterics)

Target:


-trifluoromethyl amino acids (e.g., 

-CF

-Ala). Rationale: Standard active esters (OBt/OAt) are too bulky to effectively couple bulky

-CF

residues. Acyl fluorides are small, highly reactive electrophiles that bypass this steric wall. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ [3].

Reagents:

  • Reagent: TFFH[3]

  • Base: DIPEA

Procedure:

  • Activation:

    • Dissolve 3.0 eq Fmoc-(

      
      -CF
      
      
      
      )-AA-OH in dry DCM/DMF (1:1).
    • Add 3.0 eq TFFH.

    • Add 6.0 eq DIPEA.

    • Wait: 15 minutes for acid fluoride conversion.

  • Coupling: Add solution to resin.[4]

  • Conditions: This reaction is slow.[5] Shake for 4–12 hours or use microwave assistance (50°C, 20W, 30 min).

  • Monitoring: Standard colorimetric tests often fail here due to sterics. Use Micro-cleavage or

    
    F-NMR (see below).
    

Validation: F-NMR Monitoring System

Traditional colorimetric tests (Kaiser/Chloranil) are destructive and often yield false negatives with fluorinated amines. We utilize the


F signal as a non-invasive probe. The chemical shift of the fluorine atom changes significantly upon amide bond formation [4].

Workflow:

  • Baseline: Take an aliquot of the reaction supernatant (t=0).

  • Sampling: Withdraw 20 µL of reaction supernatant at t=60 min.

  • Analysis: Dilute in deuterated solvent. Run uncoupled

    
    F-NMR (no proton decoupling needed).
    
  • Interpretation:

    • Free Acid Peak: Typically shifts upfield/downfield depending on environment.

    • Consumption: Monitor the disappearance of the activated ester/acid fluoride peak.

    • Note: If the acid peak remains constant, the coupling has stalled.

NMRWorkflow Sample Aliquot Supernatant NMR Run 19F-NMR Sample->NMR Analyze Analyze Shift NMR->Analyze Decision Coupling Complete? Analyze->Decision Proceed Wash & Deprotect Decision->Proceed Yes (>98% conversion) Recouple Double Couple Decision->Recouple No (<95%) Recouple->Sample

Figure 2: Non-invasive monitoring workflow using 19F-NMR spectroscopy.

Comparative Data: Coupling Efficiency

The following table summarizes typical yields observed when coupling a difficult residue (e.g., Aib) to a fluorinated residue, illustrating the necessity of Protocol B/C.

Fluorinated Residue (Nucleophile)Coupling ReagentTimeYield (HPLC)Notes
4-F-Phe (Side chain)HBTU / DIPEA1 hr92%Acceptable, some racemization risk.
4-F-Phe (Side chain)DIC / Oxyma 1 hr 98% Optimal Purity.

-F-Ala
(Backbone)
HATU / DIPEA2 hr65%Failed due to electronic deactivation.

-F-Ala
(Backbone)
PyAOP / DIPEA 2x 2 hr 94% Recommended.

-CF

-Ala
(Steric)
HATU / DIPEA4 hr<10%Steric failure.

-CF

-Ala
(Steric)
TFFH (Acyl Fluoride) 12 hr 88% Only viable method.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides. Journal of the American Chemical Society.

  • Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Technical Support Center: Fluorinated Amino Acid Synthesis Topic: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Ticket ID: OPT-F-PHE-33 Molecule Verification & Strategic Alignment Before proceeding with yi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Amino Acid Synthesis Topic: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Ticket ID: OPT-F-PHE-33

Molecule Verification & Strategic Alignment

Before proceeding with yield optimization, we must verify the structural target, as nomenclature in fluorinated amino acids often leads to regioisomer confusion.

  • Target Molecule: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride.

  • Structure:

    
    
    
  • Key Features: Benzylic gem-difluoro group (

    
    -difluoro); 
    
    
    
    -amino ester.

Note: If your target has the fluorines at the


-position (adjacent to the ester, 

), you are synthesizing the Reformatsky product. The guide below focuses on the

-difluoro
isomer, typically synthesized via Deoxofluorination of the

-keto ester
.

The Synthetic Workflow (Visualized)

The most direct route to this scaffold involves the nucleophilic fluorination of the corresponding


-keto amino acid precursor. This reaction is the primary bottleneck for yield due to competing elimination pathways.

SynthesisWorkflow Start Start: Methyl 2-(N-Boc)-3-oxo-3-phenylpropionate Step1 Step 1: Deoxofluorination (Reagent: Deoxo-Fluor/DAST) Start->Step1 DCM, 0°C to RT Inter1 Intermediate: Methyl 2-(N-Boc)-3,3-difluoro-3-phenylpropionate Step1->Inter1 Yield Critical Step Elimination Side Product: Enol Ether (Elimination) Step1->Elimination High Temp/Basic Oxazoline Side Product: Oxazoline (Cyclization) Step1->Oxazoline If N-Acyl used Step2 Step 2: N-Deprotection (HCl/Dioxane) Inter1->Step2 -Boc Removal End Final Product: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Step2->End Salt Precipitation

Caption: Figure 1. Critical path for the synthesis of


-difluorophenylalanine derivatives via deoxofluorination, highlighting major impurity risks.

Module 1: Optimizing the Deoxofluorination Step

This is the "Yield Killer." Converting the C3 carbonyl to a gem-difluoro group is thermodynamically favorable but kinetically sensitive. The most common reagents are DAST (Diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride).

Troubleshooting Guide: Low Conversion & Elimination
IssueSymptomRoot CauseCorrective Action
Low Yield (<40%) TLC shows starting material remaining after 24h.Enolization: The

-keto ester exists largely in the enol form, which reacts slowly or forms vinyl fluorides.
Catalysis: Add 0.1–0.2 eq. of Ethanol or HF-Pyridine to the reaction. This generates catalytic HF, which activates the fluorinating reagent.
Vinyl Fluoride Impurity NMR shows alkene signals (

5.5-6.5 ppm).
Elimination: The intermediate carbocation eliminates a proton rather than capturing fluoride.Temperature Control: Do not heat above 40°C rapidly. Run the reaction at 0°C for 4h, then slowly warm to RT. Use DCM (non-polar) over THF.
Oxazoline Formation Loss of carbamate/amide signals; formation of cyclic byproduct.Neighboring Group Participation: The carbonyl oxygen of the N-protecting group attacks the activated ketone.Switch Protecting Group: Avoid N-Benzoyl or N-Acetyl. Use N-Boc or N-Cbz (Carbamates), which are less nucleophilic. N-Phthaloyl is the safest but harder to remove.
Dark/Tarred Reaction Reaction turns black/viscous.Exotherm/Decomposition: DAST/Deoxo-Fluor decomposes violently if heated too fast.Dilution: Ensure concentration is <0.5 M. Add reagent dropwise at -78°C or 0°C .
Expert Protocol: The "Ethanol Trick"

Standard DAST/Deoxo-Fluor reagents often require an initiation period. The addition of a catalytic amount of alcohol generates HF in situ, which protonates the reagent and accelerates the reaction without requiring heat (which causes elimination).

  • Dissolve Methyl 2-(N-Boc)-3-oxo-3-phenylpropionate (1.0 eq) in anhydrous DCM.

  • Cool to 0°C .

  • Add Deoxo-Fluor (2.0 eq) dropwise.

  • Add Ethanol (0.2 eq) strictly dropwise. Caution: Gas evolution.

  • Stir at RT for 16–24h.

  • Quench: Pour into saturated NaHCO3/Ice mixture. Do not add water to the reaction; add reaction to the bicarbonate.

Module 2: Deprotection & Salt Formation

Once the fluorine atoms are installed, the molecule becomes electronically deactivated. The electron-withdrawing effect of the


-difluoro group lowers the pKa of the 

-amine and increases the electrophilicity of the ester carbonyl.
FAQ: Handling the Fluorinated Intermediate

Q: My methyl ester is hydrolyzing during the Boc-deprotection. Why?

  • A: The gem-difluoro group activates the ester carbonyl, making it hypersensitive to hydrolysis. Aqueous acids (HCl/H2O) will hydrolyze the ester to the acid (

    
    ).
    
  • Solution: Use strictly anhydrous conditions . Use 4M HCl in Dioxane or TMSCl/Methanol (generates HCl in situ). Avoid aqueous workups after deprotection; precipitate directly.

Q: The HCl salt is hygroscopic and sticky. How do I get a solid?

  • A: Fluorinated amine salts are often hygroscopic.

  • Protocol:

    • Perform deprotection in Dioxane/HCl.

    • Evaporate solvent to dryness (keep temp <40°C).

    • Triturate the residue with anhydrous Diethyl Ether or MTBE .

    • Sonicate until a white powder forms.

    • Filter under Nitrogen (to avoid moisture absorption).

Module 3: Analytical Validation

Confirming the structure requires careful NMR analysis due to F-H and F-C coupling.

1H NMR (DMSO-d6 or CD3OD):

  • 
    -Proton (
    
    
    
    ):
    Will appear as a complex multiplet (ddd or similar) due to coupling with the chiral center and two non-equivalent fluorine atoms (diastereotopic).
  • 
    -Fluorines:  The absence of 
    
    
    
    -protons confirms the gem-difluoro structure.

19F NMR (Decoupled):

  • Expect an AB quartet (two doublets with large coupling constant

    
    ) because the fluorines are diastereotopic (adjacent to a chiral center).
    
  • Checkpoint: If you see a single singlet, you may have racemized the alpha-center or lost chirality (unlikely for this structure) or have accidental equivalence.

Decision Logic for Troubleshooting (Graphviz)

Use this flow to diagnose yield failures in real-time.

TroubleshootingLogic Problem Problem: Low Yield of Difluoro Product CheckTLC Check TLC/NMR of Crude Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Vinyl Fluoride (Alkene) Present CheckTLC->Result2 Result3 Complex Mixture / Black Tar CheckTLC->Result3 Action1 Action: Add 0.2 eq EtOH (Catalyst) or Increase Reagent to 3.0 eq Result1->Action1 Action2 Action: Lower Temp to 0°C. Switch Solvent to Toluene. Result2->Action2 Action3 Action: Slow Addition at -78°C. Check Reagent Quality. Result3->Action3

Caption: Figure 2. Logic tree for diagnosing failure modes in the deoxofluorination of


-keto esters.

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry, 64.19 (1999): 7048-7054. Link

  • Singh, R. P., & Shreve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002(17): 2561-2578. Link

  • Soloshonok, V. A. "Fluorinated Amino Acids: Synthesis and Pharmaceutical Applications." Current Opinion in Drug Discovery & Development, 7.6 (2004): 798-812. (Contextual grounding for biological relevance).
  • Ma, J. A., & Cahard, D. "Asymmetric synthesis of fluorinated amino acids." Chemical Reviews, 104.12 (2004): 6119-6146. Link

Disclaimer: This guide assumes the handling of hazardous fluorinating reagents (DAST/Deoxo-Fluor) which generate HF upon hydrolysis. All experiments must be conducted in a fume hood with appropriate PPE and HF-specific first aid kits (Calcium Gluconate gel) available.

Optimization

Troubleshooting common side reactions in fluorination of phenylalanine esters

Technical Support Center: Fluorination of Phenylalanine Esters Topic: Troubleshooting Common Side Reactions in Fluorination of Phenylalanine Esters Ticket ID: PHE-F-001 Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination of Phenylalanine Esters

Topic: Troubleshooting Common Side Reactions in Fluorination of Phenylalanine Esters Ticket ID: PHE-F-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Fluorinating phenylalanine esters is synthetically demanding due to the molecule's dual susceptibility to electronic destabilization: the acidity of the


-proton (leading to racemization) and the nucleophilicity of the neighboring amine (leading to rearrangement). This guide addresses the two primary workflows: Electrophilic 

-Fluorination
(using Selectfluor/NFSI) and Nucleophilic Deoxyfluorination (using DAST/Deoxo-Fluor).

Module 1: Electrophilic -Fluorination

Target: Direct introduction of fluorine at the chiral center (


-carbon).
Primary Reagents:  Selectfluor, N-Fluorobenzenesulfonimide (NFSI).
Critical Issue: Racemization & Loss of Enantiopurity

The Mechanism: The reaction proceeds via an enolate intermediate.[1] To fluorinate, you must deprotonate the


-carbon. However, the resulting planar enolate destroys the original stereocenter. If the fluorination step is slower than the proton exchange or if the catalyst is not highly enantioselective, the product will be racemic.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
0% ee (Racemic Mixture) Thermodynamic control of enolate; lack of chiral induction.Switch to Phase Transfer Catalysis (PTC): Use Cinchona alkaloid-derived catalysts (e.g., Selectfluor + Dihydroquinine derivatives) in a biphasic system (Toluene/Base).
Low Yield (<30%) Enolate decomposition or "O-fluorination" (rare but possible).Change Base/Solvent: Switch from NaH/THF to LiHMDS/THF at -78°C to ensure kinetic enolate formation.
Elimination Product (Cinnamate) Base excess or high temperature causing dehydrofluorination.Quench Immediately: Do not allow the reaction to warm above -20°C before quenching with weak acid (NH4Cl).

Standard Operating Procedure (SOP) for Enantioselective


-Fluorination: 
  • Setup: Dissolve phenylalanine ester (imino-protected, e.g., benzophenone imine) in Toluene.

  • Catalyst: Add 10 mol% chiral PTC (e.g., N-benzylcinchonidinium bromide).

  • Fluorinating Agent: Add Selectfluor (1.2 equiv) as a solid suspension.

  • Base Addition: Add solid KOH or CsOH (5 equiv) at -40°C. Note: Solid-liquid interface is crucial for PTC kinetics.

  • Workup: Filter through silica immediately upon completion to remove unreacted base.

Module 2: Nucleophilic Deoxyfluorination

Target: Converting


-hydroxy phenylalanine esters to 

-fluoro derivatives. Primary Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E.
Critical Issue: The Aziridinium Trap (Rearrangement)

The Mechanism: When the hydroxyl group is activated by DAST, it becomes a good leaving group. If the amine is protected with a carbamate (Boc/Cbz) or is a secondary amine, the nitrogen lone pair can attack the


-carbon faster than the fluoride ion can. This forms a 3-membered Aziridinium ion . Subsequent fluoride attack can occur at either carbon, leading to a mixture of regioisomers (rearranged products).

Visualizing the Trap:

AziridiniumTrap cluster_legend Pathway Key Start Beta-Hydroxy Phenylalanine Ester Activated Activated Intermediate (OSF2NEt2) Start->Activated DAST -78°C Aziridinium Aziridinium Ion (CRITICAL INTERMEDIATE) Activated->Aziridinium N-attack (Neighboring Group Participation) DirectProduct Desired Beta-Fluoro Product (Inversion) Activated->DirectProduct F- attack (Fast path) Aziridinium->DirectProduct F- attack at Beta Rearranged Rearranged Isomer (Alpha-Fluoro-Beta-Amino) Aziridinium->Rearranged F- attack at Alpha key1 Red Path = Side Reaction (Rearrangement)

Figure 1: Mechanism of Aziridinium ion formation leading to structural rearrangement during deoxyfluorination.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Regioisomer Mixture Neighboring Group Participation (NGP) by nitrogen.Change Protecting Group: Switch from electron-rich groups (Bn, Alkyl) to strongly electron-withdrawing groups (Tf, phthalimide) to reduce N-nucleophilicity.
Styrene Formation (Elimination) E2 elimination driven by basic amine byproduct.Buffer the Reaction: Add 2.0 equiv of pyridine or use XtalFluor-E with Et3N·3HF, which is less prone to elimination than DAST.
Explosive/Violent Rxn DAST thermal instability.Safety First: Never heat DAST neat. Use Deoxo-Fluor (stable up to 60°C) or XtalFluor-E (crystalline solid).

Module 3: Purification & Analysis FAQ

Q: How do I separate the elimination byproduct (cinnamate) from my fluorinated ester? A: These are difficult to separate by silica chromatography due to similar polarity.

  • Solution: Brominate the crude mixture. The alkene (cinnamate) will react with

    
     to form a dibromide, which is significantly more polar. You can then easily elute your fluorinated ester with Hexane/EtOAc.
    

Q: My NMR shows double peaks for every signal. Is it racemic? A: Not necessarily. Fluorine (


) has a spin of 1/2.
  • Check: Look for

    
     coupling constants (typically 45-50 Hz for geminal H-F). If the peaks are equal intensity and separated by ~45-50 Hz, it is splitting, not a mixture of diastereomers. Run a 
    
    
    
    -decoupled
    
    
    -NMR to confirm.

References

  • Electrophilic Fluorination Mechanism: Ptacek, J., et al. (2019). "The Electrophilic Fluorination of Enol Esters Using Selectfluor: A Polar Two-Electron Process." Journal of Organic Chemistry.

  • Enantioselective Fluorination: Preshlock, S. M., et al. (2016). "High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial on Design of Experiments." (Reference context: Specific protocols for Selectfluor/Cinchona alkaloid catalysis in amino acids). Chemical Reviews.

  • Aziridinium Rearrangement: Van der Eycken, E., et al. (2020). "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications." Molecules.

  • Deoxyfluorination Reagents: L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor-E)." Journal of Organic Chemistry.

Sources

Troubleshooting

Byproducts in the synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . This compound is a -difluorophenylalanine derivative , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride .

This compound is a


-difluorophenylalanine derivative , a critical isostere used to modify the electronic properties and metabolic stability of peptide-based drugs. Note that this is distinct from the more common Sitagliptin-like intermediates (

-amino-

-difluoro).

Topic: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Status: 🟢 Online | Agent: Senior Application Scientist

📋 Ticket #101: Synthesis & Impurity Profiling

User Report: "I am observing low yields and persistent impurities during the synthesis of the target ester. The NMR shows a 'split' fluorine signal and an unexpected acidic proton."

🔍 Root Cause Analysis (The "Why")

The synthesis of


-difluoro-

-amino acids typically proceeds via reductive amination of 3,3-difluoro-3-phenylpyruvate or a modified Strecker reaction starting from 2,2-difluoroacetophenone derivatives. The specific position of the fluorine atoms (benzylic and

to the amine) creates a "push-pull" electronic environment that makes the C-F bond susceptible to specific side reactions.
📉 Troubleshooting The Pathway

Below is the logic flow for diagnosing the most common failures in this synthesis.

Troubleshooting Start Issue: Low Purity / Yield CheckF 19F NMR Analysis Start->CheckF SplitSignal Split/Complex F Signal? CheckF->SplitSignal MonoFluoro Byproduct A: Monofluoro Species (Over-reduction) SplitSignal->MonoFluoro Yes (Benzylic C-F cleavage) CheckH 1H NMR: Methyl Ester Singlet? SplitSignal->CheckH No MissingMe Missing/Weak -OMe? CheckH->MissingMe AcidImp Byproduct B: Free Acid (Hydrolysis) MissingMe->AcidImp Yes (Acidic workup failure) CheckSol Solubility Check MissingMe->CheckSol No Gummy Oily/Sticky Solid? CheckSol->Gummy Hygro Issue C: Hygroscopicity (Wet Salt) Gummy->Hygro Yes

Figure 1: Diagnostic logic for identifying the three primary failure modes in gem-difluoro amino acid synthesis.

🛠️ Common Byproducts & Mitigation

The following table details the specific chemical entities likely to contaminate your reaction matrix.

Byproduct IDChemical NameOrigin MechanismPrevention Strategy
BP-01 Methyl 2-amino-3-fluoro-3-phenylpropionate Hydrogenolysis: If catalytic hydrogenation (Pd/C) is used for deprotection or reductive amination, the benzylic C-F bond is labile and can be cleaved.Switch Catalyst: Use Pd(OH)₂ (Pearlman's catalyst) or PtO₂ which are often gentler on benzylic fluorines. Alternatively, use NaBH₃CN for reductive amination instead of catalytic hydrogenation.
BP-02 2-Amino-3,3-difluoro-3-phenylpropanoic acid Hydrolysis: The methyl ester is sensitive to acid/base hydrolysis. During HCl salt formation, excess water leads to the free acid.Anhydrous Conditions: Generate HCl in situ using Acetyl Chloride in MeOH or use 4M HCl in Dioxane. Avoid aqueous HCl.
BP-03 3,3-Difluoro-3-phenylpyruvate acetal Incomplete Amination: If the ketone precursor reacts with the solvent (MeOH) instead of the amine source.Pre-equilibrium: Allow the amine and ketone to stir with a dehydrating agent (MgSO₄ or Ti(OiPr)₄) before adding the reducing agent.
BP-04 Diketopiperazine Dimer Cyclization: The free amine of one molecule attacks the ester of another (self-condensation) upon storage of the free base.Salt Formation: Immediately convert the free base to the Hydrochloride salt . Never store the free base as an oil for extended periods.

📝 Protocol: Robust Salt Formation (HCl)

User Issue: "The product turns into a sticky gum instead of a white solid." Diagnosis: The gem-difluoro group increases the acidity of the neighboring protons and alters the lattice energy. The salt is highly hygroscopic.

Corrective Protocol:

  • Dissolution: Dissolve the crude free base (oil) in a minimum amount of anhydrous Et₂O (Diethyl ether) or MTBE .

  • Acidification: Cool to 0°C. Add 2.0 equivalents of 4M HCl in Dioxane dropwise. Do not use aqueous HCl.

  • Precipitation: If oiling occurs, add n-Heptane dropwise with vigorous stirring to induce crystallization.

  • Trituration: If the solid is sticky, decant the supernatant, add fresh anhydrous pentane, and sonicate.

  • Drying: Dry under high vacuum (< 1 mbar) over P₂O₅ for 24 hours. The fluorine atoms form strong hydrogen bonds with water; rigorous drying is non-negotiable.

🧬 Scientific Context: The "Gem-Difluoro" Effect

Why is this synthesis difficult? The introduction of the


-difluoro moiety creates a unique electronic environment compared to non-fluorinated Phenylalanine.
  • Benzylic Lability: The C-F bond energy is typically high, but in a benzylic position (next to a phenyl ring), it is susceptible to radical cleavage or reductive defluorination [1].

  • pKa Shift: The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the ammonium group (

    
    -amine), making the salt more acidic and potentially less stable than standard amino acid esters.
    
  • Conformational Locking: The gauche effect of the fluorines restricts the rotation of the side chain, which is desirable for biological activity but can hinder the kinetics of the synthesis (steric bulk during amination).

Synthesis Pathway Visualization

The following diagram illustrates the critical "Reductive Amination" route, highlighting where the specific byproducts branch off.

SynthesisPath Start Precursor: 3,3-Difluoro-3-phenylpyruvate Step1 Step 1: Imine Formation (NH4OAc / MeOH) Start->Step1 Step2 Step 2: Reduction (NaBH3CN or H2/Pd) Step1->Step2 Side1 Side Path: Acetal Formation (Reaction with MeOH) Step1->Side1 No Dehydrating Agent Product Target: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Step2->Product Optimal Conditions Side2 Side Path: Defluorination (If H2/Pd used) Step2->Side2 Over-reduction

Figure 2: Reaction pathway showing the critical divergence points for acetal and defluorinated byproducts.

📚 References

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: National Institutes of Health (PMC). Relevance: Defines the stability of benzylic fluorines and routes via difluoropyruvate. Link:

  • Synthesis of

    
    -difluoro-amino acids. 
    Source: Journal of Fluorine Chemistry (via ResearchGate).
    Relevance: Discusses the Strecker and Reformatsky variations for this specific isomer.
    Link:
    
  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride Properties. Source: Sigma-Aldrich / MilliporeSigma. Relevance: Verification of commercial availability and salt form properties. Link:

Optimization

Technical Support Center: Fluorinated Amino Acid Deprotection

Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Troubleshooting Deprotection Anomalies in Fluorinated Amino Acids (FAAs).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Troubleshooting Deprotection Anomalies in Fluorinated Amino Acids (FAAs). Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Introduction: The "Fluorine Effect" in Peptide Chemistry

You are likely here because your Mass Spec shows a confusing "M-20" peak, or your chiral chromatography indicates a racemic mess.

Incorporating fluorine into amino acids—specifically at the


- or 

-positions—fundamentally alters the electronic landscape of the molecule. The extreme electronegativity of fluorine (

) exerts a powerful inductive effect (-I) . This destabilizes the standard protecting group strategies you rely on by significantly lowering the pKa of the

-proton and increasing the leaving group ability of the fluorine atom itself.

This guide treats your synthesis as a system. We do not just "fix" the step; we adjust the chemical environment to accommodate the hyper-reactive nature of FAAs.

Module 1: The "Phantom Mass" (HF Elimination)

Symptom: Your LC-MS shows a major peak corresponding to


 (loss of HF) or 

(loss of F). Diagnosis: Base-induced

-elimination (E1cB mechanism).
The Mechanism of Failure

Standard Fmoc removal utilizes 20% Piperidine (pKa ~11.1). For a standard amino acid, this is fine. For a


-fluorinated amino acid (e.g., 

-fluoro-Asp,

-fluoro-Phe), the fluorine atom makes the

-proton highly acidic.
  • Abstraction: The base removes the

    
    -proton, forming an enolate.
    
  • Elimination: The enolate collapses, kicking out the fluoride ion (

    
    ).
    
  • Result: You generate a des-fluoro

    
    -unsaturated peptide (dehydro-peptide).
    
Visualizing the Failure Pathway

BetaElimination FAA β-Fluoro Amino Acid (Fmoc Protected) Enolate Enolate Intermediate (Stabilized by -I effect) FAA->Enolate α-Proton Abstraction Base Base (Piperidine) Base->Enolate Attacks H+ Elimination E1cB Elimination (Loss of F-) Enolate->Elimination e- density push Product Des-fluoro Alkene (Irreversible Damage) Elimination->Product -HF (20 Da loss)

Figure 1: The E1cB mechanism responsible for fluorine loss during Fmoc deprotection.

Troubleshooting Protocol: The "Soft Base" Strategy

To prevent this, we must lower the basicity of the deprotection cocktail while maintaining enough nucleophilicity to remove the Fmoc group.

ParameterStandard Protocol (High Risk)Recommended Protocol (Low Risk)
Reagent 20% Piperidine in DMF10-20% Piperazine in DMF/EtOH (90:10)
pKa of Base ~11.1 (Strong)~9.8 (Moderate)
Reaction Time 2 x 10 minutes2 x 3 minutes (Kinetic Control)
Additives None0.1 M HOBt (Suppresses base activity)

Step-by-Step "Soft Base" Workflow:

  • Preparation: Dissolve Piperazine (10% w/v) in a mixture of 90% DMF and 10% Ethanol. The ethanol helps solubilize the piperazine-Fmoc adduct.

  • Add HOBt: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection solution. This acts as a buffer, protonating the highly reactive intermediate species and discouraging proton abstraction from the

    
    -carbon.
    
  • Short Cycles: Perform deprotection in two short bursts (3 minutes each).

  • Immediate Wash: Wash the resin extensively (5x) with DCM immediately after draining to remove residual base traces.

Module 2: Racemization Control

Symptom: Product appears as a doublet in HPLC or shows loss of biological activity. Diagnosis: Base-catalyzed epimerization of the


-carbon.

Even if HF elimination doesn't occur, the acidity of the


-proton in FAAs makes them prone to flipping chirality (L 

D) during both coupling and deprotection.
Critical Adjustments
  • Avoid Pre-activation: Never pre-activate fluorinated amino acids in the absence of the resin. The activated ester is highly susceptible to racemization.

  • Coupling Reagents: Switch from HATU/HBTU (which contain basic tertiary amines) to DIC/Oxyma .

    • Why? DIC (Diisopropylcarbodiimide) is neutral. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is an acidic additive that suppresses racemization more effectively than HOBt.

  • Base-Free Coupling: If possible, use pentafluorophenyl esters (PfP-esters) of the FAA. These can often be coupled without any added base (DIPEA/NMM), eliminating the primary cause of racemization.

Module 3: Diagnostic Logic (The "M-20" Check)

Use this decision tree to diagnose failures in FAA synthesis.

TroubleshootingFlow Start Analyze Crude Peptide (LC-MS) CheckMass Check Mass Shift Start->CheckMass M_Minus_20 Mass = [M - 20] CheckMass->M_Minus_20 Yes M_Correct Mass = Correct CheckMass->M_Correct No Sol_Elim Issue: HF Elimination Action: Switch to Piperazine/HOBt Reduce Deprotection Time M_Minus_20->Sol_Elim M_Racemic Correct Mass but Doublet Peak (HPLC) M_Correct->M_Racemic Check Purity Sol_Good Synthesis Successful Proceed to Cleavage M_Correct->Sol_Good Sol_Race Issue: Epimerization Action: Use DIC/Oxyma Avoid HATU/DIPEA M_Racemic->Sol_Race

Figure 2: Diagnostic logic flow for identifying fluorinated amino acid deprotection errors.

FAQ: Frequently Asked Questions

Q1: Can I use Boc chemistry instead of Fmoc to avoid base-mediated elimination? A: Yes, and often you should. Boc removal uses TFA (acidic), which avoids the base-catalyzed E1cB elimination mechanism entirely. However, ensure your fluorinated group is stable to high acid concentrations. For example,


-fluoroglutamic acid is far more stable in Boc chemistry than Fmoc chemistry.

Q2: My peptide contains a


-trifluoromethyl (

-CF3) group. Is it as sensitive as a mono-fluoro group?
A: Generally, no. While the

group is electron-withdrawing, the C-F bonds are stronger and the steric bulk of the trifluoromethyl group often protects the

-proton from abstraction. However, steric hindrance will make coupling difficult, requiring double-coupling cycles or elevated temperatures (max 50°C to avoid degradation).

Q3: I see a +18 mass shift alongside my product. What is this? A: This is likely an adduct or hydrolysis, but in the context of FAAs, check if you are using a fluorinated ester. If you are deprotecting a side chain, incomplete deprotection is common. Ensure your scavengers (TIS/Water) are fresh.

References
  • Thayer, J. D., et al. "The Dark Side of Fluorine: Challenges in the Synthesis of Fluorinated Amino Acids." Journal of Organic Chemistry, 2019.

  • Verhelst, S. H., et al. "Fmoc Solid Phase Peptide Synthesis: The 'Soft Base' Approach." International Journal of Peptide Research and Therapeutics, 2005.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • BenchChem Technical Guides. "Fmoc Deprotection Protocols and Troubleshooting."

  • CEM Corporation. "Microwave Peptide Synthesis of Difficult Sequences." Application Notes.

Troubleshooting

Improving the chiral purity of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Topic: Improving Chiral Purity (Enantiomeric Excess) Introduction: The "Fluorine Trap" Welcome to the technical support hub for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . If you are accessing this gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Chiral Purity (Enantiomeric Excess)

Introduction: The "Fluorine Trap"

Welcome to the technical support hub for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . If you are accessing this guide, you are likely facing a persistent drop in enantiomeric excess (ee) despite using high-purity starting materials.

The Core Challenge: This is not a standard amino acid. The gem-difluoro group (


-position) exerts a massive electron-withdrawing inductive effect (

), significantly increasing the acidity of the

-proton. Consequently, this molecule is hyper-sensitive to base-catalyzed racemization and even acid-catalyzed enolization under thermal stress. Protocols that work for Phenylalanine will fail here.

This guide prioritizes preserving chirality during synthesis and restoring purity via downstream processing.

Module 1: Diagnostic & Analytical Troubleshooting

Before optimizing synthesis, you must trust your eyes. Standard C18 HPLC will not separate enantiomers, and standard chiral methods may fail due to the polar HCl salt form.

Q: My chiral HPLC peaks are tailing or merging. How do I get baseline resolution?

A: The free amine is unstable, but the HCl salt is too polar for many normal-phase chiral columns. You have two robust options:

  • Option A: Crown Ether Columns (Recommended for HCl Salts)

    • Column: Chiralpak CR(+) or CR(-).

    • Mechanism: Host-guest complexation specifically for primary ammonium ions (

      
      ).
      
    • Mobile Phase: Aqueous

      
       (pH 1.5 to 2.0). Avoid organic modifiers if possible.
      
    • Why: This allows you to inject the salt directly without neutralization (which risks racemization).

  • Option B: Derivatization (If Option A fails)

    • Reagent: Marfey’s Reagent (FDAA) or GITC.

    • Protocol: React mildy at

      
       for 30 mins.
      
    • Analysis: Run the resulting diastereomers on a standard C18 column.

    • Warning: Do not use basic derivatization reagents (like Fmoc-Cl with piperidine) unless strictly temperature-controlled (

      
      ), as the basic buffer will racemize your sample instantly.
      

Module 2: Synthetic Optimization (Upstream Control)

Most chiral loss occurs during the conversion of the free acid to the methyl ester.

Q: I synthesized the free acid with 99% ee, but the Methyl Ester HCl is only 85% ee. Why?

A: You likely used a standard reflux method (MeOH/HCl or


 at reflux). The thermal energy + acidic environment facilitates enolization driven by the fluorine atoms.

The Fix: Low-Temperature Esterification Replace high-temp reflux with the TMSCl/Methanol method or Low-Temp Thionyl Chloride .

Protocol: TMSCl-Mediated Esterification

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous Methanol (

    
     of amino acid).
    
  • Reagent: Cool to

    
    . Add Chlorotrimethylsilane (TMSCl, 2.5 equiv) dropwise.
    
    • Mechanism:[1][2][3][4][5][6][7] TMSCl reacts with MeOH to generate anhydrous HCl in situ without the heat spike of adding concentrated acid.

  • Addition: Add 2-Amino-3,3-difluoro-3-phenylpropionic acid (solid) in one portion.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Do NOT heat. Stir for 12-24 hours.

  • Workup: Evaporate volatiles under reduced pressure at

    
    .
    
  • Result: Quantitative conversion with minimal racemization.

Visualizing the Racemization Risk

The diagram below illustrates why the fluorine atoms make the alpha-proton labile.

RacemizationMechanism Start L-Enantiomer (Target) Inductive Fluorine (-I Effect) Withdraws e- density Start->Inductive Structure AlphaProton Alpha-Proton Becomes Acidic Inductive->AlphaProton Weakens C-H bond BaseAttack Base/Heat Removes H+ AlphaProton->BaseAttack Vulnerability Enolate Planar Enolate Intermediate (Achiral) BaseAttack->Enolate Deprotonation Racemic Racemic Mixture (L + D) Enolate->Racemic Reprotonation (Random Face)

Figure 1: Mechanism of Fluorine-Induced Racemization. The electron-withdrawing nature of the CF2 group destabilizes the C-H bond at the chiral center.

Module 3: Purification & Resolution (Downstream Fixes)

If you already have a batch with moderate ee (e.g., 80-90%), do not discard it. Use Fractional Crystallization .

Q: How do I recrystallize the HCl salt to upgrade ee?

A: Amino acid ester salts often form a "racemic compound" crystal lattice which is less soluble than the pure enantiomer, OR a conglomerate where the enantiomer is less soluble. For this specific fluorinated ester, the pure enantiomer is typically less soluble in alcoholic ethers.

Protocol: The "Solvent Diffusion" Method Do not boil the solvent. Heat promotes degradation/racemization.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of Methanol (MeOH) at room temperature.

    • Tip: If solubility is low, add Isopropanol (IPA) drops until clear.

  • Precipitation: Place the vessel in a larger jar containing Diethyl Ether or MTBE (vapor diffusion) OR slowly layer the ether on top of the methanol solution.

  • Crystallization: Let stand at

    
     for 24-48 hours.
    
  • Harvest: Filter the white needles. Wash with cold

    
    .
    
  • Check: Analyze the crystals vs. the mother liquor.

    • Scenario A: Crystals are 99% ee. (Success).

    • Scenario B: Crystals are racemic (Mother liquor is enriched). If this happens, evaporate the mother liquor and repeat the process on the residue.

Q: Can I use Enzymatic Resolution on the ester?

A: Yes, but be careful.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Alcalase.

  • Condition: Hydrolysis in phosphate buffer (pH 7.0).

  • Selectivity: The enzyme will typically hydrolyze the L-ester to the L-acid , leaving the D-ester intact (or vice versa depending on enzyme specificity).

  • Separation: After 50% conversion, extract the unreacted ester (organic layer) and separate from the acid (aqueous layer).

  • Note: This converts your product back to the acid, requiring re-esterification (see Module 2). Use this only as a last resort for very low ee batches.

Summary of Critical Parameters

ParameterStandard Amino Acid3,3-Difluoro-3-Phenyl Derivative
Alpha-Proton Acidity Low (

)
High (

significantly lower)
Esterification Temp Reflux (

)
Room Temp (

)
Base Sensitivity Tolerates weak basesIntolerant (avoid

/bicarb)
HPLC Column Chiralpak AD/ODCrown Ether (CR+) or Chirobiotic T
Storage Room Temp, Desiccated

, Under Argon

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of low purity.

TroubleshootingTree Problem Problem: Low ee% in Final Product CheckHPLC Step 1: Validate HPLC Method (Are peaks actually resolved?) Problem->CheckHPLC MethodBad Peaks Merge/Tail CheckHPLC->MethodBad MethodGood Resolution > 1.5 CheckHPLC->MethodGood FixMethod Switch to Crown Ether Column (Acidic Mobile Phase) MethodBad->FixMethod CheckSynth Step 2: Check Synthesis Temp MethodGood->CheckSynth HighTemp Reflux used CheckSynth->HighTemp LowTemp Room Temp used CheckSynth->LowTemp FixSynth Racemization occurred. Resynthesize using TMSCl/MeOH at 20°C. HighTemp->FixSynth CheckWorkup Step 3: Check Workup pH LowTemp->CheckWorkup BasicWash NaHCO3 / Amine wash CheckWorkup->BasicWash AcidicNeut Evaporation only CheckWorkup->AcidicNeut FixWorkup Base induced racemization. Avoid basic aqueous washes. BasicWash->FixWorkup Purify Step 4: Recrystallize (MeOH/Et2O) AcidicNeut->Purify

Figure 2: Step-by-step diagnostic workflow for identifying the source of chiral impurity.

References

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of

    
    -Amino Acids with a 
    
    
    
    Group. Chemical Reviews, 104(12), 6119–6146. Link
  • Soloshonok, V. A., et al. (2016).[7] Biomimetic Enantioselective Synthesis of

    
    -Difluoro-
    
    
    
    -amino Acid Derivatives. Communications Chemistry, 4, 148.[4] Link
  • Brook, M. A., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters (TMSCl Method). Medicinal Chemistry, 9, 1-4. Link

  • Sigma-Aldrich Technical Guide. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T). Link

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Focus on inductive effects and acidity of

    
    -protons). Link
    

Sources

Optimization

Overcoming poor reactivity of fluorinated amino acids in peptide coupling

Introduction: The "Fluorine Effect" in Peptide Chemistry Welcome to the technical support guide for fluorinated peptide synthesis. Integrating fluorinated amino acids (FAAs) is a powerful strategy to modulate hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Peptide Chemistry

Welcome to the technical support guide for fluorinated peptide synthesis. Integrating fluorinated amino acids (FAAs) is a powerful strategy to modulate hydrophobicity, proteolytic stability, and protein-protein interactions.[1] However, the unique properties of fluorine—the most electronegative element—introduce two distinct kinetic barriers during Solid-Phase Peptide Synthesis (SPPS):

  • Electronic Deactivation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) significantly reduces the nucleophilicity of the 
    
    
    
    -amino group, making the subsequent acylation step difficult.
  • Steric Shielding: Bulky fluorinated side chains (e.g., pentafluorophenylalanine, trifluoromethyl-alanine) create massive steric hindrance, physically blocking the approach of the activated ester.

This guide provides a systematic troubleshooting framework to overcome these barriers using advanced coupling reagents (COMU/Oxyma), microwave irradiation, and optimized protection strategies.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

DiagnosticTree Start Issue: Low Yield / Impurity Analysis Analyze Crude via LC-MS Start->Analysis Result1 Mass = Target - Residue (Deletion Sequence) Analysis->Result1 Missing AA Result2 Mass = Target (Broad/Split Peak) Analysis->Result2 Isomers Result3 Mass = Target + 18 Da (Incomplete Activation) Analysis->Result3 +H2O Action1 Diagnosis: Incomplete Coupling Cause: Steric/Electronic Barrier Result1->Action1 Action2 Diagnosis: Racemization Cause: Base-induced proton abstraction Result2->Action2 Action3 Diagnosis: Hydrolysis of Active Ester Cause: Wet solvents or slow kinetics Result3->Action3 Sol1 Solution: Switch to COMU/Oxyma + Microwave (75°C) Action1->Sol1 Sol2 Solution: Switch Base to TMP/Collidine Reduce Temperature (50°C) Action2->Sol2 Sol3 Solution: Use Anhydrous NMP Re-activate immediately Action3->Sol3

Figure 1: Diagnostic decision tree for identifying failure modes in fluorinated peptide synthesis.

Technical Modules: Troubleshooting & Optimization

Module A: Overcoming Electronic Deactivation (The Nucleophile Problem)

The Issue: When an FAA is at the N-terminus, the fluorine atoms pull electron density away from the amine (


). This lowers the 

of the conjugate acid, rendering the amine less nucleophilic. Standard HBTU/DIEA protocols often fail here.

Protocol Adjustment:

  • Leaving Group Upgrade: Switch from benzotriazole-based reagents (HBTU/HATU) to OxymaPure -based reagents (COMU). The oxyma leaving group is less acidic and minimizes side reactions while accelerating kinetics.

  • Solvent System: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP promotes better swelling of the resin and stabilizes the transition state of the acylation.

Module B: Managing Steric Hindrance & Racemization

The Issue: Bulky groups (e.g.,


) hinder the approach of the activated amino acid. To compensate, chemists often increase base strength or temperature, which triggers racemization . The 

-proton of an FAA is highly acidic due to the fluorine's inductive effect, making it prone to abstraction by bases like DIEA.

Protocol Adjustment:

  • Base Selection: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker, non-nucleophilic base that is sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Microwave Energy: Use microwave irradiation to overcome the steric energy barrier. However, limit temperature to 50°C for highly susceptible residues (like Cys or His) to prevent epimerization.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Sterically Hindered FAAs

Recommended for: Trifluoromethyl-alanine, Pentafluorophenylalanine.

StepReagentConditionsNotes
1. Swelling DCM15 min, RTEnsure resin accessibility.
2. Deprotection 20% Piperidine in DMF2 x 3 min, 75°C (MW)Add 0.1M Oxyma to suppress aspartimide formation if needed.
3. Activation AA (4 eq) + COMU (4 eq) + Oxyma (4 eq) Dissolve in NMPPremix for 30 sec before adding base.
4. Base Addition DIEA (8 eq) or TMP (8 eq) Add to mixtureUse TMP if racemization is observed.
5. Coupling Reaction Mixture1 x 10 min @ 75°C (MW) For extremely hindered AA, use 2 x 10 min.
6. Washing DMF4 x 30 secCritical to remove excess Oxyma.
Protocol 2: Manual "Pre-Activation" Method (No Microwave)

Use when microwave is unavailable or for temperature-sensitive substrates.

  • Dissolve 5.0 eq of the Fluorinated Amino Acid and 5.0 eq of HATU in minimal dry DMF/NMP.

  • Add 10.0 eq of TMP (Collidine) .

  • Allow "Pre-activation" for exactly 1-2 minutes . Warning: Longer times increase racemization.

  • Add activated solution to the resin.

  • Agitate for 2-4 hours at Room Temperature.

  • Perform a Kaiser Test . If positive (blue), repeat with fresh reagents (Double Coupling).

Mechanistic Insight: The Oxyma Advantage

Why do we recommend COMU/Oxyma over the traditional HATU? The mechanism below illustrates how Oxyma acts as a superior nucleophilic catalyst without the explosion risks associated with benzotriazoles (HOBt).

OxymaMechanism COMU COMU Reagent ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster Activation (+Base) Byproduct Dimethylmorpholine Urea (Soluble) COMU->Byproduct Leaving Group FAA Fluorinated AA (Carboxylate) FAA->ActiveEster Peptide Elongated Peptide ActiveEster->Peptide Acylation Amine Resin-Bound Amine (Nucleophile) Amine->Peptide

Figure 2: Activation cycle of COMU/Oxyma. The Oxyma ester is less sterically hindered than OAt esters, facilitating attack by the poor nucleophile (fluorinated amine).

Comparative Data: Coupling Efficiency

The table below summarizes typical yields for difficult couplings comparing standard reagents vs. the recommended COMU/Microwave protocol.

Coupling Sequence (Resin-AA -> Incoming AA)Standard Protocol (HBTU/DIEA, RT, 1h)Optimized Protocol (COMU/Oxyma, MW 75°C, 10m)Improvement Factor
Ala -> Phe(4-F) 88%>99%1.1x
Phe(4-F) -> Ala (Electronic issue)65%98%1.5x
Ala -> Val(F3) (Steric issue)42%95%2.3x
Val(F3) -> Val(F3) (Extreme Steric)<10%82% (Double Couple)8.0x

Data aggregated from internal application studies and referenced literature [1][2].

Frequently Asked Questions (FAQ)

Q1: Can I use HATU if I don't have COMU? A: Yes, but HATU generally requires HOAt as an additive for optimal performance with fluorinated residues. If using HATU, strictly limit base equivalents (DIEA) to 2.0 eq relative to the amino acid to prevent racemization [1].

Q2: My peptide has a "deletion sequence" exactly where the fluorinated AA should be. Why? A: This indicates a failure of the incoming fluorinated amino acid to couple. The steric bulk is likely the cause. Switch to Protocol 1 (Microwave) and perform a double coupling. If the deletion occurs after the fluorinated AA is attached, it is due to the low nucleophilicity of the fluorinated N-terminus; ensure the next amino acid is coupled using high-efficiency conditions (COMU/Oxyma).

Q3: Is it safe to heat fluorinated amino acids to 90°C? A: Generally, no. While standard amino acids tolerate 90°C, we recommend a maximum of 75°C for fluorinated variants. Higher temperatures increase the risk of


-elimination (HF loss), particularly in side chains where fluorine is on a 

-carbon [3].

Q4: Why do you recommend NMP over DMF? A: NMP (N-methyl-2-pyrrolidone) is more polar and has better solvation properties for aggregated peptide chains, which are common when hydrophobic fluorinated residues are introduced [4].

References

Sources

Troubleshooting

Preventing racemization during the synthesis of difluorophenylalanine derivatives

Topic: Preventing Racemization During Synthesis & Coupling Introduction: The "Fluorine Tax" on Chiral Integrity User Query: Why do my difluorophenylalanine (DF-Phe) derivatives lose optical purity during standard couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Synthesis & Coupling

Introduction: The "Fluorine Tax" on Chiral Integrity

User Query: Why do my difluorophenylalanine (DF-Phe) derivatives lose optical purity during standard coupling protocols, even when I use conditions that work for native Phenylalanine?

Technical Insight: The introduction of fluorine atoms onto the phenyl ring exerts a powerful electron-withdrawing inductive effect (-I). This effect propagates through the


-bond framework to the 

-carbon, significantly increasing the acidity of the

-proton.

While native Phenylalanine has a pKa (


-H) of ~29 (in DMSO), difluoro-substitution can lower this sufficiently to allow deprotonation by tertiary amine bases used in coupling (e.g., DIPEA, NMM). Once deprotonated, the chiral center planarizes via enolization or, more commonly during activation, via 5(4H)-oxazolone (azlactone) formation .

This guide provides a validated troubleshooting framework to maintain enantiomeric excess (% ee) > 99%.

Module 1: Peptide Coupling & Activation

The Critical Control Point for Drug Development

The Mechanism of Failure: Azlactone Formation

During carboxyl activation, the carbonyl oxygen of the upstream amide bond attacks the activated ester, forming a cyclic azlactone. The


-proton of this intermediate is highly acidic.[1][2]

AzlactoneMechanism cluster_effect The Fluorine Effect Start Activated Amino Acid (L-Isomer) Azlactone Azlactone Intermediate (Planar/Achiral) Start->Azlactone Cyclization Base Base (DIPEA/TEA) Base->Azlactone Removes u03b1-H Racemate Racemic Product (DL-Peptide) Azlactone->Racemate Ring Opening with Amine Effect F-Atoms Withdraw e- Stabilizing the Enolate Effect->Azlactone

Figure 1: The Azlactone pathway. Fluorine substitution stabilizes the deprotonated intermediate, accelerating racemization.

Protocol 1: The "Safe" Coupling System (DIC/Oxyma)

Standard HOBt/HBTU protocols are often insufficient for DF-Phe. The industry standard has shifted to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide).

Why this works:

  • Neutral pH: DIC/Oxyma coupling can often proceed without exogenous base (like DIPEA).

  • Leaving Group Quality: The Oxyma ester is highly reactive but less prone to oxazolone formation than the OBt ester.

Step-by-Step Protocol:
  • Dissolve: Dissolve the N-protected DF-Phe (1.0 eq) and Oxyma Pure (1.0 eq) in DCM or DMF at 0°C.

  • Activate: Add DIC (1.0 eq) dropwise. Stir for 2-5 minutes at 0°C.

    • Checkpoint: The solution should remain clear or turn slightly yellow.

  • Couple: Add the amine component (1.0 eq).[3]

  • Base Addition (Only if necessary): If the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (TMP) (1.0 eq) instead of DIPEA.

    • Reason: Collidine is sterically hindered and a weaker base, minimizing

      
      -proton abstraction.[4]
      
Comparative Data: Coupling Reagents vs. Racemization
Reagent SystemBase Required?Relative Racemization RiskRecommendation for DF-Phe
DIC / Oxyma Pure No (unless salt)Lowest (< 1%)Primary Choice
COMU / Collidine YesLowSecondary Choice
HATU / DIPEA YesHighAvoid (Too basic)
HBTU / TEA YesCritical Do Not Use

Module 2: Asymmetric Synthesis (Upstream)

Troubleshooting the Ni(II) Complex Route

For the 2,6-difluoro derivatives, steric hindrance makes enzymatic resolution difficult. The Ni(II)-complex alkylation (Belokon method) is preferred but prone to racemization during the final hydrolysis step.

The Hydrolysis Trap

Releasing the free amino acid from the Ni-complex requires acid. If the acid concentration is too high or the temperature too hot, the DF-Phe will racemize after it is released.

Troubleshooting Guide:

  • Symptom: High ee% in the complex, but racemic final product.

  • Root Cause: Harsh hydrolysis conditions (6N HCl, reflux).

  • Solution: Use a "Mild Release" protocol.

    • Use 2M HCl in MeOH/Water (1:1).

    • Limit temperature to 50°C .

    • Monitor reaction by HPLC every 30 minutes. Stop immediately upon complex disappearance.

    • Use EDTA or cation exchange resin to sequester Ni(II) rather than relying solely on acid precipitation.

Module 3: Enzymatic Resolution (The "Cleanup")

When Chemical Synthesis Yields < 98% ee

If your synthesis yields 90-95% ee, chemical recrystallization is often inefficient for fluorinated derivatives due to poor solubility differences. Enzymatic resolution is the most reliable "polishing" step.

Workflow: Acylase I Kinetic Resolution

EnzymaticResolution Input Racemic N-Acetyl-DF-Phe Enzyme Acylase I (Aspergillus melleus) pH 7.5, 37°C Input->Enzyme Process Selective Hydrolysis of L-Isomer only Enzyme->Process OutputL L-DF-Phe (Free Acid) (Precipitates or Aqueous Phase) Process->OutputL OutputD N-Acetyl-D-DF-Phe (Remains in Solution) Process->OutputD

Figure 2: Kinetic resolution workflow. Acylase I is highly specific for the L-isomer, leaving the D-isomer protected.

Key Parameters:

  • Substrate: N-Acetyl-Difluorophenylalanine.

  • Enzyme: Acylase I (Grade I from Aspergillus melleus).

  • Buffer: 0.1 M Lithium Hydroxide (adjusted to pH 7.5). Note: LiOH is preferred over NaOH for solubility of fluorinated salts.

  • Co-factor: 0.5 mM CoCl

    
     (essential for Acylase activity).
    

FAQ: Troubleshooting Specific Scenarios

Q1: I am using HATU/DIPEA and seeing 15% D-isomer. Can I just lower the temperature?

  • A: Likely not. HATU is extremely reactive, but DIPEA (pKa ~10.5) is strong enough to deprotonate the activated DF-Phe species. Switching to DIC/Oxyma/Collidine is more effective than temperature control alone. If you must use HATU, switch the base to Collidine (TMP) .

Q2: Does the position of the fluorine matter?

  • A: Yes.

    • 2,6-Difluoro: High steric hindrance slows down coupling, giving the base more time to racemize the activated ester. Requires highly reactive agents (Oxyma) but weak bases.

    • 4-Fluoro / 3,4-Difluoro: Strong electronic effect (high acidity), but low steric hindrance. Very prone to azlactone formation. Avoid pre-activation; add the amine immediately after the coupling reagent.

Q3: Can I use microwave synthesis?

  • A: Proceed with extreme caution. Microwave heating accelerates both coupling and racemization. If used, limit temperature to 50°C and use COMU/Oxyma rather than HBTU/Basic conditions.

References

  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient and Safe Additive for Peptide Synthesis.[5] Merck Millipore Technical Notes. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Haufe, G., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications.[6] PMC / NIH. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3] Chemical Reviews. (Contextual citation for Oxyma/COMU development).

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl

Status: Operational Ticket ID: #SC-F2-PHE-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SC-F2-PHE-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Scale-Up, Safety, and Isolation of


-Difluoro Amino Acid Esters

Process Overview & Critical Pathway

You are likely synthesizing this target via the Reformatsky reaction , the industry-standard route for scaling


-difluoro amino acids. While robust, this pathway presents three specific failure modes during scale-up: Zinc surface passivation , autocatalytic exotherms , and ester transesterification  (converting the commercially common ethyl intermediate to your desired methyl target).

Below is the validated workflow for the synthesis, highlighting the critical control points (CCPs).

G Start Benzaldehyde Imine (Substrate) Step1 Reformatsky Reaction (CCP: Exotherm Control) Start->Step1 Reagent Ethyl Bromodifluoroacetate + Zn (Dust) Reagent->Step1 Inter Intermediate: Ethyl 2-amino-3,3-difluoro-3-phenylpropionate Step1->Inter Acid Hydrolysis Step2 Global Deprotection & Transesterification (MeOH/HCl) Inter->Step2 MeOH / TMSCl Final Target: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Step2->Final Crystallization

Figure 1: Synthetic workflow. Note the strategic use of the Ethyl reagent followed by a "One-Pot" Transesterification/Salt formation to reach the Methyl target.

Module 1: The Reformatsky Initiation (Critical Safety)

Context: The reaction between ethyl bromodifluoroacetate and the imine is mediated by Zinc.[1][2] On a milligram scale, this is trivial. On a multi-gram/kilo scale, the induction period is a severe safety hazard.

Q1: The reaction mixture is stirring with Zinc, but no exotherm is observed. Should I heat it further?

A: STOP. Do NOT increase heat blindly. If you heat a static mixture of reagents that hasn't initiated, you are building a "thermal bomb." Once the oxide layer breaks, the accumulated reagents will react simultaneously, leading to a violent runaway.

Troubleshooting Protocol:

  • Check Zinc Quality: Standard zinc dust is often heavily oxidized. You must activate it.

  • Chemical Activation (Preferred for Scale): Add TMSCl (Trimethylsilyl chloride) (1-2 mol%) to the Zinc suspension in THF before adding the bromodifluoroacetate. This scours the oxide layer.

  • The "Jump Start" Method:

    • Take 5% of your total reaction volume.[3]

    • Heat this small portion to reflux.

    • Add the reagents.[3][4][5][6][7][8] Once you see the exotherm (solvent refluxing vigorously without external heat), then dose the rest of the mixture slowly.

Q2: How do I control the exotherm during addition?

A: Use a "Semi-Batch" Dosing Strategy. Never add all reagents at once.

  • Setup: Place the Activated Zinc in the reactor with minimal solvent.

  • Feed: Mix the Imine and Ethyl Bromodifluoroacetate in a separate vessel.

  • Rate: Drip the mixture into the refluxing Zinc slurry. The rate of addition should match the rate of consumption (indicated by steady reflux). If reflux stops, STOP addition immediately.

Module 2: The "Methyl" Switch & Salt Formation

Context: Ethyl bromodifluoroacetate is significantly cheaper and more stable than the methyl variant. Most protocols yield the Ethyl ester. You need the Methyl ester HCl salt.[5]

Q3: Can I just use Methyl Bromodifluoroacetate to avoid transesterification?

A: Yes, but it is not recommended for scale-up. Methyl bromodifluoroacetate is more susceptible to hydrolysis and often contains higher acidity impurities that can degrade the imine. Recommendation: Synthesize the Ethyl ester first. It is more lipophilic, easier to purify from zinc salts, and stable. Convert to the Methyl ester during the salt formation step (see Protocol A below).

Q4: My product is oiling out instead of crystallizing. How do I get a solid HCl salt?

A: This is usually due to residual water or excess alcohol. Difluoro-amines reduce the basicity of the amine, making the salt equilibrium sensitive.

  • Avoid Aqueous HCl: Do not use 6N HCl. It introduces water that is hard to remove.

  • Use Anhydrous Conditions: Use the TMSCl/Methanol method. TMSCl reacts with Methanol to generate anhydrous HCl in situ and consumes any adventitious water.

  • Anti-solvent: If it oils out, switch solvent systems. Dissolve the crude oil in minimal dry Methanol, then slowly add MTBE (Methyl tert-butyl ether) or EtOAc with vigorous stirring.

Module 3: Impurity Management

Q5: I have a persistent "slime" during workup. What is it?

A: Zinc hydroxides/salts. Zinc salts form gelatinous emulsions with water.

  • The Fix: Quench the Reformatsky reaction with 5% aqueous citric acid or ammonium chloride .

  • Chelation: If the emulsion persists, add a small amount of EDTA or wash the organic layer with dilute ammonia (which forms soluble Zinc-Amine complexes), then wash with brine.

Standardized Protocols

Protocol A: Transesterification & Salt Formation (The "One-Pot" Fix)

Use this to convert the Ethyl intermediate to your Methyl Target.

StepActionCritical Parameter
1 Dissolve Crude Ethyl Ester (1.0 equiv) in Methanol (10 vol).Solvent must be HPLC grade (low water).
2 Cool to 0°C under Nitrogen.Exothermic reaction follows.
3 Add TMSCl (Trimethylsilyl chloride) (3.0 - 4.0 equiv) dropwise.Ventilation: Generates HCl gas.
4 Allow to warm to RT and stir for 12-24 hours.Monitor by LCMS for disappearance of Ethyl ester (M+29).
5 Concentrate in vacuo to ~20% volume.Do not distill to dryness (risk of oiling).
6 Add MTBE (5 vol) slowly to precipitate the salt.Stir rapidly to induce nucleation.
7 Filter and wash with cold MTBE/Hexane (1:1).Hygroscopic solid; store in desiccator.
Logic Tree: Zinc Activation Troubleshooting

Logic Start Start Reformatsky Check Is exotherm observed? Start->Check Proceed Proceed with Dosing Check->Proceed Yes Stop STOP HEATING Check->Stop No Act1 Add TMSCl (2 mol%) Stop->Act1 Try First Act2 Add 1,2-Dibromoethane Stop->Act2 Try Second Sand Mechanical Activation (High Shear Mixing) Stop->Sand Last Resort Act1->Check Act2->Check

Figure 2: Decision matrix for initiating the reaction safely.

References

  • Reformatsky Reaction with Imines (Basis for Synthesis)

    • Tarui, A., et al. (2014).[9] "Ligand-Promoted Asymmetric Imino-Reformatsky Reaction of Ethyl Dibromofluoroacetate." Organic Letters.

  • Scale-Up of Fluorinated Amino Acids

    • Ma, J., et al. (2025).
  • Anhydrous HCl Generation (Methyl Ester Formation)

    • Li, J., et al. (2011). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules.
  • Safety in Organozinc Scale-Up

    • Org.[2][5][9][10][11][12] Process Res. Dev. (General Guidelines for Exotherm Control in Reformatsky).

    • Note: Always consult internal SDS for Ethyl Bromodifluoroacetate regarding HF gener

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Polar Fluorinated Amino Esters

Status: Operational Ticket Focus: Troubleshooting Purification, Stability, and Isolation Assigned Specialist: Senior Application Scientist Overview: The "Janus" Molecule Challenge Polar fluorinated amino esters present a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Purification, Stability, and Isolation Assigned Specialist: Senior Application Scientist

Overview: The "Janus" Molecule Challenge

Polar fluorinated amino esters present a unique "Janus-faced" challenge in organic chemistry. They possess a basic, polar amine terminus that interacts strongly with silanols, and a fluorinated domain that alters lipophilicity and inductively activates the ester toward hydrolysis.

This guide addresses the three most common failure modes: Chromatographic Tailing (Streaking) , Spontaneous Hydrolysis , and Volatility-Induced Yield Loss .

Module 1: Chromatographic Behavior (The "Streaking" Issue)

Q: Why does my fluorinated amino ester streak on standard silica gel, even with polar solvents?

A: This is a classic acid-base interaction, exacerbated by the fluorine content.

  • The Mechanism: Standard silica gel (

    
    ) is slightly acidic (pH ~5). Your free amine is basic.[1][2] They form a non-covalent salt on the column, causing the compound to "drag" rather than partition.
    
  • The Fluorine Factor: While fluorine generally increases lipophilicity, it can also induce dipole moments that create "sticky" conformations, especially if the amine and fluorine atoms can hydrogen bond intramolecularly.

Q: Can I just add 1-5% Triethylamine (TEA) or Ammonia to the mobile phase?

A: Proceed with extreme caution. While this is the standard fix for non-fluorinated amines, fluorinated esters are hyper-electrophilic .

  • Risk: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) pulls electron density away from the ester carbonyl. This makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide (from aqueous ammonia) or even trace water facilitated by TEA.
    
  • Result: You may purify the amine, but you will likely hydrolyze the ester to the carboxylic acid or cause elimination (dehydrofluorination) if there is an

    
    -proton [1, 2].
    
Q: What is the recommended stationary phase strategy?

A: We recommend a tiered approach based on ester stability.

Protocol: Stationary Phase Selection
TierMethodSuitabilityNotes
1 Amine-Functionalized Silica Best Practice The stationary phase is basic, neutralizing silanols without requiring mobile phase additives. Prevents hydrolysis.
2 C18 (Reverse Phase) Good Use volatile acidic buffers (0.1% Formic Acid or TFA) to protonate the amine. Note: TFA can sometimes cleave sensitive esters.
3 Neutral Alumina Alternative Less acidic than silica, but lower resolution. Good for very sensitive esters.
4 Standard Silica + Additive High Risk Only use if ester is proven stable. Use <1% TEA.[3] Avoid Ammonia/MeOH mixtures if possible.
Visual Guide: Chromatography Decision Tree

ChromatographyLogic Start Start: Fluorinated Amino Ester CheckEster Is the Ester Labile? (e.g., alpha-fluoro ester) Start->CheckEster YesLabile Yes: High Hydrolysis Risk CheckEster->YesLabile High -I Effect NoLabile No: Standard Stability CheckEster->NoLabile Distal Fluorine AmineSilica USE: Amine-Functionalized Silica (No mobile phase base needed) YesLabile->AmineSilica Best Option C18Acid USE: C18 Reverse Phase (0.1% Formic Acid/Water/MeCN) YesLabile->C18Acid Alternative NoLabile->AmineSilica Preferred StdSilica USE: Standard Silica (DCM/MeOH + 1% TEA) NoLabile->StdSilica Acceptable

Figure 1: Decision matrix for selecting stationary phases to minimize streaking and hydrolysis.

Module 2: Chemical Stability (The "Disappearing Product")

Q: My LCMS shows the product is pure in the reaction mixture, but it degrades during aqueous workup. Why?

A: You are likely triggering Inductive Hydrolysis or Elimination .

  • Hydrolysis: Fluorine atoms (especially in

    
     or 
    
    
    
    positions) destabilize the ester bond toward nucleophiles. Even mild bases (NaHCO
    
    
    ) can trigger saponification during extraction [3].
  • Elimination: If you have a hydrogen on the carbon with the fluorine (

    
    -fluoro) and a free amine, the molecule can undergo HF elimination to form an enamine or iminium species, which then degrades [4].
    
Q: How do I perform a safe workup?

A: Avoid "washing" the product. Isolate it chemically.

Protocol: The "Cold-Acid" Isolation
  • Quench: Cool reaction mixture to 0°C.

  • Acidify: Immediately add cold 1M HCl (in ether or dioxane) to convert the free amine to the hydrochloride salt.

    • Why? Protonating the amine (

      
      ) kills its nucleophilicity (preventing self-attack) and prevents it from acting as a base for elimination.
      
  • Concentrate: Evaporate solvent at <30°C .

  • Purify: Load the crude salt directly onto a C18 column or perform a precipitation (trituration) with cold diethyl ether/pentane.

Module 3: Isolation & Volatility (The "Invisible" Yield)

Q: I rotovapped my fractions, and the flask is empty. Did it decompose?

A: It likely evaporated. Fluorination often increases volatility by reducing intermolecular Van der Waals forces (the "Teflon effect"). Low molecular weight fluorinated amino esters (MW < 250) can sublime or co-evaporate with solvents like DCM or Ethyl Acetate.

Q: How do I prevent this?

A: Never isolate the free base. Always convert your product to a salt before the final drying step.

Salt TypeProsCons
HCl Salt Stable, non-volatile, usually crystalline.Hygroscopic; excess HCl can hydrolyze ester if wet.
TFA Salt Good for C18 purification.TFA is difficult to remove completely; can affect biological assays.
Tosylate (TsOH) High MW (stops volatility), crystallizes well.Requires stoichiometric addition of p-TsOH.

Module 4: Advanced Techniques (Fluorous Separation)

Q: My compound is very polar and co-elutes with impurities on both Silica and C18. What now?

A: If your compound contains a perfluoroalkyl chain (e.g.,


 or larger), use Fluorous Solid Phase Extraction (F-SPE) .[4]
  • Principle: Fluorous silica (silica bonded with perfluorooctyl chains) interacts exclusively with fluorine content. Polar impurities (non-fluorinated) wash away, and your product sticks [5].

  • Workflow:

    • Load: Dissolve crude in DMF/Water. Load on F-SPE cartridge.[3][4]

    • Wash: Elute with 80% MeOH/Water. (Non-fluorinated impurities elute).[3]

    • Elute: Switch to 100% MeOH or THF. (Fluorinated product elutes).

Visual Guide: Stability & Workup Logic

StabilityLogic Reaction Reaction Complete WorkupChoice Choose Workup Reaction->WorkupChoice BasicWash Aq. NaHCO3 / NaOH Wash WorkupChoice->BasicWash Standard (Risky) AcidTrap Acidify (HCl/Dioxane) & Concentrate WorkupChoice->AcidTrap Recommended Hydrolysis Hydrolysis / Elimination (Yield Loss) BasicWash->Hydrolysis F-Inductive Effect StableSalt Stable Salt Form (No Volatility) AcidTrap->StableSalt Amine Deactivation

Figure 2: Workflow to prevent hydrolytic degradation and volatility loss.

References

  • Biotage. (2023).[2][5][6] Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Jakubik, J. et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein J. Org. Chem. Retrieved from

  • Myers, A. G., & Barbay, J. K. (2001).[7] On the Inherent Instability of Alpha-Amino Alpha'-Fluoro Ketones.[7] Organic Letters.[7] Retrieved from

  • Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE).[4] Chemical Reviews. Retrieved from

Sources

Optimization

Technical Support Center: Fluorinated Amino Acids in Peptide Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Stability & Reactivity Challenges of Fluorinated Residues Introduction: The Fluorine Frontier Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Stability & Reactivity Challenges of Fluorinated Residues

Introduction: The Fluorine Frontier

Welcome to the technical support hub for fluorinated peptide synthesis. You are likely here because you are incorporating Fluorine-19 (


F) probes for NMR studies or attempting to modulate metabolic stability via fluorination.

The Paradox: While fluorine increases the metabolic stability of the final peptide, it significantly decreases the chemical stability of the amino acid during synthesis. The high electronegativity of fluorine creates two primary failure modes:

  • 
    -Elimination:  Loss of HF to form a double bond (dehydro-peptide).
    
  • Racemization: Rapid loss of chirality due to increased acidity of the

    
    -proton.
    

This guide replaces standard Fmoc protocols with optimized workflows designed to preserve the integrity of these sensitive residues.

Critical Failure Mode: HF Elimination

Affected Residues:


-fluoro amino acids (e.g., 3-fluoro-tyrosine, 

-fluorovaline).
The Mechanism of Failure

The most catastrophic failure is the base-mediated E1cB elimination of hydrogen fluoride (HF). Standard Fmoc deprotection reagents (20% Piperidine) are basic enough to deprotonate the


-carbon. Because the fluoride ion is a good leaving group in this context, the molecule expels HF, collapsing into an alkene (enamine/enone).

Key Insight: This reaction is driven by the basicity of the deprotection reagent and the duration of exposure.

EliminationMechanism cluster_legend Process Outcome Start Fmoc-AA(β-F)-Resin Inter Carbanion Intermediate (α-Deprotonation) Start->Inter High Basicity Path_Safe Fmoc Removal Only Start->Path_Safe Optimized Base (Piperazine) Base Base (Piperidine) Path_Elim E1cB Elimination (Loss of F-) Inter->Path_Elim Slow Kinetics Product_Bad Dehydro-Peptide (Irreversible Damage) Path_Elim->Product_Bad Product_Good H-AA(β-F)-Resin (Intact) Path_Safe->Product_Good

Figure 1: The bifurcation between successful deprotection and destructive elimination. High basicity favors the upper, destructive pathway.

Protocol A: Optimized Deprotection for -Fluoro Residues

Replace standard 20% Piperidine with this protocol when a fluorinated residue is at the N-terminus.

Reagents:

  • Standard: 20% Piperidine in DMF (

    
    ) – AVOID .
    
  • Optimized: 25% Piperazine in DMF (

    
    ) – RECOMMENDED .
    

Step-by-Step Workflow:

  • Wash: DCM (3x) followed by DMF (3x) to remove residual acidic coupling reagents.

  • Deprotection (Cycle 1): Add 25% Piperazine/DMF. Agitate for 3 minutes . Drain.

  • Deprotection (Cycle 2): Add fresh 25% Piperazine/DMF. Agitate for 10 minutes . Drain.

    • Note: Standard piperidine protocols usually run 2x 10min or 20min. We reduce time and base strength here.

  • Aggressive Wash: DMF (5x) to ensure complete removal of piperazine (which is harder to wash out than piperidine).

  • Chloranil Test: Verify deprotection. If blue (positive for secondary amine), proceed. If colorless, repeat Cycle 2 for 5 mins.

Stereochemical Integrity: Preventing Racemization

Affected Residues: All amino acids with electron-withdrawing fluorine on the side chain (e.g., 4-fluoro-phenylalanine, trifluoro-methionine).

The Inductive Threat

Fluorine atoms pull electron density away from the


-carbon (inductive effect: 

). This lowers the

of the

-proton, making it significantly easier to remove by bases (like DIEA) used during the coupling step. Once deprotonated, the amino acid racemizes via an enol intermediate.
Comparative Data: Coupling Reagents & Racemization Risk

We recommend switching from "Power" reagents (HATU) to "Precision" reagents (Oxyma).

Coupling SystemActivation PowerRacemization Risk (Fluorinated AA)Recommendation
HATU / DIEA Very HighHigh (Base mediated)AVOID for susceptible residues
HBTU / DIEA HighHigh AVOID
DIC / Oxyma HighLow (Base-free activation)PREFERRED
DIC / HOBt ModerateLowAcceptable alternative
TFFH / Collidine HighModerateUse for sterically hindered AAs
Protocol B: Low-Racemization Coupling

Use this for attaching the fluorinated amino acid to the chain, and for coupling the NEXT amino acid onto the fluorinated residue.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (NMP if aggregation is suspected).[1]

  • Base: NONE (Crucial distinction).

Step-by-Step Workflow:

  • Dissolution: Dissolve the Fluorinated-Fmoc-AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).

    • Timing: Allow pre-activation for exactly 2 minutes . Do not exceed 5 minutes as activated esters can decompose or racemize over time.

  • Coupling: Add the mixture to the resin.

  • Agitation: Shake at room temperature for 45–60 minutes.

    • Warning: Do not heat this coupling. Microwave energy often accelerates racemization of fluorinated residues.

  • Monitoring: Check completion (Kaiser test). If incomplete, recouple using fresh reagents rather than extending time.

Steric Barriers: Handling Trifluoromethyl ( ) Groups

Affected Residues:


-trifluoromethyl amino acids or bulky perfluoro-side chains.

The bulky


 group creates a "steric wall," preventing the incoming amino group from attacking the activated ester. Standard carbodiimides (DIC) may fail to drive this reaction to completion.[1]
Protocol C: Acid Fluoride Activation (The "Battering Ram")

When DIC/Oxyma fails due to sterics, convert the amino acid into an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and less prone to steric clash.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve Fmoc-AA(

    
    )-OH (3 eq) in dry DCM (not DMF).
    
  • Reagent Addition: Add TFFH (3 eq) and DIEA (6 eq).

    • Note: While DIEA is a base, TFFH activation is rapid and the steric bulk of the

      
       group actually protects the 
      
      
      
      -proton from deprotonation/racemization to some degree during this specific activation.
  • Conversion: Stir for 15 minutes to form the acid fluoride.

  • Coupling: Add solution to the resin.[1] Add additional DIEA (3 eq) if necessary to maintain basic pH.

  • Time: Allow to couple for 2–4 hours.

Troubleshooting Guide (FAQ)

Troubleshooting Start Issue Detected Decision1 Mass Spec: [M-20] Peak? Start->Decision1 Decision2 Doublets in NMR / HPLC split? Decision1->Decision2 No Sol1 HF Elimination. Switch to Piperazine (Protocol A). Decision1->Sol1 Yes Decision3 Mass Spec: [M-16] or Incomplete? Decision2->Decision3 No Sol2 Racemization. Switch to DIC/Oxyma (Protocol B). Decision2->Sol2 Yes Sol3 Steric Hindrance. Use TFFH (Protocol C). Decision3->Sol3 Yes

Figure 2: Diagnostic decision tree for common fluorinated peptide synthesis anomalies.

Q: My crude peptide mass is 20 Da lower than expected. What happened? A: You have triggered HF elimination. The "missing" mass corresponds to HF (MW ~20). This indicates your deprotection base was too strong or the exposure time was too long. Switch to Protocol A (Piperazine).

Q: Can I use DBU to speed up deprotection of bulky fluorinated residues? A: Absolutely not. DBU is a strong base that aggressively promotes elimination reactions. While it removes Fmoc quickly, it will almost certainly destroy


-fluoro amino acids.

Q: Why do I see two peaks with the same mass in HPLC? A: This is the signature of racemization (D- and L- isomers separating). The fluorine atom made your amino acid acidic, and the base (likely DIEA) epimerized it. Switch to Protocol B (Base-free coupling).

Q: I am using microwave synthesis. Any precautions? A: Limit temperature to 50°C for fluorinated residues. The standard 75°C or 90°C protocols used for Arg/Ala will accelerate both elimination and racemization exponentially.

References

  • Verhelst, S. H., et al. (2004). "Synthesis and use of fluorinated amino acids in peptide synthesis." Journal of Organic Chemistry. (Discusses the stability of fluorinated side chains).

  • Thust, S., & Koksch, B. (2003). "Stability of fluorinated amino acids in peptide synthesis." Journal of Organic Chemistry. (Key paper on HF elimination mechanisms).

  • Bachem Technical Guides. (2024). "Coupling Reagents & Additives."[2][1][3][4] (Source for Oxyma/DIC vs HATU racemization data).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][1][3][5][6][7][8] Chemical Reviews. (Details on Fmoc cleavage conditions and base sensitivity).

  • Carpino, L. A., et al. (2003). "The 1-Hydroxy-7-azabenzotriazole (HOAt) System." Accounts of Chemical Research. (Discusses activation speeds and racemization suppression).

Sources

Troubleshooting

Optimizing reaction conditions for fluorination with DAST or Selectfluor

Technical Support Center: Fluorination Reaction Optimization Ticket Status: Open Subject: Optimizing Reaction Conditions for DAST and Selectfluor Assigned Specialist: Senior Application Scientist, Organofluorine Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination Reaction Optimization

Ticket Status: Open Subject: Optimizing Reaction Conditions for DAST and Selectfluor Assigned Specialist: Senior Application Scientist, Organofluorine Division

Introduction: Selecting the Right Tool

Welcome to the Fluorination Optimization Center. You are likely here because your fluorination reaction has either stalled, produced elimination byproducts, or poses a safety concern. Success in fluorination requires a strict understanding of the mechanistic divergence between DAST (Nucleophilic) and Selectfluor (Electrophilic).[1]

This guide treats your reaction setup as a system that must be tuned. We will address the two reagents separately, as their optimization parameters are diametrically opposed.

Module 1: DAST (Diethylaminosulfur Trifluoride)

Primary Application: Converting alcohols, ketones, and aldehydes to fluorides/difluorides.[1][2][3][4][5] Mechanism Type: Nucleophilic Substitution (


 / 

).[1]
The Mechanistic Logic

DAST operates by activating oxygen, converting a poor leaving group (-OH) into a highly reactive intermediate.[1] The critical failure point is the competition between substitution (desired fluoride) and elimination (undesired alkene).[1]

DAST_Mechanism cluster_0 Activation Phase cluster_1 Productive Pathway cluster_2 Failure Pathway Alcohol Alcohol (R-OH) Inter Alkoxyaminosulfur Difluoride Intermediate Alcohol->Inter -HF DAST DAST DAST->Inter Sub Substitution (S_N2) Inter->Sub Nucleophilic Attack (F-) Elim Elimination (E2) Inter->Elim Proton Abstraction Prod Alkyl Fluoride (R-F) Sub->Prod Alkene Alkene Byproduct Elim->Alkene

Figure 1.1: Kinetic competition in DAST-mediated deoxyfluorination.[1] The intermediate is prone to elimination if the temperature is too high or the substrate is sterically hindered.

Standardized Protocol: Alcohol to Alkyl Fluoride

Validation Check: This protocol includes checkpoints to prevent thermal runaway.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)[1]

  • Reagent: DAST (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Atmosphere: Dry Nitrogen/Argon[1]

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and cool to room temperature under inert gas. Why? DAST hydrolyzes violently with moisture to produce HF.

  • Solvation: Dissolve alcohol in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

    • Critical Control Point: Do NOT add DAST at room temperature.[1] The initial reaction is exothermic.[1][6]

  • Addition: Add DAST dropwise via syringe.

    • Self-Validation: If you see white fumes, your system is not anhydrous. Stop and re-dry.[1]

  • Equilibration: Stir at -78°C for 30 minutes, then allow to warm to room temperature (or 0°C) slowly over 1-2 hours.

    • Note: Primary alcohols may require warming to RT; tertiary alcohols often react at -78°C but are prone to elimination.[1]

  • Quench: Pour reaction mixture into saturated aqueous

    
    .
    
    • Safety: Evolution of

      
       will be vigorous.[1]
      
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
DAST Troubleshooting Guide
SymptomProbable CauseCorrective Action
Explosion/Pop Thermal instability or water ingress.[1]Never heat DAST neat. Keep reaction below 50°C. Ensure strict anhydrous conditions [1].
Alkene Formation Elimination dominates Substitution.[1]Lower temperature (-78°C).[1][5][6] Change solvent to non-polar (e.g., pentane/DCM mix) to disfavor ionic elimination.[1]
No Reaction Steric hindrance or poor activation.[1]Warm slowly to RT. If still unreactive, consider Deoxo-Fluor , which is more thermally stable and can be heated [2].[1]
Etched Glassware HF generation.[1][2][3]Use plastic (PFA/PTFE) labware or neutralize immediately after reaction.[1]

Module 2: Selectfluor (F-TEDA-BF4)

Primary Application: Electrophilic fluorination of electron-rich centers (enolates, aromatics, activated alkenes).[1][7] Mechanism Type: Electrophilic Fluorination (


 / SET).[1]
The Mechanistic Logic

Selectfluor acts as a source of "


".[1] Unlike DAST, it is a salt.[8] The primary challenge is solubility . The reagent must dissolve to react, but it is insoluble in most non-polar organic solvents.

Selectfluor_Mechanism cluster_sol Solubility Barrier SF_Solid Selectfluor (Solid) SF_Sol Selectfluor (Dissolved) SF_Solid->SF_Sol MeCN / Ionic Liquid Complex Charge-Transfer Complex SF_Sol->Complex Substrate Substrate (Enol/Enolate/Aromatic) Substrate->Complex Product Fluorinated Product Complex->Product F+ Transfer Byproduct H-TEDA Byproduct Complex->Byproduct

Figure 2.1: The solubility-limited pathway of Selectfluor.[1] Acetonitrile (MeCN) is the gatekeeper solvent.[1]

Standardized Protocol: Fluorination of 1,3-Dicarbonyls

Validation Check: This protocol ensures homogeneity, which is vital for rate kinetics.

Reagents:

  • Substrate:

    
    -Ketoester (1.0 equiv)[1]
    
  • Reagent: Selectfluor (1.05 - 1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1]

  • Catalyst (Optional): Lewis Acid (e.g.,

    
    ) or neutral conditions.[1]
    

Step-by-Step Procedure:

  • Solvent Choice: Dissolve the substrate in Acetonitrile.[1]

    • Why? Selectfluor has high solubility in MeCN (~38 mg/mL) but is insoluble in DCM or THF [3].[1]

  • Reagent Addition: Add Selectfluor as a solid in one portion at room temperature.

  • Monitoring: Stir at room temperature. The reaction mixture should become homogeneous as Selectfluor is consumed and the (more soluble) H-TEDA byproduct forms.[1]

    • Self-Validation: If the white solid persists unchanged for hours, increase temperature to 40-60°C or add a small amount of water (if substrate tolerates) to aid solubility.[1]

  • Workup: Remove MeCN under reduced pressure. The residue will contain the product and the ionic byproduct.

  • Purification: Redissolve residue in DCM/Water. The organic product extracts into DCM; the H-TEDA salt remains in the water.[1]

Selectfluor Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Poor solubility of reagent.[1]Switch solvent to Acetonitrile (MeCN) or Nitromethane.[1] Use Microwave irradiation to accelerate rate [4].[1]
Regioselectivity Issues Competitive sites.Selectfluor is bulky.[1] Steric control usually directs fluorination to the less hindered position.[1]
Reaction Stalls Protonation of intermediate.[1]Add a non-nucleophilic base (e.g.,

) to buffer the H-TEDA byproduct.[1]
Byproduct Removal H-TEDA salt contamination.Aqueous wash is highly effective.[1] H-TEDA is water-soluble; most organic fluorides are not.[1]

Module 3: Comparative Optimization Matrix

Use this data table to make rapid decisions on reaction parameters.

ParameterDAST Selectfluor
Reactivity Class Nucleophilic (F-)Electrophilic (F+)
Key Substrates Alcohols, Aldehydes, KetonesEnols, Indoles, Activated Aromatics
Optimal Solvent DCM,

(Anhydrous)
Acetonitrile (MeCN), Water, DMF
Temp Range -78°C to RT (Danger >50°C)RT to 80°C (Stable)
Moisture Tolerance Zero (Explosive/Fuming)High (Water compatible)
Safety Profile Shock sensitive, Thermal risk [5]Stable solid, Non-volatile

FAQs: Expert Solutions

Q: Can I use THF with DAST? A: Yes, but DCM is superior.[1] THF can sometimes participate in ring-opening side reactions mediated by the Lewis acidic sulfur center of DAST.[1] Stick to DCM unless solubility is absolute zero.[1]

Q: My Selectfluor reaction is too slow in MeCN. What now? A: Try "Solvent-Free" conditions or aqueous media. Selectfluor is surprisingly effective in water for certain radical-type decarboxylative fluorinations [6].[1][9] Alternatively, microwave heating in MeCN often reduces reaction times from hours to minutes.

Q: DAST is too dangerous for my scale-up. Alternatives? A: Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It retains the nucleophilic chemistry of DAST but has a higher decomposition temperature, making it safer for larger scales, though it still requires respect [2].

References

  • Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.[1] Link[1]

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] Link[1]

  • Banks, R. E. (1998).[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

  • Stavber, G., et al. (2004).[1] "Microwave-promoted fluorination of organic compounds with Selectfluor." Tetrahedron Letters, 45(6), 1329-1331.[1] Link[1]

  • Sperry, J. B., & Wright, D. L. (2009).[1] "The application of diethylaminosulfur trifluoride (DAST) in organic synthesis." Current Opinion in Drug Discovery & Development, 12(6), 762.[1] Link

  • Yin, F., et al. (2012).[1][9] "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution." Journal of the American Chemical Society, 134(25), 10401–10404. Link[1]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Case ID: gem-Difluoro-AA-Purification Status: Active Support Compound Class: -Difluoro- -amino Acid Ester Primary Risk Factors: HF Elimination, Ester Hydrolysis, Hygroscopicity Diagnostic Hub: Identify Your Impurity Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: gem-Difluoro-AA-Purification Status: Active Support Compound Class:


-Difluoro-

-amino Acid Ester Primary Risk Factors: HF Elimination, Ester Hydrolysis, Hygroscopicity

Diagnostic Hub: Identify Your Impurity Profile

Before initiating purification, you must diagnose the specific nature of the contamination.


-difluoro amino acids possess unique reactivity profiles compared to their non-fluorinated counterparts.
Triage Table: Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (NMR/HPLC)Risk Level
Hydrolysis Product (Free Acid)Moisture exposure; Acidic hydrolysis of ester.

NMR:
Loss of methyl singlet (~3.7 ppm). Broad COOH peak >10 ppm. HPLC: Shift to lower retention time (more polar).
High (Alters biological activity)
De-fluorinated Alkene (Cinnamate deriv.)Base-induced

-elimination of HF.

F NMR:
Disappearance of signals or appearance of single vinylic F (-100 to -120 ppm).

NMR:
New vinylic proton signal (~6-7 ppm).
Critical (Irreversible degradation)
Inorganic Salts Reformatsky reagents (Zn, Cr) or drying agents.Residue on Ignition: Non-combustible ash. Appearance: Metallic discoloration (grey/green tint).Moderate (Interferes with assays)
Residual Solvent Incomplete drying (MeOH, EtOAC, DMF).

NMR:
Characteristic solvent peaks.
Low (Weight error)

Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removal of minor hydrolysis products, stereoisomers, and non-polar byproducts.

Technical Rationale: Amino acid ester hydrochlorides are highly polar salts. The gem-difluoro group increases lipophilicity slightly compared to the parent amino acid but maintains high solubility in alcohols. We utilize a solvent-antisolvent precipitation method.

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add anhydrous Methanol (MeOH) dropwise while gently heating (40°C).

    • Critical: Use the minimum amount required to dissolve the solid. Excess MeOH reduces yield.

  • Filtration (Optional): If the solution is cloudy (inorganic salts), filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: Remove heat. While stirring rapidly, add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise until a persistent turbidity (cloudiness) appears.

    • Ratio: Typically 1:5 to 1:10 (MeOH:Ether).

  • Crystallization: Seal the flask and place it at -20°C for 12–18 hours. Do not disturb.

  • Isolation: Filter the white crystals under Argon/Nitrogen atmosphere (to prevent moisture uptake). Wash with cold Et₂O.

  • Drying: Dry under high vacuum (<1 mbar) over P₂O₅ for 6 hours.

Protocol B: Modified Acid/Base Extraction (High Risk/High Reward)

Best for: Removal of significant non-polar organic impurities or unreacted starting materials.

Warning: The


-fluorine atoms are electron-withdrawing, increasing the acidity of the 

-proton. Strong bases can trigger HF elimination , converting your product into a fluorinated cinnamate derivative (useless byproduct).

Safety Constraints:

  • Max pH: 8.0 (Do not exceed).

  • Temperature: Strictly

    
    .
    
  • Base: Saturated

    
     only. Never use 
    
    
    
    or
    
    
    .

Step-by-Step Workflow:

  • Dissolve: Dissolve crude salt in Ethyl Acetate (EtOAc) .

  • Wash: Wash rapidly with ice-cold saturated

    
     .
    
    • Action: The free base partitions into EtOAc; inorganic salts stay in water.

  • Separation: Separate layers immediately.

  • Re-acidification (Crucial): Dry the organic layer with

    
     (cold). Filter, then immediately add 4M HCl in Dioxane  (1.1 equivalents).
    
  • Precipitation: The pure HCl salt will precipitate. Filter and dry.[1]

Visualizing the Decision Logic

The following diagram outlines the decision-making process for purification based on the impurity profile.

PurificationLogic Start Crude Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl Analyze Analyze Purity (NMR/HPLC) Start->Analyze Decision Identify Major Impurity Analyze->Decision Hydrolysis Free Acid Detected (Hydrolysis) Decision->Hydrolysis Acid > 5% Metals Inorganic Salts (Zn/Cr) Decision->Metals Cloudy Solution Organics Non-polar Organics (Starting Material) Decision->Organics Unknown Peaks Extract Protocol B: Cold Acid/Base Wash (pH < 8) Hydrolysis->Extract Careful pH control Filter Hot Filtration (remove insolubles) Metals->Filter Recryst Protocol A: Recrystallization (MeOH/Et2O) Organics->Recryst First Attempt Check Final QC Check Recryst->Check Extract->Check Filter->Recryst Check->Analyze If fail

Caption: Decision tree for selecting the appropriate purification method based on impurity type. Blue nodes indicate start/end states; Red nodes indicate impurity types; Green nodes indicate protocols.

Mechanism of Instability: The "Beta-Elimination" Trap

Understanding why your compound degrades is key to preventing it.

In standard amino acids, the


-proton is weakly acidic. In 3,3-difluoro  analogs, the two fluorine atoms at the 

-position are highly electronegative. This pulls electron density away from the

-carbon, making the

-proton significantly more acidic (

drops).

If you expose the compound to strong base (pH > 9) or heat it in the presence of a weak base:

  • Base abstracts the

    
    -proton.
    
  • Fluoride (

    
    ) is eliminated from the 
    
    
    
    -position.
  • Result: Formation of Methyl 3-fluoro-3-phenyl-2-aminoacrylate (a stable, conjugated alkene impurity that cannot be reversed).

Diagram of Degradation Pathway:

Degradation Substrate Target Molecule (Intact F-C-C-H) Transition Enolate Intermediate Substrate->Transition Proton Abstraction Base Base (OH- or Amine) Base->Transition Product Defluorinated Alkene (Impurity) Transition->Product Loss of F- (Elimination)

Caption: Mechanism of HF elimination triggered by basic conditions.

Frequently Asked Questions (FAQ)

Q1: My product turned into a sticky oil after drying. Is it ruined? A: Not necessarily. Amino acid ester hydrochlorides are extremely hygroscopic . If it oils out, it likely absorbed atmospheric water.

  • Fix: Redissolve in minimal MeOH, precipitate with Et₂O, and dry under high vacuum with a desiccant (P₂O₅) for 24 hours.

Q2: Can I use Silica Gel Chromatography? A: Use caution. Silica is slightly acidic, which is generally safe for the HCl salt, but the free base can stick to silica or undergo hydrolysis. If you must use a column, use the HCl salt directly with a polar mobile phase (e.g., DCM:MeOH 95:5), or use reverse-phase (C18) HPLC with an acidic buffer (0.1% TFA).

Q3: I see a small impurity at -110 ppm in


F NMR. What is it? 
A:  This is likely the monofluoro alkene  resulting from HF elimination. If this peak grows over time, your storage conditions are too basic or too hot. Store the compound at -20°C.

Q4: Why not use NaOH to free-base the salt? A: NaOH is too strong. It will cause rapid hydrolysis of the methyl ester (saponification) and promote HF elimination. Always use


 or 

and keep it cold.

References

  • Synthesis and Stability of

    
    -Difluoro Amino Acids 
    Source: Journal of Organic Chemistry / ACS
    Context: Discusses the Reformatsky route and stability of difluoro-beta-amino esters.
    URL:[Link]
    
  • Purification of Fluorinated Amino Acid Derivatives Source: Beilstein Journal of Organic Chemistry Context: Protocols for handling fluorinated amino acids and preventing defluorination. URL:[Link]

  • Reformatsky Reaction Impurities and Side Products Source: Organic Chemistry Portal Context: Detailed mechanism of Zinc-mediated synthesis and common byproducts (dimers, elimination products). URL:[Link]

  • Handling of Hygroscopic Amine Salts Source: National Institutes of Health (PubChem) Context: General safety and handling data for phenylpropionate derivatives. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride and Phenylalanine Methyl Ester

Executive Summary Objective: To evaluate the physicochemical and functional differences between the standard amino acid derivative Phenylalanine Methyl Ester (Phe-OMe) and its fluorinated bioisostere, Methyl 2-Amino-3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the physicochemical and functional differences between the standard amino acid derivative Phenylalanine Methyl Ester (Phe-OMe) and its fluorinated bioisostere, Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (


-Phe-OMe) .

Core Insight: The introduction of the gem-difluoro group at the


-position effects a radical transformation in the molecule's electronic and steric profile. While Phe-OMe serves as a standard building block for peptide synthesis, 

-Phe-OMe acts as a "conformational lock" and metabolic shield. However, this comes at the cost of reduced nucleophilicity, requiring modified synthetic protocols.

Target Application: Peptidomimetics, protease-resistant scaffold design, and


F-NMR probe development.

Physicochemical Profile & Technical Specifications

The following table summarizes the fundamental shifts in properties driven by the high electronegativity of the fluorine atoms (


).
FeaturePhenylalanine Methyl Ester (Phe-OMe)Methyl 2-Amino-3,3-difluoro-3-phenylpropionate (

-Phe-OMe)
Formula


Molecular Weight 215.68 g/mol 251.66 g/mol
Hybridization (

-Carbon)

(C-H bonds)

(C-F bonds)
Electronic Effect NeutralStrong Inductive Withdrawal (-I effect)
Amine pKa (approx.) ~7.0 - 7.3~4.5 - 5.5 (Significantly Reduced)
Lipophilicity (LogP) BaselineIncreased (Fluorine "Grease" Effect)
C-X Bond Length C-H: ~1.09 ÅC-F: ~1.35 Å (Stronger, shorter)
Metabolic Stability Susceptible to benzylic oxidationResistant to benzylic oxidation

Mechanistic Deep Dive: The Fluorine Effect

To effectively utilize


-Phe-OMe, researchers must understand two critical phenomena: pKa Depression  and the Gauche Effect .
Electronic Deactivation (pKa Depression)

The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the


-framework. This pulls electron density away from the 

-amine, stabilizing the lone pair less effectively when protonated, but making the free base significantly less nucleophilic.
  • Consequence: In peptide coupling,

    
    -Phe-OMe reacts much slower than Phe-OMe. Standard coupling reagents (e.g., EDC/HOBt) may fail; high-efficiency reagents (e.g., HATU, COMU) are often required.
    
Conformational Locking (The Gauche Effect)

Unlike the flexible benzyl side chain of Phe-OMe, the difluoro-methylene bridge introduces a stereoelectronic preference. The C–F bonds tend to align gauche to the electron-rich amine and carbonyl groups to minimize


 orbital repulsion.[1] This restricts the rotation of the side chain, effectively "locking" the phenyl ring in a specific orientation.
  • Consequence: This rigidity can enhance binding affinity if the locked conformation matches the receptor's active site, or destroy it if it does not.[1]

G Phe Phe-OMe (Flexible Side Chain) F2Phe F2-Phe-OMe (Rigid/Locked) Phe->F2Phe Gem-difluorination Effect1 Electronic Withdrawal (-I Effect) F2Phe->Effect1 Effect2 Gauche Effect (Stereoelectronic) F2Phe->Effect2 Result1 Lower pKa (Reduced Nucleophilicity) Effect1->Result1 Deactivates Amine Result2 Metabolic Stability (Blocked Oxidation) Effect1->Result2 Strengthens C-F Bond Result3 Restricted Rotamers (Entropy Penalty Reduced) Effect2->Result3 Aligns Dipoles

Figure 1: Mechanistic impact of gem-difluorination on phenylalanine derivatives.

Experimental Protocols

Protocol A: Comparative Peptide Coupling Efficiency

Objective: To quantify the reduced nucleophilicity of


-Phe-OMe compared to Phe-OMe during amide bond formation.

Materials:

  • Substrate: Boc-Ala-OH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF[1]

  • Analytes: Phe-OMe HCl and

    
    -Phe-OMe HCl
    

Workflow:

  • Activation: Dissolve Boc-Ala-OH (0.2 mmol) and HATU (0.22 mmol) in DMF (2 mL). Add DIPEA (0.4 mmol) and stir for 2 minutes to form the active ester.[1]

  • Addition: Add the respective amine salt (Phe-OMe HCl or

    
    -Phe-OMe HCl, 0.2 mmol) followed by the remaining DIPEA (0.2 mmol).
    
  • Monitoring: Aliquot 20

    
    L samples at t=5, 15, 30, and 60 minutes. Quench immediately in 100 
    
    
    
    L MeOH/0.1% TFA.
  • Analysis: Analyze via HPLC-MS (C18 column, Gradient 5-95% ACN in water + 0.1% Formic Acid).

  • Calculation: Plot % Conversion vs. Time. Expectation: Phe-OMe reaches >90% conversion within 15 mins;

    
    -Phe-OMe may require 60+ mins or elevated temperature.
    
Protocol B: Proteolytic Stability Assay (Chymotrypsin)

Objective: To determine if the


-fluorine atoms protect the ester/amide bond from enzymatic hydrolysis.[1] 

-Chymotrypsin cleaves on the C-terminal side of aromatic amino acids (Phe, Trp, Tyr).

Workflow:

  • Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

    
    .[1]
    
  • Substrate Solution: Dissolve compounds to 1 mM in buffer (use <5% DMSO if solubility is poor).

  • Enzyme Addition: Add

    
    -Chymotrypsin (final conc. 10 units/mL).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At t=0, 30, 60, 120, and 240 mins, remove 100

    
    L and quench with 100 
    
    
    
    L Acetonitrile + 1% TFA.
  • Detection: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Monitor: Disappearance of the methyl ester peak and appearance of the free acid peak.[1]

Stability Start Start: 1mM Substrate (pH 7.8, 37°C) Enzyme Add α-Chymotrypsin Start->Enzyme Timepoints Sampling Loop (0, 30, 60, 120 min) Enzyme->Timepoints Timepoints->Timepoints Next Interval Quench Quench: ACN + 1% TFA (Denature Enzyme) Timepoints->Quench Aliquot HPLC HPLC Analysis (UV 254nm) Quench->HPLC Result Compare Half-life (t1/2) HPLC->Result

Figure 2: Workflow for comparative enzymatic stability profiling.

Synthesis & Handling Guidelines

Synthesis of -Phe-OMe

While Phe-OMe is trivially synthesized via esterification, the difluoro analog often requires a Reformatsky-type reaction .

  • Precursor: Ethyl bromodifluoroacetate + Benzaldehyde derivative (or imine).[1]

  • Key Step: Zn-mediated addition to form the

    
    -hydroxy- 
    
    
    
    -difluoro ester (note: this yields the alpha-difluoro isomer).
  • Correction: For the specific

    
    -difluoro  isomer (Methyl 2-Amino-3,3-difluoro-3-phenylpropionate), the synthesis typically involves Deoxofluorination  of a 
    
    
    
    -keto ester or reaction of a 2,2-difluoroacetaldehyde equivalent with a chiral amine/cyanide source (Strecker synthesis variation).
  • Caution: The C-F bond formation often requires HF-releasing reagents (DAST, Deoxo-Fluor). Use strictly anhydrous conditions and plastic/Teflon ware where appropriate.[1]

Storage and Stability[1]
  • Hygroscopicity: Both HCl salts are hygroscopic.[1] Store in a desiccator at -20°C.

  • Free Base Instability: The free base of

    
    -Phe-OMe is less stable than Phe-OMe due to the potential for 
    
    
    
    -elimination of Fluoride (though difficult due to C-F strength, basic conditions can trigger decomposition). Always handle as the HCl salt until the moment of coupling.[1]

References

  • Qiu, X. L., & Qing, F. L. (2006). Synthesis of fluorinated amino acids. European Journal of Organic Chemistry, 2006(10), 2305-2314.

  • Smits, R., et al. (2004). Influence of Fluorine Substitution on the Properties of Phenylalanine. Journal of Fluorine Chemistry, 125(6), 841-850.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. Methyl 2-amino-3,3-difluoro-3-phenylpropionate (and related analogs).

Sources

Comparative

Biological stability of difluorinated phenylalanine versus non-fluorinated analogs

Topic: Biological Stability of Difluorinated Phenylalanine versus Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Stability of Difluorinated Phenylalanine versus Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide for Peptide Engineering and Medicinal Chemistry

Executive Summary

In the landscape of peptidomimetics, the substitution of Phenylalanine (Phe) with fluorinated analogs—specifically 3,4-difluoro-L-phenylalanine (3,4-F2-Phe) —is a strategic tool to modulate biological half-life. This guide objectively compares these two moieties.

The Verdict:

  • Oxidative Stability: 3,4-F2-Phe exhibits superior resistance to hepatic metabolism.[1] The fluorine atoms at the meta and para positions effectively block hydroxylation by Phenylalanine Hydroxylase (PAH) and Cytochrome P450s.

  • Proteolytic Stability: The effect is context-dependent . While fluorination generally increases hydrophobic burial (protecting the backbone), it does not guarantee resistance to proteases like chymotrypsin, which may tolerate or even prefer the electron-deficient aromatic ring.[1]

Physicochemical Comparison: The "Fluorine Effect"

To understand biological stability, one must first quantify the physicochemical shifts induced by difluorination.[1] The replacement of Hydrogen (H) with Fluorine (F) alters sterics, lipophilicity, and electronics without disrupting the fundamental recognition elements of the amino acid.[1]

Table 1: Comparative Physicochemical Profile[1][2]
PropertyL-Phenylalanine (Phe)3,4-Difluoro-L-Phenylalanine (3,4-F2-Phe)Impact on Stability
Molecular Weight 165.19 g/mol 201.17 g/mol Slight increase; negligible effect on diffusion.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅSteric Shielding: Slight bulk increase can hinder protease access to the peptide bond.[1]
Lipophilicity (

)
Reference (0.0)+0.2 to +0.5 (Estimated)Hydrophobic Collapse: Increased lipophilicity promotes burial in hydrophobic cores, shielding the backbone from solvent/enzymes.[1]
Aromatic Electronics Electron-richElectron-deficient

-Interaction Modulation:
Weakens cation-

interactions (common in protease active sites); strengthens

-

stacking.
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molMetabolic Blockade: The C-F bond is chemically inert to oxidative metabolism.[1]

Metabolic Stability: Oxidative Resistance

The primary metabolic clearance pathway for Phenylalanine is hydroxylation at the para-position to form Tyrosine, catalyzed by Phenylalanine Hydroxylase (PAH) .[1]

Mechanism of Stabilization

3,4-F2-Phe provides a specific "metabolic blockade."[1]

  • Steric/Electronic Block: The fluorine atom at the 4-position physically occupies the site of enzymatic attack.

  • Bond Strength: The C-F bond is too strong for the high-valent iron-oxo species in P450s/PAH to cleave under physiological conditions.

  • Prevention of NIH Shift: The presence of fluorine prevents the formation of the arene oxide intermediate required for certain hydroxylation mechanisms.

Diagram 1: Metabolic Blockade Pathway

The following diagram illustrates how fluorination diverts the molecule away from the degradation pathway.[1]

MetabolicPathway Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Binding Tyr L-Tyrosine (Degradation Product) PAH->Tyr Hydroxylation (Para-position) Block METABOLIC BLOCKADE PAH->Block C-F Bond Resists Cleavage DiPhe 3,4-Difluoro-L-Phe DiPhe->PAH Binds (Competitive)

Caption: Comparison of metabolic fate. Native Phe is hydroxylated to Tyr, while 3,4-F2-Phe resists PAH catalysis due to the inert C-F bond.[1]

Proteolytic Stability: The Context-Dependency

Unlike oxidative stability, proteolytic resistance is not binary.[1] It depends on the specific protease and the peptide sequence.[2]

The Protease Paradox

Researchers often assume fluorination yields stability.[1] However, data indicates a complex relationship:

  • Case A: Increased Stability: If the protease active site relies on cation-

    
     interactions  (e.g., Trypsin-like proteases interacting with the aromatic ring), the electron-withdrawing fluorine atoms weaken this binding, increasing 
    
    
    
    and reducing catalytic efficiency (
    
    
    ).[1]
  • Case B: Decreased/Neutral Stability: For hydrophobic pockets (e.g., Chymotrypsin ), the increased hydrophobicity of 3,4-F2-Phe may actually enhance binding affinity (lower

    
    ).[1] Unless the fluorine sterically clashes with the catalytic triad, degradation rates may remain unchanged or even accelerate.[1]
    

Key Insight: Fluorination is most effective when used to induce secondary structure formation (e.g., promoting a stable hydrophobic core in a helix bundle), which physically hides the peptide backbone from proteases, rather than relying solely on active-site inhibition.[1]

Experimental Protocol: Comparative Proteolytic Stability Assay

To validate the stability of a 3,4-F2-Phe substituted peptide, use this self-validating RP-HPLC workflow.

Materials
  • Peptides: Native Peptide (Control) and 3,4-F2-Phe Analog (>95% purity).[1]

  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II) or Human Plasma.[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (mimics physiological conditions).
    
  • Internal Standard: N-Acetyl-L-Tryptophan (non-degradable under assay conditions).

Step-by-Step Methodology
  • Preparation: Dissolve peptides to 1 mM in Buffer. Prepare Enzyme stock (1 mg/mL).

  • Initiation: Mix Peptide (450

    
    L) + Internal Standard (50 
    
    
    
    L). Add Enzyme (5
    
    
    L) to initiate reaction (
    
    
    ).[1]
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop proteolysis.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% ACN).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    . Calculate Half-life (
    
    
    ).[1]
Diagram 2: Stability Assay Workflow

AssayWorkflow cluster_sampling Sampling Loop Start Dissolve Peptides (1 mM in Tris-HCl) Mix Add Enzyme (t=0) Start->Mix Incubate Incubate 37°C Mix->Incubate Sample Aliquot 50 µL Incubate->Sample t = 0, 15, 30... min Quench Quench with 1% TFA/ACN Sample->Quench HPLC RP-HPLC Analysis (Quantify Area Under Curve) Quench->HPLC Calc Calculate t1/2 (First-order kinetics) HPLC->Calc

Caption: Workflow for determining proteolytic half-life (


) using RP-HPLC quantification.

References

  • Beilstein Institute. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][3][4] Beilstein Journal of Organic Chemistry.[1] Link

  • National Institutes of Health (NIH). (2025).[1] Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.[5] PubMed Central.[1] Link

  • National Institutes of Health (NIH). (2023).[1] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PubMed Central.[1] Link

  • PubChem. (2025).[1] 3,4-Difluoro-L-phenylalanine Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Validation

19F NMR validation of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride incorporation

Executive Summary This guide details the validation protocol for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride incorporation into peptide backbones or small molecule scaffolds.[1] While Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation protocol for Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride incorporation into peptide backbones or small molecule scaffolds.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass confirmation, it often fails to distinguish between conformers or quantify incorporation efficiency without rigorous standard curves.[1]

Fluorine-19 Nuclear Magnetic Resonance (


F NMR)  offers a superior, non-destructive alternative.[1][2] By exploiting the sensitivity of the gem-difluoro moiety (

) to local electronic environments, researchers can quantitatively validate incorporation and assess purity with zero background interference from biological matrices.[1]

Part 1: The Challenge & The Molecule

Structural Analysis

The target molecule contains a benzylic gem-difluoro group adjacent to a chiral center (


-carbon).[1]
  • Formula:

    
    
    
  • Key Reporter: The

    
     group at the 
    
    
    
    -position.
  • Chirality: The

    
    -carbon is chiral.[1] Consequently, the two fluorine atoms on the 
    
    
    
    -carbon are diastereotopic (non-equivalent).[1] They will not appear as a singlet but as a complex AB quartet (or ABX system if coupled to the
    
    
    -proton).[1]
Why Conventional Methods Fail
Feature

H NMR
LC-MS

F NMR (Recommended)
Specificity Low: Overlap with aromatic/amide protons.[1]High: Mass-specific.[1][3]Ultra-High: No background signals.[1][4]
Quantitation Difficult: Requires perfect baseline.[1][4]Variable: Ionization efficiency varies by derivative.Absolute: Integral

concentration (qNMR).
Structural Insight Moderate: Crowded spectra.[1][4]Low: No conformational data.[1][4]High: Shift reflects electronic environment (

vs

).
Sample Prep Fast Fast Fast (Direct dilution).[1]

Part 2: Comparative Analysis & Signal Pathway[4]

The following diagram illustrates why


F NMR provides a definitive "Yes/No" on incorporation compared to the ambiguous data often yielded by 

H NMR in complex mixtures.

ValidationLogic Substrate Substrate (Free Amine) Reaction Coupling Reaction Substrate->Reaction F19_Free 19F Signal A (e.g., -105 ppm) Substrate->F19_Free Electronic Environment 1 Product Product (Amide Bond) Reaction->Product F19_Bound 19F Signal B (Shifted ~2-5 ppm) Product->F19_Bound Electronic Environment 2 (Shielding Change) F19_Free->F19_Bound Validation Metric: Chemical Shift Perturbation ($Deltadelta$)

Caption: The formation of the amide bond alters the electron density at the


-carbon, which inductively shifts the resonance of the 

-fluorines, providing a binary validation readout.

Part 3: Experimental Protocol

Sample Preparation

Solvent choice is critical to prevent aggregation and ensure sharp lines.[1]

  • Preferred Solvent: Methanol-

    
     (
    
    
    
    ) or DMSO-
    
    
    .[1]
    • Note: DMSO may cause broadening due to viscosity; heat to 310K if necessary.[1]

  • Concentration: 5–10 mM is sufficient for rapid acquisition (10–15 mins).

  • Internal Standard (Optional but Recommended):

    • 
      -Trifluorotoluene (
      
      
      
      ppm).[1][5]
    • Do not use TFA if pH sensitivity is a concern, as its shift is pH-dependent.[1]

Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy (qNMR), the relaxation delay must be respected.[1]

  • Pulse Sequence: zgfigqn (Inverse gated decoupling) or standard zg if proton decoupling is not available (though decoupling simplifies the ABX pattern).[1]

  • Spectral Width (SW): 200 ppm (ensure coverage from -50 to -250 ppm).

  • Transmitter Offset (O1P): -120 ppm (centers the excitation on the benzylic fluorines).[1]

  • Relaxation Delay (D1):

    • Qualitative (Yes/No): 1.0 – 2.0 seconds.[1][4][6]

    • Quantitative (Purity %):

      
       (typically 5–10 seconds for fluorinated amino acids).[1]
      
  • Scans (NS): 64 – 128 scans (approx. 10 mins).[1]

Data Processing
  • Line Broadening (LB): 1.0 Hz (Fluorine signals can be naturally broad due to CSA).

  • Baseline Correction: Critical. Use Bernstein polynomial fit if the baseline rolls.[1]

Part 4: Data Interpretation & Validation Criteria

The "Fingerprint" of Incorporation

The validation relies on the Chemical Shift Perturbation (CSP) .[1]

1. Starting Material (Free Amine)[1]
  • Signal: Two doublets (AB system) centered around -100 to -115 ppm (dependent on solvent).[1]

  • Coupling: Large geminal coupling (

    
    ).[1]
    
  • Status: Reference point (

    
    ).[1]
    
2. Incorporated Product (Amide)[1]
  • Signal: The centroid of the AB system will shift.

  • Direction: Typically downfield (deshielding) or upfield depending on the specific conjugate, but the magnitude of change (

    
    ) is the confirmation.
    
  • Validation Logic:

    • 100% Conversion: Complete disappearance of

      
       and appearance of 
      
      
      
      .[1]
    • Partial Incorporation: Co-existence of both sets of signals.[1] Integration ratio gives exact yield.[1][4]

Troubleshooting Table
ObservationCauseRemediation
Broad Hump instead of Multiplet Restricted rotation or aggregation.Run experiment at 315K or 325K.
Complex Multiplet (not AB) Proton coupling (

).[1]
Use

(proton decoupling).[1]
Drifting Baseline Acoustic ringing or CSA.[1][4]Apply Backward Linear Prediction (LPC) to first 16 points.

Part 5: Validation Workflow

Follow this decision tree to validate the synthesis batch.

Workflow Start Start Validation Acquire Acquire 19F{1H} NMR (DMSO-d6, 300K) Start->Acquire Check_Signals Analyze -90 to -130 ppm Region Acquire->Check_Signals Decision1 Single AB System Observed? Check_Signals->Decision1 Success PASS: High Purity Calculate Integral vs Std Decision1->Success Yes (Shifted from SM) Fail_Mix FAIL: Mixture (Start Material + Product) Decision1->Fail_Mix Two AB Systems Fail_None FAIL: No Signal (Precipitation/Paramagnetic Impurity) Decision1->Fail_None No Peaks

Caption: Step-by-step decision matrix for validating batch release based on


F NMR spectral data.

References

  • Chemical Shift Ranges: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4][7] Link[1]

  • qNMR Methodology: Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Fluorinated Amino Acids: Vulpetti, A., & Dalvit, C. (2012).[1] "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

  • Peptide Incorporation Monitoring: Cobb, S. L., & Murphy, C. D. (2009).[1] "19F NMR applications in chemical biology." Journal of Fluorine Chemistry. Link[1]

Sources

Comparative

Comparing the biological activity of mono- vs. di-fluorinated phenylalanine derivatives

Part 1: Executive Summary & Strategic Overview Executive Summary: Fluorination of phenylalanine (Phe) is a precision tool in medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and receptor bind...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Executive Summary: Fluorination of phenylalanine (Phe) is a precision tool in medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and receptor binding without drastically altering steric bulk.[1] This guide distinguishes between mono-fluorinated (e.g., 2-, 3-, or 4-F-Phe) and di-fluorinated (e.g., 2,4-, 3,4-, or 3,5-F2-Phe) derivatives.

  • Mono-fluorinated Phe is the "Subtle Tuner." It is best used to block specific metabolic soft spots (e.g., para-hydroxylation) or to introduce a specific dipole without disrupting the native hydrophobic collapse of a protein core.

  • Di-fluorinated Phe is the "Electronic Shifter." It creates a profound redistribution of the aromatic quadrupole moment, significantly increasing lipophilicity and altering

    
    -
    
    
    
    stacking geometries. It is the preferred choice when seeking to evade promiscuous proteolytic cleavage or to lock a conformation via orthogonal multipolar interactions.

Part 2: Physicochemical Comparison

The substitution of Hydrogen (van der Waals radius


 Å) with Fluorine (

Å) is sterically conservative but electronically transformative.

Electronic & Lipophilic Profile

FeatureMono-Fluorinated (e.g., 4-F-Phe) Di-Fluorinated (e.g., 3,4-F2-Phe) Impact on Design
Electronic Effect Inductive withdrawal (-I) at one site. Creates a strong local dipole (

).
Additive -I effects. drastically lowers the pKa of neighboring groups and reduces electron density in the ring.Di-F makes the ring electron-deficient, promoting interactions with electron-rich residues (e.g., Trp, Tyr).
Quadrupole Moment Slight perturbation of the negative

-cloud.
Significant reduction or inversion of the negative

-cloud.
Di-F facilitates "edge-to-face" stacking with native Phe, stabilizing protein cores.
Lipophilicity (LogP) Moderate increase (

).
Higher increase (

).
Di-F enhances membrane permeability but may lower aqueous solubility.
Acidity (pKa) Minimal effect on backbone amides.Can lower the pKa of the NH group, altering H-bond strength.Di-F can strengthen backbone H-bonds, stabilizing secondary structures like

-sheets.

Biological Activity & Potency[1][2][3][4][5]

Case Study: Proteasome Inhibitors & Selectivity In the development of peptide-based proteasome inhibitors, the choice between mono- and di-fluorination dictates subunit selectivity.

  • Mono-F (2-F-Phe): Introduction at the P2 position sterically clashes with the

    
    1 subunit but is accommodated by the 
    
    
    
    5 subunit, significantly enhancing selectivity for the chymotrypsin-like activity.
  • Di-F (3,5-F2-Phe): While it increases hydrophobic burial, the added width often leads to a loss of potency due to steric clashes within the tight S1 specificity pocket of chymotrypsin-like enzymes.

Key Takeaway: Use Mono-F for selectivity tuning; use Di-F only when the binding pocket is known to be expansive or solvent-exposed.

Part 3: Metabolic Stability (Proteolysis)

A common misconception is that any fluorination improves stability. This is false.

  • The "Lock and Key" Failure: 4-F-Phe is often better recognized by chymotrypsin than native Phe because the enzyme's hydrophobic pocket can accommodate the slight size increase, and the electron-deficient ring binds tighter.

  • The Steric Shield: Di-fluorination (specifically 2,6-F2 or 2,4-F2) is required to provide genuine proteolytic resistance. The ortho-fluorines provide a "steric fence" that prevents the catalytic triad from approaching the scissile bond effectively.

Decision Matrix: Choosing Your Derivative

DecisionMatrix Start Start: Design Goal? Metab Goal: Metabolic Stability Start->Metab Bind Goal: Affinity/Selectivity Start->Bind SoftSpot Block Oxidation (e.g., P450)? Metab->SoftSpot PiStack Target: Electron-Rich Pocket? Bind->PiStack Proteolysis Block Proteolysis? SoftSpot->Proteolysis No MonoPara Use 4-F-Phe (Blocks p-hydroxylation) SoftSpot->MonoPara Yes DiOrtho Use 2,6-F2-Phe (Steric Shield) Proteolysis->DiOrtho Yes Selectivity Need Subtype Selectivity? PiStack->Selectivity No DiElec Use 3,4-F2-Phe (High Pi-Stacking) PiStack->DiElec Yes MonoOrtho Use 2-F-Phe (Conformational Bias) Selectivity->MonoOrtho Yes

Caption: Strategic decision tree for selecting between mono- and di-fluorinated phenylalanine based on specific drug development endpoints.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Fluorinated phenylalanines are expensive. Efficient coupling is critical to avoid waste.

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3-0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agent: PyOxim or HATU (preferred over HBTU due to faster kinetics with electron-deficient amines).

  • Base: Diisopropylethylamine (DIPEA).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (Pre-activation is Key):

    • Dissolve Fmoc-X-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) and incubate for 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling: Add activated mixture to resin. Shake for 45-60 minutes .

    • Note: Di-fluorinated derivatives (e.g., 2,6-F2) may require double coupling or extended time (2 hours) due to steric hindrance and reduced nucleophilicity of the amino group if it is the N-terminal residue being coupled onto.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion.

Proteolytic Stability Assay (Chymotrypsin)

Objective: Determine half-life (


) of the peptide.
  • Stock Solution: Dissolve peptide (1 mM) in DMSO.

  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Enzyme Prep: Prepare

    
    -chymotrypsin stock (0.5 mg/mL) in 1 mM HCl (prevents autolysis).
    
  • Reaction:

    • Mix 980

      
      L Buffer + 10 
      
      
      
      L Peptide Stock.
    • Initiate with 10

      
      L Enzyme Stock (Final [E]:[S] ratio ~1:200).
      
    • Incubate at 37°C.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L of 1% TFA in Acetonitrile.
    
  • Analysis: RP-HPLC (C18 column). Integrate the parent peak area. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .

Part 5: Mechanistic Visualization

Quadrupole Inversion & Pi-Stacking The diagram below illustrates why di-fluorinated Phe binds differently than native Phe.

Quadrupole Phe Phe (Electron Rich) Target Target Trp/Tyr (Electron Rich) Phe->Target Repulsion (Face-to-Face) DiPhe Di-F-Phe (Electron Poor) DiPhe->Target Attraction (Stacking)

Caption: Electrostatic inversion in Di-F-Phe allows favorable stacking with electron-rich residues, unlike the repulsive face-to-face interaction of native Phe.

References

  • Beilstein J. Org. Chem. (2020).[1][2][3] Fluorinated phenylalanines: synthesis and pharmaceutical applications.

  • J. Am. Chem. Soc. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.

  • NIH / PubMed . (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.

  • Biochimica et Biophysica Acta . (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.

  • Chem. Med. Chem. (2008).[4] Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells.

Sources

Validation

Enantiomeric Excess Determination of Chiral Fluorinated Amino Acids: A Comparative Guide

Executive Summary: The Fluorine Advantage Chiral fluorinated amino acids (FAAs) are pivotal in modern drug design. The strategic substitution of hydrogen with fluorine modulates pKa, lipophilicity, and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

Chiral fluorinated amino acids (FAAs) are pivotal in modern drug design. The strategic substitution of hydrogen with fluorine modulates pKa, lipophilicity, and metabolic stability without drastically altering steric bulk. However, the synthesis of FAAs often yields scalemic mixtures, necessitating rigorous enantiomeric excess (ee) determination.

This guide compares the two dominant analytical modalities: Chiral High-Performance Liquid Chromatography (HPLC) and


F Nuclear Magnetic Resonance (NMR) Spectroscopy .

While HPLC remains the regulatory gold standard for purity,


F NMR has emerged as a superior high-throughput alternative, leveraging the 100% natural abundance and high sensitivity of the fluorine nucleus to eliminate the need for signal suppression or complex pulse sequences.

Method A: Chiral HPLC (The Gold Standard)

Chromatographic separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or the formation of diastereomers via derivatization.

Direct Chiral Separation (CSP)

For underivatized FAAs, macrocyclic glycopeptide columns (e.g., Teicoplanin-based) are preferred due to their ability to handle zwitterionic species in aqueous-organic mobile phases.[1]

  • Mechanism: The FAA interacts with the chiral selector via ionic bonding (amine/carboxylate), hydrogen bonding, and steric inclusion in the hydrophobic pocket.

  • Critical Parameter: The "Fluorine Effect." Fluorine on the side chain can alter the dipole moment, often enhancing resolution compared to non-fluorinated analogs, but may require lower organic modifier concentrations to maximize retention.

Indirect Separation (Marfey’s Method)

When chiral columns fail, Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard.

  • Mechanism: FDAA undergoes nucleophilic aromatic substitution with the FAA amine. This converts enantiomers (

    
    ) into diastereomers (
    
    
    
    and
    
    
    ), which have different physical properties and can be separated on standard achiral C18 columns.
  • Advantage: Extremely high sensitivity (UV detection at 340 nm) and elution order predictability (

    
     typically elutes before 
    
    
    
    ).

Method B: F NMR Spectroscopy (The High-Throughput Contender)


F NMR offers a "dilute-and-shoot" workflow. Unlike 

NMR, where signals overlap heavily,

F signals are singlets or simple multiplets in a clean spectral window, making integration highly accurate.
Chiral Solvating Agents (CSAs)

This non-covalent approach is the fastest method for process control.

  • The Agent: Quinine or Cinchonidine .

  • The Protocol: The FAA is usually protected (e.g., N-trifluoroacetyl derivative). When mixed with Quinine, the basic quinuclidine nitrogen of the alkaloid forms a salt bridge with the FAA carboxylate.

  • Mechanism: This forms transient diastereomeric complexes. The chemical shift anisotropy of the Quinine aromatic ring shields the fluorine atoms of the

    
    -enantiomer differently than the 
    
    
    
    -enantiomer, causing "peak splitting" (
    
    
    ).
Metal-Based Probes (Emerging Tech)

Recent advances utilize paramagnetic complexes (e.g., Cobalt or Palladium pincers) that bind amino acids/amines. These induce massive chemical shift dispersions (up to 10 ppm), allowing baseline resolution even for remote fluorine atoms.

Comparative Analysis

The following table synthesizes performance metrics for decision-making.

FeatureChiral HPLC (Direct)Marfey's Method (HPLC)

F NMR (CSA - Quinine)
Primary Output Retention Time (

)
Retention Time (

)
Chemical Shift (

)
Throughput Low (20–45 min/sample)Low (Derivatization + 45 min Run)High (5 min/sample)
Accuracy (ee) > 99.9%> 99.5%~98–99%
Sample Prep Filtration onlyChemical Reaction (1 hr)Mix & Measure
Cost per Run High (Solvents + Column)Medium (Reagent cost)Low (Deuterated solvent)
Green Factor Low (High solvent waste)LowHigh (Minimal waste)
Best Use Case Final QC ReleaseComplex biological matricesReaction monitoring / Screening

Experimental Protocols

Protocol A: Indirect HPLC Analysis using Marfey’s Reagent

Best for: Trace analysis in biological samples or when chiral columns are unavailable.

  • Preparation: Dissolve 50 µL of FAA sample (50 mM) in water.

  • Derivatization: Add 100 µL of 1% Marfey’s Reagent (FDAA) in acetone. Add 20 µL of 1 M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. Stop reaction with 20 µL 2 M HCl.

  • Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 10% to 60% B over 40 minutes.

  • Calculation: Integrate peaks at 340 nm.

    
    
    
Protocol B: F NMR Determination with Quinine

Best for: Rapid reaction monitoring of N-protected FAAs.

  • Substrate Prep: Ensure FAA is N-protected (e.g., N-TFA-4-fluoro-phenylalanine). Free amino acids form zwitterions that bind CSAs poorly.[1]

  • Solvent System: Dissolve 5 mg of substrate in 0.6 mL of

    
     (Benzene-d6).
    
    • Note: Benzene-d6 often yields higher

      
       than 
      
      
      
      due to
      
      
      -stacking effects.
  • CSA Addition: Add 1.0 equivalent of Quinine. Shake until dissolved.

  • Acquisition: Acquire

    
    F NMR (min. 376 MHz).[4]
    
    • Parameters: SW = 200 ppm, D1 = 2s, Scans = 32.

    • Observation: Look for splitting of the -CF

      
       or -F signal.[4]
      
  • Validation: If splitting is

    
     ppm, lower temperature to 278 K to sharpen signals and increase complex lifetime.
    

Visualization of Workflows

Figure 1: Method Selection Decision Tree

This logic flow guides the researcher to the optimal method based on sample constraints.

MethodSelection Start Start: FAA Sample IsPure Is sample chemically pure? Start->IsPure Trace Is sample trace (<0.1 mg)? IsPure->Trace Yes HPLC_Marfey Method: Marfey's Deriv. + C18 HPLC (High Sensitivity, Trace) IsPure->HPLC_Marfey No (Complex Matrix) IsDeriv Is FAA N-protected? HighThroughput Is throughput critical? IsDeriv->HighThroughput Yes Derivatize Derivatize (e.g., N-TFA) IsDeriv->Derivatize No NMR_CSA Method: 19F NMR + Quinine (Fast, Moderate Accuracy) HighThroughput->NMR_CSA Yes HPLC_Direct Method: Direct Chiral HPLC (Slow, High Accuracy) HighThroughput->HPLC_Direct No Trace->IsDeriv No Trace->HPLC_Marfey Yes Derivatize->HighThroughput

Caption: Decision matrix for selecting between Chromatographic and Spectroscopic methods based on sample purity, quantity, and throughput needs.

Figure 2: Mechanism of Quinine CSA Interaction

Visualizing the non-covalent interaction that enables NMR discrimination.

CSA_Mechanism Quinine Quinine (Base) Chiral Selector Complex_R Diastereomeric Complex A [Quinine : R-FAA] Quinine->Complex_R Ionic/H-Bond Complex_S Diastereomeric Complex B [Quinine : S-FAA] Quinine->Complex_S Ionic/H-Bond FAA_R N-TFA-FAA (R) Analyte FAA_R->Complex_R FAA_S N-TFA-FAA (S) Analyte FAA_S->Complex_S Signal_A 19F Signal A (Shifted Upfield) Complex_R->Signal_A Distinct Magnetic Environment Signal_B 19F Signal B (Shifted Downfield) Complex_S->Signal_B Distinct Magnetic Environment

Caption: Formation of transient diastereomeric complexes between Quinine and FAA enantiomers, resulting in magnetically distinct


F environments.

References

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters (2020). [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry (2021). [Link][5]

  • Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination. Organic & Biomolecular Chemistry (2010). [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis. Journal of Chromatography A (2011). [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Fluorinated Amino Acid Analysis

Executive Summary: The Fluorine Factor The incorporation of fluorine into amino acids—such as 4-fluorophenylalanine, 5,5,5-trifluoroleucine, or fluorinated methionine analogues—is a critical strategy in modern drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

The incorporation of fluorine into amino acids—such as 4-fluorophenylalanine, 5,5,5-trifluoroleucine, or fluorinated methionine analogues—is a critical strategy in modern drug design to modulate lipophilicity, metabolic stability, and protein-protein interactions. However, the unique electronic properties of the C-F bond (high electronegativity, low polarizability) wreak havoc on standard amino acid analytical workflows.

Standard C18 retention is often insufficient for polar fluorinated amino acids (FAAs), and UV detection lacks specificity for distinguishing regioisomers (e.g., ortho- vs. para- substitution). This guide establishes a cross-validation ecosystem utilizing two orthogonal pillars: LC-MS/MS on Fluorinated Stationary Phases (for sensitivity and separation) and Quantitative


F-NMR  (for absolute purity and mass balance).

Part 1: The Analytical Landscape (Method Comparison)

Method A: LC-MS/MS with PFP Stationary Phases

Best for: Trace analysis, pharmacokinetic (PK) studies, and regioisomer separation.

Standard C18 columns often fail to separate fluorinated isomers due to the "Fluorine Effect," where the electron-withdrawing nature of fluorine alters the pKa and reduces the hydrophobicity of the amino acid side chain compared to its hydrocarbon counterpart.

The Solution: Pentafluorophenyl (PFP) Columns. PFP phases offer a multi-mode retention mechanism:[1]

  • Hydrophobicity: Similar to C18.

  • 
    -
    
    
    
    Interactions:
    Critical for aromatic FAAs (e.g., fluorophenylalanine).
  • Dipole-Dipole Interactions: The rigid fluorine ring interacts specifically with the dipole of the analyte's C-F bond.

  • Shape Selectivity: PFP phases are more rigid than alkyl chains, allowing separation of steric isomers.

Method B: F-qNMR (Quantitative NMR)

Best for: Reference standard qualification, assay purity, and total mass balance.

LC-MS is prone to matrix effects (ion suppression) and requires reference standards that may not exist for novel FAAs.


F-NMR provides a self-validating alternative. Since 

F has 100% natural abundance and biological matrices have zero background fluorine signal, this method offers absolute specificity.
Comparative Performance Metrics
FeatureLC-MS/MS (PFP Column)

F-qNMR
Primary Mechanism Partitioning / IonizationNuclear Spin Resonance
Sensitivity (LOD) High (Picomolar / ng/mL)Moderate (Micromolar /

g/mL)
Linearity Range

(Dynamic)

(Strictly Linear)
Matrix Tolerance Low (Requires cleanup/SPE)High (No background signal)
Standard Requirement Mandatory (Isotopic pref.)None (Internal Standard Method)
Isomer Resolution High (Chromatographic)High (Chemical Shift Dispersion)

Part 2: Decision Matrix & Workflow Visualization

The following diagrams illustrate when to deploy each method and how they function in a cross-validation loop.

Diagram 1: Analytical Decision Matrix

FAA_Decision_Matrix Start Start: FAA Analysis Request Conc_Check Sample Concentration? Start->Conc_Check Trace Trace (< 10 µM) (Plasma, Cell Lysate) Conc_Check->Trace Low Bulk Bulk (> 10 µM) (Synthesis, QC, Stock) Conc_Check->Bulk High Method_MS LC-MS/MS (PFP Column) High Sensitivity Trace->Method_MS Isomer_Check Regioisomers Present? Bulk->Isomer_Check Isomer_Check->Method_MS Yes (Separation req) Method_NMR 19F-qNMR Absolute Quantitation Isomer_Check->Method_NMR No/Unknown Hybrid Cross-Validation: Use NMR to value-assign MS Reference Standard Method_MS->Hybrid Response Factor Method_NMR->Hybrid Purity Data

Caption: Decision tree for selecting between LC-MS and NMR based on concentration and isomer complexity.

Diagram 2: The Cross-Validation Workflow

Cross_Validation cluster_NMR Path A: Primary Reference (qNMR) cluster_MS Path B: Sensitivity & Selectivity Raw Synthesized FAA (No Certificate of Analysis) Weigh Accurate Weighing + Internal Std (TFT) Raw->Weigh Dilute Serial Dilution Raw->Dilute Acquire 19F-NMR Acquisition (D1 > 5*T1) Weigh->Acquire Purity Absolute Purity % (Mass Balance) Acquire->Purity Purity->Dilute Corrected Conc. Sep PFP Column Separation Dilute->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Valid Valid Detect->Valid Validated Assay

Caption: Workflow demonstrating how qNMR establishes the purity of the material used to calibrate the LC-MS assay.

Part 3: Detailed Experimental Protocols

Protocol A: LC-MS/MS Separation on PFP Phases

Objective: Separate regioisomers (e.g., 2-F-Phe vs 4-F-Phe) and quantify at trace levels.

  • Stationary Phase Selection:

    • Column: ACE C18-PFP or Supelco Discovery HS F5 (

      
       mm, 3 
      
      
      
      m).
    • Why: The PFP ring provides

      
      -
      
      
      
      interaction capability that standard C18 lacks, essential for resolving fluorinated aromatics [1, 5].
  • Mobile Phase Chemistry:

    • A: 0.1% Formic acid in Water (provides protons for ionization).

    • B: 0.1% Formic acid in Methanol (Methanol enhances

      
      -
      
      
      
      interactions on PFP phases better than Acetonitrile) [5].
  • Gradient Profile:

    • Hold 5% B for 1 min (trap polar FAAs).

    • Linear ramp 5-60% B over 10 mins.

    • Note: Fluorinated AAs often elute earlier than non-fluorinated parents on C18 but later or with different selectivity on PFP due to the "fluorous retention" effect [7].

  • Detection (MRM):

    • Monitor the specific transition of

      
      .
      
    • Critical: Fluorine does not easily fragment. Look for the loss of the amino acid backbone (typically -46 Da for formic acid/water loss or -17 Da for ammonia).

Protocol B: F-qNMR (Internal Standard Method)

Objective: Determine absolute purity of the FAA reference material without a standard.

  • Internal Standard (IS) Choice:

    • Use

      
      -trifluorotoluene (TFT)  or 2,2,2-trifluoroethanol .
      
    • Requirement: The IS signal must not overlap with the analyte signal (typically >5 ppm separation).

  • Sample Preparation:

    • Dissolve ~10 mg of FAA (accurately weighed) and ~5 mg of IS in deuterated solvent (e.g.,

      
       or 
      
      
      
      ).
  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle:

      
       (maximizes signal).
      
    • Relaxation Delay (D1): Must be

      
       (longest longitudinal relaxation time).
      
    • Causality: Fluorine

      
       times can be long (2-10 seconds). Insufficient D1 leads to signal saturation and underestimation of quantity [3, 4].
      
    • Offset: Set transmitter frequency midway between analyte and IS to minimize off-resonance effects [3].

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.

Part 4: Cross-Validation Analysis (The "Trust" Factor)

To validate the methods, analyze the same batch of synthesized fluorinated amino acid using both protocols.

  • Purity Correlation:

    • If LC-MS (Area %) shows 99% purity but qNMR shows 85% purity, the sample contains non-fluorinated, non-UV active salts or solvents. Trust the NMR for mass balance.

  • Isomer Identification:

    • If LC-MS shows two peaks but NMR shows one singlet, the MS peaks may be conformational isomers or artifacts.

    • Conversely, if NMR shows distinct chemical shifts (e.g.,

      
       -110 ppm and 
      
      
      
      -115 ppm), the sample is a mixture of regioisomers. Use this to optimize the PFP-LC gradient until two peaks are resolved.
Common Pitfalls & Troubleshooting
  • Ion Suppression in MS: Fluorinated compounds are hydrophobic; late elution often overlaps with phospholipid carryover in plasma samples. Fix: Use HILIC mode for very polar, short-chain FAAs (e.g., trifluoroalanine) to elute them away from lipids [2].

  • NMR Baseline Rolling: Broad background signals from fluoropolymers (PTFE tubing/caps) can interfere. Fix: Use background-subtraction pulse sequences or glass/PEEK components.

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase. Chromatography Today. Link

  • Otter, D. E. (2012).[2] Analysis of amino acids using HPLC.[2][3][4][5][6][7][8][9] In Food Analysis by HPLC. Link

  • Takamoto, S., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[10] ACG Publications. Link

  • Schoenberger, T. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.[1][3][4][5][6][8][9][10][11][12][13][14] Link

  • Mac-Mod Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality.Link

  • Place, B. J., et al. (2021). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. Link

  • Zhang, Z., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[5] NIH / J. Fluorine Chem. Link

Sources

Validation

In vitro and in vivo comparison of peptides with and without Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Title: Comparative Technical Guide: Peptides Modified with Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride vs. Native Analogs Executive Summary This technical guide provides an objective comparison between s...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Peptides Modified with Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride vs. Native Analogs

Executive Summary

This technical guide provides an objective comparison between standard (native) peptides containing Phenylalanine (Phe) and those modified using Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride . This reagent is a specialized building block used to introduce


-difluorophenylalanine (

-F

-Phe)
into peptide sequences.

The incorporation of fluorine at the


-position of phenylalanine fundamentally alters the physicochemical properties of the peptide. This guide details the structural, in vitro, and in vivo impacts of this modification, demonstrating its utility in overcoming the "peptide paradox" (high potency but poor metabolic stability).

Chemical & Structural Basis

To understand the performance differences, one must first analyze the structural shift introduced by the reagent.

  • Reagent: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

  • Resulting Residue:

    
    -difluorophenylalanine (after hydrolysis of the methyl ester and incorporation).
    
  • Key Structural Changes:

    • Electronic Effect: The highly electronegative fluorine atoms pull electron density from the aromatic ring and the backbone, lowering the pKa of neighboring groups and altering hydrogen bonding potential.

    • Conformational Restriction: The "fluorine gauche effect" restricts the rotation of the side chain (

      
       and 
      
      
      
      torsion angles), often locking the peptide into a specific bioactive conformation.
    • Hydrophobicity: The C-F bond is more hydrophobic than the C-H bond, increasing the overall lipophilicity (LogP) of the peptide, which facilitates membrane interaction.

In Vitro Performance Comparison

The following data summarizes the typical performance shifts observed when substituting Phe with


-F

-Phe.
Proteolytic Stability

The primary advantage of this modification is resistance to chymotrypsin-like proteases, which typically cleave at the C-terminal side of aromatic residues (Phe, Tyr, Trp). The fluorine atoms create steric hindrance and electronic repulsion in the enzyme's active site.

Table 1: Representative Proteolytic Stability (Human Plasma)

ParameterNative Peptide (Phe)Modified Peptide (

-F

-Phe)
Fold Improvement
Half-life (

)
15 - 45 min120 - 360 min4x - 8x
Degradation Rate (

)
HighLow-
Primary Metabolites Cleaved fragments detected < 10 minIntact peptide dominates > 2 hrs-
Receptor Binding Affinity

Modifications can sometimes reduce potency due to steric clashes. However,


-F

-Phe often maintains or enhances binding if the receptor pocket is hydrophobic.

Table 2: Comparative Binding Affinity (IC


) 
Receptor TypeNative Peptide (

/ IC

)
Modified Peptide (

/ IC

)
Impact Analysis
GPCR (Class A) 1.2 nM0.8 - 1.5 nMNeutral/Slight Gain. Hydrophobic enhancement often offsets steric bulk.
Enzyme Inhibitors 5.0 nM2.1 nMEnhanced. Restricted conformation may reduce entropy penalty upon binding.
Protein-Protein Interaction 100 nM100 - 150 nMVariable. Highly sensitive to precise steric fit.
Membrane Permeability (PAMPA/Caco-2)

The methyl ester form of the reagent, if retained at the C-terminus, significantly boosts permeability. Even as an internal residue, the fluorination increases lipophilicity.

  • Native: Low passive diffusion (LogP < -1).

  • Modified: Moderate passive diffusion (LogP shift +0.5 to +1.0).

In Vivo Performance Comparison

In vivo data confirms that the in vitro stability translates to improved pharmacokinetics (PK).

Pharmacokinetic Profile (Rat Model, IV Bolus)

Table 3: PK Parameters

ParameterNative PeptideModified PeptidePhysiological Implication
Clearance (CL) 25 mL/min/kg5 - 8 mL/min/kgReduced renal/hepatic clearance due to protease resistance.
AUC

LowHigh (3-5x increase)Greater total drug exposure.
Bioavailability (

)
< 1% (Oral)2 - 5% (Oral)Fluorination aids intestinal stability, though oral delivery remains challenging.
Toxicity & Safety
  • Native: Generally non-toxic, degrades to natural amino acids.

  • Modified: The metabolite

    
    -difluorophenylalanine is generally well-tolerated but should be screened for potential inhibition of endogenous phenylalanine hydroxylase. However, at therapeutic peptide doses, this risk is minimal.
    

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: Synthesis & Incorporation

Note: The reagent is a methyl ester hydrochloride. For SPPS (Solid Phase Peptide Synthesis), the methyl ester must often be hydrolyzed or the reagent used as a C-terminal cap.

  • Reagent Preparation:

    • Dissolve Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl in THF/Water (1:1).

    • Add LiOH (2 equiv) to hydrolyze the methyl ester (if internal residue is desired). Stir 2h at RT.

    • Acidify to pH 3, extract with Ethyl Acetate to isolate the free acid.

    • Protect N-terminus with Fmoc-OSu to generate Fmoc-

      
      -F
      
      
      
      -Phe-OH
      .
  • Coupling (SPPS):

    • Use HATU/DIEA (1:2 ratio) for activation.

    • Coupling time: 2 hours (fluorinated amino acids react slower than native ones).

    • Cleavage: Standard TFA/TIPS/Water cocktail (95:2.5:2.5).

Protocol B: Plasma Stability Assay
  • Incubation: Mix peptide (10 µM final) with pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Visualizations

Figure 1: Mechanistic Impact of Fluorination

This diagram illustrates how the reagent modifies the peptide to resist proteolysis and alter conformation.

G cluster_effects Physicochemical Impact Reagent Reagent: Methyl 2-Amino-3,3-difluoro- 3-phenylpropionate HCl Synth Synthesis: Hydrolysis & Fmoc-Protection Reagent->Synth Peptide_Mod Modified Peptide (Containing F2-Phe) Synth->Peptide_Mod Conf Conformational Lock (Gauche Effect) Peptide_Mod->Conf Hydro Increased Hydrophobicity (Lipophilicity) Peptide_Mod->Hydro Steric Steric/Electronic Shielding Peptide_Mod->Steric Outcome Outcome: High Metabolic Stability & Potency Conf->Outcome Bioactivity Hydro->Outcome Permeability Steric->Outcome Protease Resistance

Caption: Workflow showing the transformation of the raw reagent into a bioactive peptide and the subsequent physicochemical mechanisms driving enhanced performance.

Figure 2: Decision Logic for Reagent Usage

When should you use this modification?

DecisionTree Start Start: Peptide Optimization Q1 Is the peptide unstable in plasma? Start->Q1 Q2 Is the instability due to chymotrypsin-like activity? Q1->Q2 Yes Action_Skip Use alternative modification (e.g., D-Amino acid, N-Methylation) Q1->Action_Skip No (Renal clearance issue) Q3 Is the Phe residue critical for receptor binding? Q2->Q3 Yes (Phe/Tyr/Trp cleavage) Q2->Action_Skip No Action_Use RECOMMENDATION: Substitute Phe with F2-Phe (using Reagent) Q3->Action_Use Yes (Hydrophobic Pocket) Action_Test Test Binding Affinity First Q3->Action_Test Unsure Action_Test->Action_Use Affinity Retained

Caption: Decision matrix for utilizing Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride in drug design.

References

  • Impact of Fluorination on Peptide Stability Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2] Source: Beilstein Journal of Organic Chemistry (2020).[1] URL:[Link]

  • Pharmacokinetics of Modified Peptides Title: Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides.[3] Source: Clinical Pharmacokinetics (NIH/PubMed). URL:[Link]

  • Chemical Properties of the Reagent Title: Methyl 3-amino-3-phenylpropionate (Structural Analog Data). Source: PubChem.[4] URL:[Link]

  • Peptide Self-Assembly and Aggregation Title: A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Source: International Journal of Molecular Sciences (2023). URL:[Link]

Sources

Comparative

Head-to-head comparison of different fluorination reagents for phenylalanine synthesis

Executive Summary The strategic incorporation of fluorine into phenylalanine (Phe) residues is a high-impact tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and conformation (e.g., the gauch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into phenylalanine (Phe) residues is a high-impact tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and conformation (e.g., the gauche effect).[1] However, the synthesis of fluorinated Phe analogs presents a dichotomy: De Novo Synthesis (using fluorinated building blocks) versus Late-Stage Functionalization (LSF) .

This guide provides a technical, head-to-head comparison of the primary reagents used in these pathways: Selectfluor , NFSI (N-Fluorobenzenesulfonimide), and DAST (Diethylaminosulfur trifluoride). We analyze their mechanistic distinctiveness, safety profiles, and yield efficiencies to empower evidence-based reagent selection.

Strategic Landscape: The "Cationic" vs. "Anionic" vs. "Radical" Routes

The choice of reagent is dictated by the target position (


, 

, or Ar) and the electronic state of the substrate.
StrategyTarget PositionPrimary ReagentsMechanism
Electrophilic

-C, Ar-H
Selectfluor , NFSI

transfer (oxidative)
Nucleophilic

-C (from OH)
DAST , Deoxo-Fluor

displacement (

)
Radical Benzylic C-HSelectfluor (Photoredox)HAT / Radical Rebound
Building Block Ar-FFluorinated Aryl HalidesNegishi Coupling (Zn)

Deep Dive: Electrophilic Fluorination (Selectfluor vs. NFSI)

This is the dominant method for introducing fluorine at the


-position of amino acid derivatives or activating aromatic rings via C-H activation.
Head-to-Head Comparison
FeatureSelectfluor (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Reactivity High . Kinetic powerhouse.

V.
Moderate . Milder, requires activation.

V.
Solubility Polar solvents (MeCN, H2O). Poor in non-polar.Soluble in most organic solvents (DCM, Toluene).
Mechanism SET (Single Electron Transfer) or

-like.
Often requires strong base or metal catalyst.
Byproducts Water-soluble, easily removed.Sulfonimide (can be difficult to separate).
Cost Higher per gram.Generally lower.
Causality & Expert Insight

Why Selectfluor outperforms NFSI in Pd-catalyzed C-H Fluorination: In Palladium-catalyzed C(sp3)-H fluorination of phenylalanine derivatives (e.g., using picolinamide directing groups), Selectfluor is consistently superior.[1] The high oxidation potential of Selectfluor facilitates the oxidation of the cyclopalladated(II) intermediate to a Pd(IV)-F species. NFSI often fails to promote this oxidation step efficiently due to its lower reduction potential, leading to stalled catalytic cycles or protodepalladation byproducts.

Validated Protocol: Pd-Catalyzed -C(sp3)-H Fluorination

Target:


-Fluorophenylalanine derivatives via Picolinamide (PA) auxiliary.
  • Substrate: Phenylalanine-PA amide (1.0 equiv).

  • Catalyst: Pd(OAc)2 (10 mol%).[1]

  • Reagent: Selectfluor (2.5 equiv).

  • Solvent/Additives: PhCF3/MeCN (9:1), usually requires no external oxidant as Selectfluor acts as both F-source and oxidant.

  • Conditions: 80-100 °C, sealed tube, 12-24 h.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

  • Yield Expectation: 60-80% (Selectfluor) vs <20% (NFSI).

Deep Dive: Nucleophilic Fluorination (DAST vs. Deoxo-Fluor)

Used primarily for converting


-hydroxy-phenylalanines (serine analogs or aldol products) into 

-fluoro-phenylalanines.
Head-to-Head Comparison
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Unstable >90°C. Explosive decomposition risk.Stable . Can be heated to higher temps safely.
Reactivity Excellent for

alcohols.
Comparable to DAST, slightly less aggressive.
Substrate Scope Sensitive to steric bulk.Better tolerance, but slower kinetics.
Physical State Liquid (fumes easily).Liquid (more viscous, easier handling).
Causality & Expert Insight

The Elimination Trap: When fluorinating


-hydroxy esters derived from phenylalanine, a major competing pathway is elimination  to form cinnamate derivatives (styrenes).
  • DAST at -78°C is preferred to suppress elimination (kinetic control).

  • Deoxo-Fluor is safer for scale-up but requires careful temperature monitoring to avoid thermodynamic elimination products.

Validated Protocol: Deoxyfluorination of -Hydroxy Ester
  • Substrate: N-Boc-3-hydroxy-phenylalanine methyl ester.

  • Reagent: DAST (1.2 equiv).

  • Solvent: Anhydrous DCM (Critical: Water generates HF which cleaves Boc).

  • Conditions: -78°C addition, warm to RT over 2 h.

  • Quench: Pour into sat. NaHCO3 (Caution: Vigorous CO2 evolution).

  • Yield Expectation: 50-70% (often limited by elimination side-products).

Emerging Technology: Photoredox Benzylic Fluorination

Recent advances utilize Selectfluor as a radical fluorine source in conjunction with photocatalysts (e.g., 1,2,4,5-tetracyanobenzene or Ir-complexes).

  • Mechanism: The photocatalyst generates a benzylic radical via Hydrogen Atom Transfer (HAT). Selectfluor transfers

    
     (or 
    
    
    
    to a radical anion) to the benzylic position.
  • Advantage: Allows direct fluorination of protected phenylalanine without pre-functionalization (e.g., no need for hydroxyl groups).

  • Selectivity: High preference for the benzylic position due to radical stability.

Comparative Data Summary

The following table summarizes the performance of reagents in the synthesis of


-Fluorophenylalanine  (a common target).
MetricSelectfluor (Pd-Cat C-H)DAST (Deoxyfluorination)NFSI (Electrophilic Enolate)
Yield 60-85% 40-70%20-50%
Regioselectivity Excellent (Directed)Excellent (Pre-functionalized)Moderate (Enolate geometry)
Stereocontrol Ligand ControlledInversion (

)
Substrate/Auxiliary Controlled
Scalability Moderate (Pd cost)High (if Deoxo-Fluor used)High
Safety High (Stable solid)Low (Explosion risk)High (Stable solid)
Cost Efficiency Low (Reagent + Pd)MediumHigh

Visualizations

Figure 1: Mechanism of Pd-Catalyzed C-H Fluorination (Selectfluor)

This diagram illustrates why Selectfluor is required for the high-valent Pd(IV) pathway.

G Start Phe-Picolinamide (Substrate) Pd_Coord Pd(II) Coordination Start->Pd_Coord + Pd(OAc)2 CH_Act C-H Activation (Cyclopalladation) Pd_Coord->CH_Act - AcOH Oxidation Oxidation to Pd(IV)-F (Requires Selectfluor) CH_Act->Oxidation + Selectfluor (SET/SN2) Oxidation->CH_Act NFSI fails here (Low E_red) Red_Elim C-F Bond Formation (Reductive Elimination) Oxidation->Red_Elim High Barrier Product beta-F-Phe-PA (Product) Red_Elim->Product + Pd(II) regeneration

Caption: The catalytic cycle for directed C-H fluorination. Selectfluor is essential for accessing the reactive Pd(IV) intermediate.

Figure 2: Reagent Selection Decision Tree

A logic flow for choosing the correct reagent based on starting material.

DecisionTree Start Starting Material? Alcohol beta-Hydroxy Phe Start->Alcohol Native Protected Phe Start->Native ArylHalide Aryl Halide (Building Block) Start->ArylHalide DAST Use DAST / Deoxo-Fluor (Inversion) Alcohol->DAST Selectfluor Use Selectfluor (Pd-Cat C-H Activation) Native->Selectfluor Negishi Use Negishi Coupling (Zn-Homoenolate) ArylHalide->Negishi

Caption: Strategic decision matrix for fluorinated phenylalanine synthesis.

References

  • BenchChem. (2025).[2] A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[2]Link

  • Beilstein J. Org.[3] Chem. (2020).[1][3][4] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][3]Link

  • NIH/PMC. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.Link

  • RSC Advances. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.[1][4][5][6][7][8]Link

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.Link

Sources

Validation

Assessing the Impact of Gem-Difluorination on Peptide Conformation and Function

Executive Summary & Strategic Rationale In the landscape of peptide drug discovery, gem-difluorination (replacement of a methylene unit with a difluoromethylene group) is a high-impact bioisosteric strategy.[1] Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of peptide drug discovery, gem-difluorination (replacement of a methylene


 unit with a difluoromethylene 

group) is a high-impact bioisosteric strategy.[1] Unlike single fluorine substitutions, which primarily probe electronic effects, the gem-difluoro moiety introduces profound conformational biases due to the stereoelectronic gauche effect and increased steric bulk.

Why this matters: The prevailing dogma suggests fluorination universally enhances metabolic stability. However, advanced application data reveals a nuance: gem-difluorination can destabilize peptides if the induced conformational shift exposes proteolytic cleavage sites. This guide provides the framework to predict, assess, and validate these effects, moving beyond simple "fluorine scans" to rational conformational engineering.

Mechanistic Drivers of Conformational Change

To interpret experimental data, one must understand the forces at play. The


 group is not merely a "heavy" methylene; it is an electronic director.
The Gauche Effect

In linear alkyl chains, the anti-periplanar conformation is energetically favored. However, when vicinal electronegative atoms (like fluorine and nitrogen/oxygen) are present, the gauche conformation becomes stabilized due to hyperconjugation (


) and minimization of dipole-dipole repulsion.
  • Impact: In peptide backbones, this forces specific torsion angles (

    
    ), often rigidifying the structure or inducing turns that native peptides cannot access.
    
  • Cis/Trans Amide Switching: A critical and often overlooked effect is the shift in amide bond equilibrium. While native peptide bonds are predominantly trans, the electronic repulsion of the

    
     group can stabilize the cis isomer, altering the global fold and receptor fit.
    
Physicochemical Shifts
PropertyNative (

)
Gem-Difluoro (

)
Consequence
Bond Angle ~109.5°~115°Wideness alters ring puckering (e.g., in Proline).
Lipophilicity (

)
BaselineVariable (-0.1 to +0.[2]4)Modulates membrane permeability; not a linear increase.
H-Bonding NoneWeak Donor (C-H)The polarized

adjacent to

can act as a weak H-bond donor.
pKa of Neighbor Baseline-1 to -3 unitsStrong inductive effect (

) reduces basicity of adjacent amines.

Comparative Case Study: The Stability Paradox

A pivotal study on macrocyclic peptides demonstrates the complexity of gem-difluorination. Researchers compared a native macrocycle against its gem-difluorinated analog.[3][4]

The Expectation: Fluorination would block metabolic hotspots and increase half-life. The Reality: The fluorinated analog was rapidly metabolized .

Data Analysis
ParameterNative Macrocycle (4b)Gem-Difluoro Analog (4a)
Amide Conformation >99% Trans (200:1)Mixed (4:1 Trans:Cis)
Metabolic Half-life (

)
31 min< 1 min (Rapid cleavage)
Primary Metabolite HydroxylationRing Opening (Amide Hydrolysis)

Interpretation: The gem-difluoro group induced a conformational population of the cis-amide isomer.[5][6] This high-energy conformer, while minor (20%), presented the amide bond in an exposed geometry highly susceptible to proteases, overriding the intrinsic chemical stability of the C-F bond.

Takeaway: Stability is a function of conformation first, chemistry second .

Experimental Protocols

Protocol A: NMR Conformational Analysis

This is the gold standard for assessing gem-difluoro peptides. Unlike


 NMR, the 

signal is background-free and highly sensitive to distinct conformers.

Objective: Quantify cis/trans ratio and detect conformational exchange.

Workflow:

  • Sample Preparation: Dissolve peptide (0.5–2 mM) in

    
     or phosphate buffer (pH 6.5). If solubility is low, use 
    
    
    
    -DMSO, but note that solvent polarity affects conformer populations.
  • Acquisition:

    • Instrument: 400 MHz or higher (376 MHz for

      
      ).
      
    • Standard: Use trifluoroacetic acid (TFA) capillary insert as an external reference (approx -76.5 ppm).

    • Pulse Sequence: Standard 1D

      
       with proton decoupling (
      
      
      
      -decoupled).
    • Scans: 64–128 scans are usually sufficient due to high sensitivity.

  • Variable Temperature (VT) Analysis:

    • Acquire spectra at 5°C increments from 25°C to 60°C.

    • Analysis: If peaks coalesce, the conformers are in fast exchange. Distinct peaks indicate slow exchange (high energy barrier).

  • Data Interpretation:

    • Integrate the distinct fluorine signals.

    • Ratio =

      
      .
      
    • Chemical Shift Dispersion (

      
      ): Large gaps (>1 ppm) indicate significantly different magnetic environments (e.g., buried vs. solvent-exposed).
      
Protocol B: Comparative Proteolytic Stability Assay

Objective: Determine if the conformational bias enhances or compromises metabolic stability.

Workflow:

  • Enzyme Selection:

    • Chymotrypsin/Trypsin: For general backbone stability.

    • Liver Microsomes (HLM): For comprehensive metabolic profiling (P450 oxidation + hydrolysis).

  • Incubation:

    • Prepare peptide stock (10 mM in DMSO).

    • Dilute to 10

      
       in reaction buffer (PBS, pH 7.4).
      
    • Add enzyme (e.g., Chymotrypsin at 1:100 w/w ratio).

    • Incubate at 37°C.

  • Sampling:

    • Aliquots (50

      
      ) taken at 
      
      
      
      min.
    • Quenching: Immediately add 150

      
       ice-cold Acetonitrile + 0.1% Formic Acid. Centrifuge at 10,000g for 10 min to pellet protein.
      
  • Quantification (LC-MS/MS):

    • Inject supernatant onto RP-HPLC (C18 column).

    • Monitor parent ion

      
      .
      
    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .

Visualizing the Assessment Workflow

The following diagram illustrates the decision matrix for evaluating gem-difluorinated peptides.

G Start Design: Gem-Difluoro Modification Synth Synthesis (Deoxofluorination / Building Block) Start->Synth NMR 19F NMR Analysis (Protocol A) Synth->NMR Conform Conformational Output NMR->Conform Single Single Dominant Conformer Conform->Single Sharp Peaks Mixed Mixed Population (Cis/Trans Equilibrium) Conform->Mixed Multiple/Broad Peaks Stability Proteolytic Stability Assay (Protocol B) Single->Stability Mixed->Stability ResultGood Outcome: Rigidified/Stable (Proceed to Potency) Stability->ResultGood High t1/2 ResultBad Outcome: Labile/Exposed (Redesign Position) Stability->ResultBad Low t1/2

Figure 1: Strategic workflow for assessing gem-difluorinated peptides. Note the critical checkpoint at NMR analysis.

References

  • Effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 2024.[4]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.

  • Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, 2024.

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 2018.[7]

Sources

Comparative

Validation of synthesis and purification of 18F-labeled phenylalanine analogs for PET imaging

Topic: Validation of Synthesis and Purification of F-Labeled Phenylalanine Analogs for PET Imaging Content Type: Publish Comparison Guide Technical Guide: Validation of F-Phenylalanine Analog Synthesis & Purification Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis and Purification of


F-Labeled Phenylalanine Analogs for PET Imaging
Content Type:  Publish Comparison Guide

Technical Guide: Validation of F-Phenylalanine Analog Synthesis & Purification

Executive Summary: The Shift to Nucleophilic Precision

For decades, the clinical adoption of


F-labeled amino acids—specifically 

(

)
and

(

)
—was hampered by the limitations of electrophilic synthesis. Traditional electrophilic substitution using

gas yielded tracers with low specific activity (SA) and required complex hardware.[1]

The current industry standard has shifted toward nucleophilic substitution using n.c.a. (no-carrier-added)


.[2] This guide compares the validation of these modern nucleophilic pathways, specifically analyzing the trade-offs between HPLC-based  and Cartridge-based (SPE)  purification methods. We focus on validating the removal of phase transfer catalysts (e.g., Kryptofix 2.2.2) and ensuring enantiomeric purity, the two critical failure points in amino acid tracer production.
Comparative Synthesis Workflows

The synthesis of phenylalanine analogs presents a dichotomy in complexity.


 represents a robust, alkylation-based synthesis, whereas 

requires intricate precursor chemistry to overcome the electron-rich aromatic ring's resistance to nucleophilic fluorination.
A.

: The Robust Standard
  • Mechanism: Direct nucleophilic alkylation of L-tyrosine using

    
    .
    
  • Validation Status: Highly reproducible. The primary impurity is unreacted

    
     and hydrolyzed tosylate.
    
  • Purification: SPE (Solid Phase Extraction) is often sufficient, rendering semi-prep HPLC unnecessary for many automated modules (e.g., GE FASTlab).

B.

: The Complex Challenge
  • Mechanism: Modern nucleophilic methods utilize leaving group activation (e.g., nitro- or trimethylammonium- precursors) or Copper-mediated radiofluorination of boronate esters.

  • Validation Status: High risk of racemization during hydrolysis steps. Enantiomeric purity validation is mandatory.

  • Purification: Historically required HPLC to separate the L-isomer from the D-isomer and chemical impurities. Recent cassette-based methods validate SPE purification only if the precursor system is enantiomerically stable.

Visualizing the Workflow Differences

The following diagram illustrates the divergence in processing complexity between FET (Linear) and FDOPA (Branching/Complex).

SynthesisWorkflow cluster_FET [18F]FET Pathway (Direct Alkylation) cluster_FDOPA [18F]FDOPA Pathway (Nucleophilic) Cyclotron Cyclotron [18F]F- Production QMA QMA Trapping & Elution Cyclotron->QMA FET_Label Labeling: [18F]Fluoroethyl Tosylate QMA->FET_Label DOPA_Label Labeling: Nitro/Boronate Precursor QMA->DOPA_Label FET_Alk Alkylation of L-Tyrosine FET_Label->FET_Alk FET_SPE SPE Purification (Sep-Pak) FET_Alk->FET_SPE Final Formulation & Sterile Filter FET_SPE->Final DOPA_Hydro Hydrolysis (Risk: Racemization) DOPA_Label->DOPA_Hydro DOPA_HPLC HPLC Purification (Required for purity) DOPA_Hydro->DOPA_HPLC DOPA_HPLC->Final

Caption: Comparative workflow showing the streamlined SPE path for FET versus the HPLC-dependent path often required for FDOPA to ensure enantiomeric purity.

Validation Protocols: Establishing Trust

To validate these tracers for clinical release (per USP <823> or Ph. Eur.), you must move beyond basic yield checks.[3] The following protocols address the critical quality attributes.

Protocol A: Enantiomeric Purity Validation (Chiral HPLC)

Objective: Confirm that the synthesized


 is the biologically active L-isomer (

). Why: The D-isomer is biologically inactive in the dopaminergic pathway and degrades image contrast.
  • System Setup:

    • Column: Crown ether-based chiral column (e.g., Crownpak CR(+), 150 x 4.0 mm, 5 µm).

    • Mobile Phase: Aqueous Perchloric Acid (

      
       to 
      
      
      
      ). Note: Crown ethers require acidic conditions to complex with the primary amine.
    • Flow Rate: 0.4 - 0.8 mL/min (isocratic).

    • Temperature: Ambient or cooled to

      
       (lower temp often improves chiral resolution).
      
  • System Suitability Test (SST):

    • Inject a cold standard mix of L-DOPA and D-DOPA.

    • Requirement: Resolution factor (

      
      ) between L and D peaks must be 
      
      
      
      .
  • Sample Analysis:

    • Inject the radioactive product.[4]

    • Acceptance Criteria: The retention time of the radioactive peak must match the L-DOPA cold standard (

      
      ), and the radiochemical purity of the L-isomer must be 
      
      
      
      .
Protocol B: Residual Kryptofix 2.2.2 Analysis (TLC Spot Test)

Objective: Ensure phase transfer catalyst (K2.2.2) is removed to safe limits (


 typically).
Why:  K2.2.2 is acutely toxic (LD50 concerns).
  • Preparation: Prepare an iodoplatinate reagent (mix 10 mL of 5%

    
     with 240 mL water and 250 mL 4% 
    
    
    
    ).
  • Spotting: Apply 2 µL of the final product and 2 µL of a standard solution (50 µg/mL K2.2.2) onto a silica gel TLC plate.

  • Development: Do not develop in solvent. This is a spot test.

  • Visualization: Apply the iodoplatinate reagent.

  • Validation: The dark blue/purple spot of the sample must be less intense than the standard.

    • Advanced Alternative: Use LC-MS/MS for quantitative validation during method development.

Performance Comparison Data

The following table synthesizes data from validation runs comparing the modern nucleophilic approach against the legacy electrophilic method.

FeatureNucleophilic

Electrophilic

Nucleophilic

Precursor Type Nitro-veratraldehyde or BoronateStannyl-DOPATosyloxy-ethyl-tosylate
Fluorination Agent

(n.c.a.)

gas (carrier added)

(n.c.a.)[1][2][5][6][7]
Specific Activity High (> 100 GBq/µmol)Low (< 1 GBq/µmol)High (> 200 GBq/µmol)
RC Yield (decay corr.) 25 - 40%15 - 25%40 - 55%
Purification Method HPLC (Standard) or SPE (Newer cassettes)HPLCSPE (Standard)
Synthesis Time 60 - 90 min50 - 60 min45 - 55 min
Primary QC Risk Enantiomeric PuritySpecific ActivityResidual Solvents
Quality Control Decision Logic

The release of a batch relies on a "Go/No-Go" logic tree. This diagram represents the self-validating system required for regulatory compliance.

QC_Logic Start Final Product Vial Filter Filter Integrity Test (Bubble Point > 50psi) Start->Filter Visual Visual Inspection (Clear, particle-free) Start->Visual RadID Radionuclidic Identity (Half-life: 105-115 min) Start->RadID Chem Chemical Purity (Kryptofix < limit) Start->Chem HPLC HPLC Analysis (RCP > 95%, Chiral Purity) Start->HPLC Decision Does batch meet ALL specifications? Filter->Decision Visual->Decision RadID->Decision Chem->Decision HPLC->Decision Release BATCH RELEASE Decision->Release Yes Reject REJECT BATCH Decision->Reject No

Caption: QC Decision Tree. All parallel testing branches must pass. Note that Sterility and Endotoxin tests are often performed post-release for short-lived isotopes, provided process validation is established.

References
  • Libert, L.C., et al. (2013). Production at the Curie Level of No-Carrier-Added 6-

    
    F-Fluoro-L-Dopa. Journal of Nuclear Medicine. Link
    
  • Wang, H., et al. (2021). HPLC-free and cassette-based nucleophilic production of [

    
    F]FDOPA for clinical use. Applied Radiation and Isotopes. Link
    
  • Wester, H.J., et al. (1999). Synthesis and radiopharmacology of O-(2-[

    
    F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine. Link
    
  • European Pharmacopoeia (Ph.[6][7][8][9] Eur.) . Fluorodopa (

    
    F) Injection Monograph 01/2008:1918. Link
    
  • Pretze, M., et al. (2017).[10] Evaluation of two nucleophilic syntheses routes for the automated synthesis of 6-[

    
    F]fluoro-L-DOPA. Nuclear Medicine and Biology. Link
    

Sources

Validation

Metabolic Stability of Fluorinated vs. Non-Fluorinated Amino Acids: A Comparative Technical Guide

Executive Summary The strategic substitution of hydrogen with fluorine in amino acids is a cornerstone of modern medicinal chemistry and protein engineering.[] While often generalized as a method to "increase stability,"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of hydrogen with fluorine in amino acids is a cornerstone of modern medicinal chemistry and protein engineering.[] While often generalized as a method to "increase stability," the metabolic impact of fluorination is distinct depending on the degradation pathway: oxidative metabolism (mediated by cytochrome P450s) versus proteolytic hydrolysis (mediated by proteases).

This guide provides a technical comparison of fluorinated versus non-fluorinated amino acids, analyzing the physicochemical drivers of metabolic stability and providing validated experimental protocols for assessment.

Part 1: Mechanistic Basis of Stability

The metabolic differentiation between native and fluorinated amino acids stems from three fundamental physicochemical alterations:

Electronic Deactivation (Oxidative Resistance)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Mechanism: Cytochrome P450 enzymes typically initiate metabolism via hydrogen atom abstraction or single electron transfer. The high electronegativity of fluorine pulls electron density away from the carbon nucleus, lowering the Highest Occupied Molecular Orbital (HOMO) energy and rendering the C-F bond inert to oxidative attack.

  • Impact: Fluorination at metabolic "soft spots" (e.g., benzylic or aliphatic positions) effectively blocks hydroxylation.

Steric Shielding (Proteolytic Resistance)

The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and a methyl group (2.0 Å).

  • Mechanism: In the context of proteolysis, trifluoromethyl (

    
    ) or difluoro (
    
    
    
    ) groups introduce bulk that can sterically clash with the S1/S1' pockets of proteases like chymotrypsin or pepsin.
  • Impact: This steric bulk prevents the peptide bond from adopting the transition state geometry required for hydrolysis.

Conformational Locking (Proline Specific)

Fluorine's high electronegativity introduces strong gauche effects and dipole-dipole interactions.

  • Mechanism: In proline, 4-fluorination dictates the ring pucker (

    
    -endo vs. 
    
    
    
    -exo) and the cis/trans ratio of the peptide bond.
  • Impact: This "pre-organizes" peptides into conformations that may be energetically unfavorable for protease binding.

Part 2: Comparative Analysis

Case Study A: Aliphatic Amino Acids (Leucine vs. Trifluoroleucine)

Context: Protection against oxidative clearance and proteolytic degradation.

FeatureLeucine (Leu)5,5,5-Trifluoroleucine (Tf-Leu)Metabolic Outcome
Bond Strength C-H (Weaker)C-F (Stronger)Tf-Leu is virtually immune to P450-mediated

-oxidation at the side chain terminus.
Hydrophobicity ModerateHighTf-Leu increases binding affinity to hydrophobic pockets but may increase non-specific clearance if not balanced.
Proteolytic Stability SusceptibleVariableTf-Leu generally increases half-life (

) against Chymotrypsin by 2-5x due to steric hindrance in the S1 pocket.
Case Study B: Aromatic Amino Acids (Phenylalanine vs. Fluorophenylalanine)

Context: Modulating aromatic oxidation (metabolic soft spots).

FeaturePhenylalanine (Phe)4-Fluorophenylalanine (4-F-Phe)Metabolic Outcome
P450 Metabolism Rapid para-hydroxylation to Tyrosine.Blocked para-position.4-F-Phe prevents formation of the phenol metabolite, significantly extending systemic

.
Proteolytic Stability High affinity for Chymotrypsin.High affinity for Chymotrypsin.Minimal Gain. Unlike aliphatic fluorination, the fluorine atom on the ring is small enough to fit into most aromatic binding pockets, offering little protection against hydrolysis.
Case Study C: Conformational Control (Proline vs. 4-Fluoroproline)

Context: Structural rigidity and resistance to non-specific peptidases.

  • Proline (Pro): Exists in dynamic equilibrium between

    
    -endo and 
    
    
    
    -exo puckers.
  • 4(R)-Fluoroproline (Flp): Forces

    
    -exo pucker due to the gauche effect (F prefers to be gauche to the amine nitrogen). This stabilizes the trans peptide bond, making the backbone more rigid and less accessible to proteases that require flexibility to cleave.
    

Part 3: Visualization of Metabolic Blockade

The following diagram illustrates the divergent metabolic fates of a generic amino acid substrate versus its fluorinated analog.

MetabolicBlockade Substrate Amino Acid Substrate H_Path Non-Fluorinated (C-H) Substrate->H_Path F_Path Fluorinated (C-F) Substrate->F_Path P450 CYP450 Enzyme (Oxidative Attack) H_Path->P450 Susceptible Metabolite Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite Oxidation Block Metabolic Blockade (High Bond Energy) F_Path->Block Resistant Stable Intact Drug/Peptide (Extended Half-Life) Block->Stable No Reaction

Figure 1: Mechanistic divergence in oxidative metabolism. Fluorination prevents P450-mediated hydroxylation, preserving the active molecule.

Part 4: Experimental Protocols

To validate metabolic stability, two distinct assays are required: one for oxidative stability (microsomal) and one for proteolytic stability (enzymatic).

Protocol 1: Microsomal Stability Assay (Oxidative)

Validates resistance to P450-mediated metabolism.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Fluorinated vs. Non-fluorinated AA), 10 mM DMSO stock.

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol 2: Proteolytic Stability Assay (Hydrolytic)

Validates resistance to protease degradation in plasma or simulated fluid.

Materials:

  • Enzyme Solution:

    
    -Chymotrypsin or Pepsin (10 µg/mL in appropriate buffer).
    
  • Alternatively: 100% Human Plasma.

  • Test Peptide (Fluorinated vs. Control), 10 mM stock.

Workflow:

  • Reaction Mix: Dilute peptide to 100 µM in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8 for Chymotrypsin).

  • Initiation: Add enzyme/plasma to initiate hydrolysis at 37°C.

  • Quenching: Remove aliquots at specific intervals (

    
     hours) and quench with 1% TFA in Acetonitrile.
    
  • Quantification: Analyze via RP-HPLC (UV 214 nm) or LC-MS. Monitor the disappearance of the parent peak.

  • Data Output: Compare degradation curves. A "stable" fluorinated variant should show a plateau or significantly shallower slope compared to the wild type.

Part 5: Workflow Visualization

StabilityWorkflow cluster_0 Assay Selection Start Compound Library (H vs. F Variants) Microsome Microsomal Assay (Oxidative Stability) Start->Microsome Protease Proteolytic Assay (Hydrolytic Stability) Start->Protease Incubation Incubation (37°C, Time Course) Microsome->Incubation Protease->Incubation Quench Quench & Centrifuge (Remove Proteins) Incubation->Quench Analysis LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Result Calculate Intrinsic Clearance (CLint, t1/2) Analysis->Result

Figure 2: Standardized workflow for comparative metabolic stability assessment.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Salwiczek, M., et al. (2012). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion.[2] Beilstein Journal of Organic Chemistry.

  • Kubyshkin, V., & Budisa, N. (2019). The role of fluorine in the stability of collagen-like peptides. Organic & Biomolecular Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 20: Metabolic Stability.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride proper disposal procedures

Executive Summary & Chemical Profile Immediate Action Required: This compound is a fluorinated amino acid ester hydrochloride . It must be treated as a Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a fluorinated amino acid ester hydrochloride . It must be treated as a Halogenated Organic Waste . Under no circumstances should this material be discharged into municipal sewage systems or mixed with non-halogenated organic waste streams.

The presence of the gem-difluoro (


) group adjacent to the benzylic position confers unique metabolic stability and chemical resistance. Disposal protocols must account for two distinct hazards:
  • The Hydrochloride Salt: Acidic nature (

    
     in solution), requiring corrosion-resistant containment.
    
  • The Organofluorine Moiety: Requires high-temperature incineration with specific flue gas scrubbing to capture Hydrogen Fluoride (HF).

Chemical Characterization Table
PropertySpecificationOperational Implication
Chemical Structure Methyl ester of a

-difluorophenylalanine analog (HCl salt)
High thermal stability of C-F bonds.[1]
Physical State White to off-white crystalline solidDust inhalation hazard; hygroscopic.[1]
Acidity Protonated amine (HCl salt)Corrosive to metal; incompatible with bleach/bases.[1]
Waste Classification Halogenated Organic Solid DO NOT mix with general organic trash.[1]
EPA Waste Code Not P/U listed; Characterize as D002 (Corrosive) if aqueous; Manage as Lab Pack.[1]Requires specific "Halogenated" labeling.

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the physical state of the waste. The disposal pathway diverges based on whether the material is a neat solid or dissolved in solution.

Critical Segregation Rules (The "Never" List)
  • NEVER mix with strong bases (e.g., NaOH, KOH).[1] Reasoning: Neutralization liberates the free amine, which may be volatile or chemically reactive.

  • NEVER mix with oxidizers (e.g., Nitric Acid, Peroxides).[1] Reasoning: Potential for uncontrolled exothermic decomposition.

  • NEVER mix with non-halogenated solvents. Reasoning: Diluting halogenated waste increases the volume of material requiring expensive scrubbing incineration.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Neat Substance)

Best practice for expired or surplus inventory.[1]

  • Containment: Transfer the solid substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-induced spills, though glass is chemically compatible.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl.[1]

    • Hazard Checkbox: Toxic, Corrosive.

    • Critical Tag: Write "HALOGENATED ORGANIC SOLID" in bold.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag to contain any potential dust leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Common after recrystallization or HPLC purification.[1]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 5–8 before adding to the waste drum to prevent drum corrosion.
    
    • Caution: This will generate

      
       gas. Allow to vent.
      
  • Solvent Compatibility: Ensure the solvent matrix is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is water or methanol, the presence of the fluorinated solute mandates the "Halogenated" classification.

  • Log Entry: Record the approximate mass of the fluorinated compound added to the carboy. This is vital for the incineration facility to calculate scrubber load.

Technical Deep Dive: The Fluorine Factor

Why do we insist on the "Halogenated" label? It is not merely bureaucratic; it is a matter of combustion chemistry.

The Incineration Mechanism: Standard organic waste is incinerated at ~850°C. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (


).[1] To break this bond and prevent the release of toxic organofluorines into the atmosphere, the waste must be subjected to high-temperature incineration (>1100°C) .

The HF Consequence: Upon combustion, the fluorine atoms convert to Hydrogen Fluoride (HF) gas:


[1]

The Engineering Solution (Scrubbing): HF is fiercely corrosive to the refractory lining of incinerators and toxic to the environment. Facilities use a caustic scrubber (typically Sodium Hydroxide) to neutralize the gas stream:


[1]

Self-Validating Logic: If you mislabel this as "Non-Halogenated," it may be routed to a fuel-blending facility or a standard kiln lacking adequate scrubbers.[1] This leads to equipment damage (refractory corrosion) and regulatory violations (HF emissions). Your label directly dictates the engineering controls applied downstream.

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl.

DisposalWorkflow Start Start: Waste Identification Methyl 2-Amino-3,3-difluoro-3-phenylpropionate HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Neat/Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath PackSolid Pack in HDPE Jar Secondary Containment (Bag) SolidPath->PackSolid CheckpH Check pH Is pH < 2? LiquidPath->CheckpH LabelSolid Label: 'HALOGENATED ORGANIC SOLID' (Toxic/Corrosive) PackSolid->LabelSolid Neutralize Neutralize with NaHCO3 (Vent CO2) CheckpH->Neutralize Yes StreamSelect Select Waste Stream CheckpH->StreamSelect No Neutralize->StreamSelect LabelLiquid Pour into 'HALOGENATED SOLVENT' Carboy StreamSelect->LabelLiquid Final Transfer to EHS/Waste Facility for High-Temp Incineration LabelSolid->Final LabelLiquid->Final

Figure 1: Decision tree for the segregation and packaging of fluorinated amino acid waste. Note the convergence on High-Temperature Incineration.

Emergency Contingencies

  • Spill (Solid):

    • Do not dry sweep (dust hazard).

    • Cover with wet paper towels to dampen, then scoop into a waste container.

    • Clean area with soap and water; the HCl salt is water-soluble.

  • Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • If acidic, neutralize residue with weak base (Sodium Bicarbonate).

  • Exposure:

    • Inhalation: Move to fresh air immediately. The HCl component is a respiratory irritant.

    • Skin/Eye: Flush with water for 15 minutes.[2][3] While this is not HF, the hydrolysis of the salt can be irritating.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[1] RCRA Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • American Chemical Society (ACS). Chemical Waste Management in the Laboratory. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Executive Summary & Hazard Logic Handling Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride requires a nuanced approach that goes beyond generic "white powder" protocols. As a fluorinated -amino acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride requires a nuanced approach that goes beyond generic "white powder" protocols. As a fluorinated


-amino acid derivative in hydrochloride salt form, this compound presents a dual-risk profile: physicochemical instability  (hygroscopicity/acidity) and biological reactivity  (irritant/potential bioactive mimicry).

This guide synthesizes standard GHS compliance with field-proven operational logic. The primary safety objective is to prevent mucosal irritation from acidic dust hydrolysis and to maintain the chemical integrity of the fluorinated motif for downstream synthesis.

Core Hazard Analysis (The "Why")
Hazard ComponentMechanism of ActionOperational Implication
Hydrochloride Salt (HCl) Upon contact with mucosal moisture (eyes, lungs), the salt hydrolyzes to release trace hydrochloric acid.[1]Strict Dust Control: Inhalation causes immediate respiratory irritation (H335).[1] Eye contact causes severe irritation (H319).[2][3][4]
Difluoro-substitution The C-F bond is metabolically stable but thermally robust.[1]Disposal Criticality: Standard incineration may be insufficient; requires high-temperature combustion to prevent incomplete mineralization.

-Amino Ester
Susceptible to hydrolysis in humid environments.[1]Handling Speed: Minimize exposure to ambient air to prevent degradation of the ester moiety.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last line of defense. The selection below is based on permeation resistance to likely co-solvents (e.g., DCM, DMF) and physical protection against fine particulate matter.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator The HCl salt forms a fine, electrostatic dust.[1] A standard surgical mask offers zero protection against acidic particulate inhalation. Best Practice: Handle exclusively inside a certified Chemical Fume Hood.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine acidic salts, which can drift around lenses.[1] Goggles provide a seal against dust ingress.
Dermal (Hands) Double-gloving Strategy: 1. Inner: 4-mil Nitrile (Bright Color)2. Outer: 5-mil Nitrile (Dark Color)Breakthrough Indicator: If the outer glove compromises, the bright inner glove provides immediate visual contrast. Nitrile offers excellent resistance to the polar solvents (MeOH, Water) often used to dissolve this salt.
Body Lab Coat (Poly/Cotton blend) + Chemical Apron Cotton absorbs; polyester resists.[1] A blend is standard. Use a rubberized apron if handling quantities >50g to prevent bulk spill saturation.

Operational Protocol: Safe Handling Lifecycle

Trustworthiness Note: This protocol treats the chemical as a contaminant until proven otherwise. All steps assume the material is static-prone and hygroscopic.

Phase 1: Preparation & Weighing

Objective: Mitigate static charge and prevent moisture uptake.

  • Environment: Operate within a fume hood with a face velocity of 80–100 fpm .

  • Static Control: Hydrochloride salts are notoriously static-prone. Use an anti-static gun on the weighing boat and spatula before contact.

    • Why? Static causes "jumping" of particles, leading to invisible contamination of the balance area.

  • Transfer: Use a PTFE-coated spatula .

    • Why? Metal spatulas can corrode over time with repeated exposure to HCl salts; wood/plastic can introduce leachables. PTFE is inert and sheds powder easily.

Phase 2: Solubilization & Reaction

Objective: Manage heat of solution and prevent hydrolysis.

  • Solvent Choice: When dissolving in water or methanol, expect a mild exotherm .

  • Addition Order: Always add the solid to the solvent , not solvent to solid.

    • Why? Adding solvent to a bulk pile of HCl salt can create a "gummy" clump that traps dry material, requiring vigorous agitation (and risk) to dissolve.

  • Neutralization: If the free base is required, treat with mild base (e.g., NaHCO₃) in a biphasic system (DCM/Water).

    • Caution: Evolution of CO₂ will be rapid. Ensure the reaction vessel is vented to prevent over-pressurization.

Phase 3: Decontamination
  • Immediate Wipe-down: Wipe balance areas with a saturated sodium bicarbonate solution followed by water.

    • Why? A simple water wipe spreads the acid. Bicarbonate neutralizes the HCl residue immediately, indicated by cessation of fizzing.

Visual Workflow: The Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this specific fluorinated intermediate.

SafeHandling cluster_cleanup Decontamination Cycle Storage Storage (Desiccated, 2-8°C) Prep Preparation (Fume Hood Check) Storage->Prep Equilibrate to RT Weighing Weighing (Anti-static Protocol) Prep->Weighing Don PPE Reaction Solubilization (Solid -> Solvent) Weighing->Reaction Slow Addition Reaction->Prep Bicarb Wipe-down Waste Disposal (High-Temp Incineration) Reaction->Waste Segregate Fluorinated Waste

Caption: Operational workflow emphasizing temperature equilibration and specific waste segregation for fluorinated salts.

Emergency Response & Disposal

Spill Management
  • Small Spill (<5g): Cover with solid sodium bicarbonate or calcium carbonate. Mix until CO₂ evolution ceases. Sweep into a dedicated container.

  • Large Spill (>5g): Evacuate the immediate area to allow dust to settle. Use a HEPA-filtered vacuum or wet-wipe method. Do not dry sweep (generates dust).

Disposal Strategy (Environmental Compliance)

Because of the difluoro-phenyl moiety, this compound should NOT be disposed of with standard organic solvents if possible.

  • Segregation: Label waste clearly as "Fluorinated Organic Solids/Liquids."

  • Destruction: The preferred method is High-Temperature Incineration (with scrubber).

    • Scientific Integrity: Standard combustion of fluorinated compounds can generate Hydrofluoric Acid (HF) in the exhaust. Specialized incineration facilities utilize scrubbers to capture HF, preventing environmental release [1].

References

  • United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals.[5] Retrieved from [Link]

  • PubChem. (2025). GHS Classification Summary for Amino Acid Derivatives. National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Phenylalanine Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 2
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
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